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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (4-Amino-3,5-difluorophenyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (4-Amino-3,5-difluorophenyl)methanol, a fluorinated aromatic building block of considerable interest to researchers in medicinal chemistry and drug development. W...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of (4-Amino-3,5-difluorophenyl)methanol, a fluorinated aromatic building block of considerable interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, a robust synthetic pathway, analytical characterization, and the rationale behind its growing importance as a scaffold for novel therapeutics. This document is designed to equip scientists with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Compound Identification and Physicochemical Properties

(4-Amino-3,5-difluorophenyl)methanol, identified by CAS Number 1935359-63-9, is a substituted aniline derivative.[1][2] The strategic placement of two fluorine atoms ortho to the amino group, and a hydroxymethyl group para to it, imparts unique electronic and steric properties that are highly valuable in the design of bioactive molecules. The fluorine atoms can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the pKa of the nearby amino group.

Caption: Chemical structure of (4-Amino-3,5-difluorophenyl)methanol.

Below is a summary of its key physicochemical properties.

PropertyValueSource
CAS Number 1935359-63-9[1][2]
Molecular Formula C₇H₇F₂NO[3]
Molecular Weight 159.13 g/mol [1]
Appearance Expected to be a solid[4]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO[4]
Storage Store in a cool, dry, dark place under an inert atmosphere[5][6]

Synthesis of (4-Amino-3,5-difluorophenyl)methanol

While direct, documented syntheses of (4-Amino-3,5-difluorophenyl)methanol are not extensively published, a reliable pathway can be designed based on established organometallic and reduction chemistries, starting from commercially available precursors. The proposed multi-step synthesis outlined below leverages a common route for producing functionalized anilines and offers a high probability of success.[7]

Synthetic Workflow Rationale

The chosen pathway begins with 4-bromo-2,6-difluoroaniline. The rationale is as follows:

  • Starting Material Availability: 4-bromo-2,6-difluoroaniline is a readily available commercial starting material.

  • Robust Reactions: The workflow employs well-understood and high-yielding reactions: cyanation of an aryl bromide, hydrolysis of a nitrile to a carboxylic acid, esterification, and finally, reduction of the ester to an alcohol.[7] This sequence minimizes the risk of side reactions and simplifies purification.

G Sample Synthesized Product (Crude or Purified) Prep_NMR Sample Prep (NMR) Dissolve 5-10 mg in 0.6 mL Deuterated Solvent (e.g., DMSO-d₆) Sample->Prep_NMR Prep_MS Sample Prep (MS) Dilute in suitable solvent (e.g., Methanol) Sample->Prep_MS Acquire_NMR Data Acquisition (400+ MHz NMR) Acquire ¹H, ¹³C, ¹⁹F Spectra Prep_NMR->Acquire_NMR Analyze_NMR Spectral Analysis Compare shifts, integrals, and coupling with predicted data Acquire_NMR->Analyze_NMR Purity Purity & Identity Confirmation Analyze_NMR->Purity Acquire_MS Data Acquisition (LC-MS or Direct Infusion) Obtain High-Resolution Mass Prep_MS->Acquire_MS Analyze_MS Mass Analysis Confirm exact mass and isotopic pattern Acquire_MS->Analyze_MS Analyze_MS->Purity G Core Primary Amine (NH₂) Difluorophenyl Ring Primary Alcohol (CH₂OH) AmineApp Amide/Sulfonamide Formation Urea Synthesis Nucleophilic Substitution Core:amine->AmineApp Synthetic Handle RingApp Enhanced Metabolic Stability Modulated pKa Improved Binding Affinity Core:ring->RingApp Pharmacokinetic & Pharmacodynamic Modulator AlcoholApp Ester/Ether Formation Oxidation to Aldehyde/Acid Hydrogen Bond Donor Core:alcohol->AlcoholApp Synthetic Handle Drug Bioactive Molecule (e.g., Kinase Inhibitor) AmineApp->Drug RingApp->Drug AlcoholApp->Drug

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Exploratory

1H and 13C NMR spectral data for (4-Amino-3,5-difluorophenyl)methanol

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Characterization of (4-Amino-3,5-difluorophenyl)methanol Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Characterization of (4-Amino-3,5-difluorophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Amino-3,5-difluorophenyl)methanol, a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific molecule, this document delivers a detailed predictive analysis grounded in established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling constants. Furthermore, a rigorous, field-proven experimental protocol for the acquisition of high-fidelity ¹H and ¹³C NMR spectra is presented, ensuring researchers can confidently perform their own empirical validation. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of fluorinated aromatic compounds.

Introduction: The Significance of (4-Amino-3,5-difluorophenyl)methanol

(4-Amino-3,5-difluorophenyl)methanol (CAS 1935359-63-9) is a substituted aniline derivative incorporating fluorine atoms and a hydroxymethyl group.[1][2] The presence of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. The amino and alcohol functionalities provide versatile handles for further synthetic transformations.

Accurate structural confirmation is paramount for any chemical species used in research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. This guide delves into the expected ¹H and ¹³C NMR spectral features of the title compound, explaining the causal relationships between its molecular structure and the resulting NMR parameters.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry. The key to interpretation lies in understanding the influence of the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups and the strongly electronegative fluorine (-F) substituents on the aromatic ring.

Expected Resonances and Rationale:

  • Aromatic Protons (H-2, H-6): These two protons are chemically and magnetically equivalent. They are situated ortho to the hydroxymethyl group and meta to the amino group. The key interaction determining their multiplicity will be coupling to the two adjacent fluorine atoms (at C-3 and C-5). This will result in a triplet , as the protons are coupled to two equivalent spin-½ nuclei (¹⁹F). The expected chemical shift would be in the range of 6.8-7.2 ppm . The electron-donating effects of the -NH₂ and -CH₂OH groups would typically shift these protons upfield, but the deshielding effect from the ortho fluorine atoms will counteract this, leading to a moderate chemical shift.

  • Methylene Protons (-CH₂OH): These protons are adjacent to the aromatic ring and the hydroxyl group. They are expected to appear as a singlet in the region of 4.5-4.7 ppm . If the hydroxyl proton is exchanging slowly, this signal could appear as a doublet. However, in many common NMR solvents, this coupling is not observed.

  • Amino Protons (-NH₂): The two protons of the primary amine are equivalent and typically appear as a broad singlet . Their chemical shift is highly dependent on solvent, concentration, and temperature but can be expected around 4.0-5.0 ppm in a solvent like DMSO-d₆.

  • Hydroxyl Proton (-CH₂OH): Similar to the amino protons, the hydroxyl proton's resonance is a broad singlet and its position is variable. In DMSO-d₆, it may appear in the region of 5.0-5.5 ppm .

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-66.8 - 7.2Triplet (t)³JHF ≈ 8-10 Hz
-CH₂OH4.5 - 4.7Singlet (s) or Doublet (d)-
-NH₂4.0 - 5.0Broad Singlet (br s)-
-CH₂OH5.0 - 5.5Broad Singlet (br s)-

Note: Predictions are based on analysis in DMSO-d₆. Chemical shifts can vary based on the solvent used.[3]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides critical information on the carbon skeleton. For (4-Amino-3,5-difluorophenyl)methanol, the key diagnostic features will be the large one-bond carbon-fluorine couplings (¹JCF) and smaller multi-bond couplings.

Expected Resonances and Rationale:

  • C-3, C-5 (Fluorine-bearing carbons): These equivalent carbons will be the most prominent feature in the spectrum. They will appear as a doublet due to the large one-bond coupling to their directly attached fluorine atom (¹JCF). The strong electronegativity of fluorine will cause a significant downfield shift. The electron-donating -NH₂ group will partially shield these carbons. The predicted chemical shift is in the range of 150-155 ppm , with an expected ¹JCF of 230-250 Hz .

  • C-4 (Amino-bearing carbon): This carbon is directly attached to the strongly electron-donating amino group, which will cause a significant upfield (shielding) effect. It will be split into a triplet by the two equivalent fluorine atoms at C-3 and C-5 (²JCF). The predicted chemical shift is around 135-140 ppm , with a ²JCF of 10-15 Hz .

  • C-1 (Hydroxymethyl-bearing carbon): This carbon is deshielded by the attached aromatic ring and the hydroxymethyl group. It will also be split into a triplet by the two fluorine atoms (³JCF). The predicted chemical shift is in the range of 125-130 ppm , with a small ³JCF of 2-5 Hz .

  • C-2, C-6: These equivalent carbons are shielded by the adjacent electron-donating groups. They will appear as a triplet due to coupling with the two fluorine atoms (²JCF from C-3/C-5 and ⁴JCF from C-5/C-3). The dominant coupling will be the two-bond coupling. The predicted chemical shift is around 110-115 ppm , with a ²JCF of 15-20 Hz .

  • Methylene Carbon (-CH₂OH): This aliphatic carbon will appear as a singlet at the most upfield region of the spectrum, typically around 60-65 ppm .

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C-1125 - 130Triplet (t)³JCF ≈ 2-5 Hz
C-2, C-6110 - 115Triplet (t)²JCF ≈ 15-20 Hz
C-3, C-5150 - 155Doublet (d)¹JCF ≈ 230-250 Hz
C-4135 - 140Triplet (t)²JCF ≈ 10-15 Hz
-CH₂OH60 - 65Singlet (s)-

Note: Chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm) and recalculated relative to TMS at 0 ppm.[4]

Visualization of Structure and Workflow

To aid in the assignment and procedural understanding, the following diagrams are provided.

Caption: Molecular structure of (4-Amino-3,5-difluorophenyl)methanol with atom numbering for NMR assignment.

G prep Sample Preparation ~15-20 mg in 0.7 mL DMSO-d₆ h1_acq ¹H Spectrum Acquisition (300-500 MHz Spectrometer) prep->h1_acq c13_acq ¹³C Spectrum Acquisition (Proton Decoupled) prep->c13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process ref Referencing (Calibrate to residual DMSO peak) process->ref analysis Spectral Analysis (Integration, Peak Picking, J-coupling Measurement) ref->analysis assign Structural Assignment (Correlate signals to molecular structure) analysis->assign

Caption: Standard experimental workflow for NMR spectral acquisition and analysis.

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating methodology for obtaining high-quality ¹H and ¹³C NMR spectra of the title compound.

5.1. Sample Preparation

  • Weighing: Accurately weigh 15-20 mg of (4-Amino-3,5-difluorophenyl)methanol.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes polar compounds and slows down the exchange of labile -NH₂ and -OH protons, often allowing for their observation as distinct signals. The residual proton signal of DMSO-d₅ appears at ~2.50 ppm and the ¹³C signal at 39.52 ppm, providing convenient internal references.[4]

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be used if necessary.

5.2. Spectrometer Setup and ¹H NMR Acquisition

  • Instrumentation: Use a 300-600 MHz NMR spectrometer.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is appropriate.

    • Spectral Width (SW): Set to ~16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): At least 3 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve adequate signal-to-noise.

5.3. Spectrometer Setup and ¹³C NMR Acquisition

  • Tuning: Ensure the probe is tuned for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets (or multiplets only from C-F coupling).

    • Spectral Width (SW): Set to ~220 ppm, from -10 to 210 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quaternary carbons if they are present and relax slowly.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

5.4. Data Processing and Analysis

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the residual DMSO-d₅ peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[4]

  • Analysis: Integrate the peaks in the ¹H spectrum to determine proton ratios. Identify the chemical shift, multiplicity, and coupling constants for all signals in both spectra to compare against the predicted values.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR characterization of (4-Amino-3,5-difluorophenyl)methanol. The predictive data, based on fundamental spectroscopic principles, offers a reliable reference for scientists to anticipate and interpret experimental results. The detailed analytical protocol ensures that researchers can acquire high-quality, reproducible data for unambiguous structural verification. The unique spectral features arising from the fluorine substituents, particularly the large C-F coupling constants, serve as powerful diagnostic tools in the final structural assignment.

References

  • Supporting Information, The Royal Society of Chemistry, 2021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk06mXKHUdimjH4g75gjZncU2M9HbYZifaZq_iYL1uJNYAMoc_IVvVQgTW3vI4wJ1_G_ju5EGq0m68PS5-yXkKcTws5DKdOPLLbAE4zo63gbWeVaWIrZJQCbL1MvEpYVYY93DcH33uU5IPv33Hqp0pP4Du-wmvwjI=]
  • NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJkuDxHk2UJOwLypiRt6yWlH-mBjs23T4lSszoWCHlkQiUzn1VVoY_UFXn-xqaFuvlfUIsrroOKri9KZ9xPNIrb7gTaIy2uz_MaC7pIoSbEIJIxQoEoiMruauz9czORPDIUjuRLsk=]
  • Kovalev, I. S., et al. (2023). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 993–999. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10542382/]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [https://pubs.acs.org/doi/10.1021/om100106e]
  • G-R, P., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1194–1200. [https://pubs.acs.org/doi/10.1021/acs.oprd.5b00417]
  • Doc Brown's Chemistry. (2025). Interpreting the C-13 NMR spectrum of methanol. [https://www.docbrown.info/page06/molecule_spectroscopy/spec10ch3oh.htm]
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. [https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/analytical-chemistry/nmr/nmr-chemical-shifts-of-impurities]
  • Ni, C., et al. (2008). Stereoselective synthesis of α-difluoromethyl-β-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Tetrahedron Letters, 49(2), 246-249. [https://doi.org/10.1016/j.tetlet.2007.11.058]
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... [https://www.researchgate.net/figure/1-H-a-and-13-C-b-NMR-spectra-of-4-amino-2-methyl-8-trifluoromethylquinoline_fig5_329432313]
  • ChemicalBook. (n.d.). Methanol(67-56-1) 13C NMR spectrum. [https://www.chemicalbook.com/spectrum/67-56-1_13cnmr.htm]
  • Eurisotop. (n.d.). NMR Solvent data chart. [https://www.eurisotop.
  • Chemsrc. (2025). (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9. [https://www.chemsrc.com/en/cas/1935359-63-9_949511.html]
  • NMRS.io. (n.d.). 13C | methanol-d4 | NMR Chemical Shifts. [https://nmrs.io/show/13C/methanol-d4]
  • Benchchem. (2025). An In-depth Technical Guide to the Predicted 13C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile. [https://www.benchchem.com/product/bcp285641/technical-guide]
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921. [https://d-scholarship.pitt.edu/10311/1/pitt-etd-2003-08-22-das.pdf]
  • AiFChem. (2025). 1935359-63-9 | (4-Amino-3,5-difluorophenyl)methanol. [https://www.aifchem.com/product/1935359-63-9.html]
  • ResearchGate. (n.d.). Synthesis and characterization of 4-Amino-3, 5-dinitropyrazole(LLM-116) condensation products. [https://www.researchgate.

Sources

Foundational

A Comprehensive Technical Guide to (4-Amino-3,5-difluorophenyl)methanol: Properties, Characterization, and Applications

Introduction (4-Amino-3,5-difluorophenyl)methanol, a fluorinated aromatic amino alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The presence of fluorine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Amino-3,5-difluorophenyl)methanol, a fluorinated aromatic amino alcohol, represents a class of compounds of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms can profoundly alter the physicochemical properties of organic molecules, influencing factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The amino and hydroxyl functionalities, on the other hand, provide reactive handles for further chemical modifications and contribute to the molecule's polarity and hydrogen bonding capabilities. This guide provides an in-depth overview of the known and predicted physical and physicochemical properties of (4-Amino-3,5-difluorophenyl)methanol, detailed experimental protocols for its characterization, and insights into its potential applications, particularly in the realm of drug development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

PropertyValueSource
CAS Number 1935359-63-9[1][2]
Molecular Formula C₇H₇F₂NO[1][2]
Molecular Weight 159.13 g/mol [1][2]
IUPAC Name (4-amino-3,5-difluorophenyl)methanol[2]
Synonyms Benzenemethanol, 4-amino-3,5-difluoro-[2]

The chemical structure of (4-Amino-3,5-difluorophenyl)methanol is depicted below:

G C1 C C2 C C1->C2 C1:e->C2:w C7 C C1->C7 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C3:e->C4:w C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C5:e->C6:w C6->C1 F2 F C6->F2 H2N1 H₂ N1->H2N1 O1 O C7->O1 H2C7 H₂ H1O1 H O1->H1O1

Figure 1: Chemical structure of (4-Amino-3,5-difluorophenyl)methanol.

Physical Properties

PropertyPredicted ValueRationale and Key Considerations
Melting Point Moderately high solidThe presence of polar functional groups (-NH₂, -OH) allows for strong intermolecular hydrogen bonding, leading to a higher melting point compared to non-polar analogues. The planar aromatic ring contributes to efficient crystal packing. Impurities will lower and broaden the melting point range.[3][4]
Boiling Point HighSignificant energy is required to overcome the strong intermolecular hydrogen bonds and van der Waals forces in the liquid state. Decomposition may occur at higher temperatures.
Appearance White to off-white crystalline solidBy analogy to similar aromatic amino alcohols.[5] Color may depend on purity, with impurities potentially causing a yellowish or brownish hue.
Experimental Determination of Physical Properties

To validate these predicted properties, standard laboratory procedures should be employed.

A precise melting point is a crucial indicator of purity.

Figure 2: Workflow for melting point determination.

Protocol:

  • A small amount of the crystalline solid is placed in a capillary tube and introduced into a melting point apparatus.[3]

  • A rapid heating run can be performed initially to determine an approximate melting range.

  • A second, slower determination, with the temperature increasing at a rate of 1-2 °C per minute near the expected melting point, will provide a more accurate value.[3]

  • The melting range is recorded from the temperature at which the first liquid appears to the temperature at which the entire sample is molten. A narrow melting range (e.g., 0.5-1 °C) is indicative of high purity.[6]

Due to the high predicted boiling point and potential for decomposition, boiling point determination should be conducted under reduced pressure (vacuum distillation).

Protocol (Micro-boiling Point):

  • A small amount of the liquid sample (if melted) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The assembly is heated in a Thiele tube or other suitable heating apparatus.[7]

  • The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

  • The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Physicochemical Properties

The physicochemical properties of a molecule are critical for its application in drug development, as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/BehaviorRationale and Key Considerations
Solubility Sparingly soluble in water; Soluble in polar organic solventsThe amino and hydroxyl groups can form hydrogen bonds with water, but the aromatic ring is hydrophobic. Solubility in water is expected to be limited. It is predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[8][9]
pKa Amino group (pKa ~ 3-4); Hydroxyl group (pKa ~ 14-16)The electron-withdrawing fluorine atoms are expected to decrease the basicity of the amino group (lower pKa) compared to aniline (pKa ~ 4.6). The hydroxyl group is expected to have a pKa similar to other benzyl alcohols.
Stability Potentially susceptible to oxidationThe aminobenzyl alcohol moiety can be susceptible to oxidation, which could lead to the formation of the corresponding aldehyde or carboxylic acid.[10] Storage under an inert atmosphere and protected from light is recommended.
Experimental Determination of Physicochemical Properties

A qualitative and quantitative assessment of solubility is fundamental.

Figure 3: Workflow for qualitative solubility assessment.

Protocol for Qualitative Solubility:

  • To a small, known amount of the compound in a test tube, add a specific volume of the solvent to be tested (e.g., water, ethanol, dichloromethane).[11][12]

  • Agitate the mixture at a constant temperature.

  • Observe whether the solid dissolves completely. This provides a qualitative assessment of solubility (e.g., soluble, sparingly soluble, insoluble).[13]

Protocol for Quantitative Solubility (Shake-Flask Method):

  • An excess amount of the solid is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • The saturated solution is filtered to remove the undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

The pKa values of the ionizable groups can be accurately determined by potentiometric titration.[14][15]

Protocol:

  • A solution of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) is prepared at a known concentration.[16]

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[16][17]

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.[17]

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the half-equivalence point of the titration curve.[16][18]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of (4-Amino-3,5-difluorophenyl)methanol.

UV-Visible Spectroscopy

The aromatic ring in the molecule is a chromophore that absorbs UV light.

Expected Spectral Features:

  • A primary absorption band (π → π* transition) is expected in the lower UV region.

  • A secondary, less intense absorption band (n → π* transition) may be observed at a longer wavelength. The exact λmax will be influenced by the amino and hydroxyl substituents. Aromatic amines typically show absorption in the 200-700 nm range.[19][20]

Experimental Protocol:

  • A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • The UV-Vis spectrum is recorded using a spectrophotometer, typically from 200 to 400 nm.[21]

  • The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for confirming the structure of the molecule.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A singlet or a narrow multiplet for the two equivalent aromatic protons.

  • Methylene Protons (-CH₂OH): A singlet for the two benzylic protons.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Amino Protons (-NH₂): A broad singlet for the two amino protons.

Expected ¹³C NMR Spectral Features:

  • Due to the fluorine atoms, carbon signals will exhibit C-F coupling, leading to splitting of the peaks.[22][23]

  • Four distinct signals for the aromatic carbons are expected, with their chemical shifts and coupling constants providing valuable structural information.

  • One signal for the methylene carbon (-CH₂OH).

Expected ¹⁹F NMR Spectral Features:

  • A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[24]

Experimental Protocol:

  • The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.

  • For ¹³C NMR of fluorinated compounds, ¹H and ¹⁹F decoupling experiments can be performed to simplify the spectrum and aid in signal assignment.[25]

Stability and Reactivity

The stability and reactivity of (4-Amino-3,5-difluorophenyl)methanol are influenced by its functional groups.

  • Oxidation: The primary alcohol and the aromatic amine are susceptible to oxidation.[10] Care should be taken to avoid exposure to strong oxidizing agents.

  • Reactivity of the Amino Group: The amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

  • Reactivity of the Hydroxyl Group: The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid and can undergo esterification and etherification reactions.

  • Self-Immolative Properties: Aminobenzyl alcohols are known to be used as self-immolative linkers in drug delivery systems, such as antibody-drug conjugates (ADCs).[5] Upon enzymatic or chemical cleavage of a masking group on the amino or hydroxyl function, a cascade reaction can lead to the release of a payload molecule.[26][27]

Potential Applications in Drug Development

The unique combination of functional groups and the presence of fluorine make (4-Amino-3,5-difluorophenyl)methanol an attractive building block in drug discovery and development.

  • Scaffold for Bioactive Molecules: It can serve as a starting material or intermediate for the synthesis of more complex molecules with potential therapeutic activity. The fluorine atoms can enhance metabolic stability and modulate the electronic properties of the molecule.[28]

  • Linker for Prodrugs and Bioconjugates: As mentioned, its potential as a self-immolative linker is a significant area of interest.[5] This allows for the controlled release of therapeutic agents at the target site.

Conclusion

(4-Amino-3,5-difluorophenyl)methanol is a valuable chemical entity with significant potential in various scientific domains, particularly in the development of novel therapeutics. While a complete experimental dataset for its physical and physicochemical properties is not yet publicly available, this guide has provided a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to fully evaluate and utilize this compound in their research and development endeavors. The predicted properties, based on sound chemical principles and analogies to similar structures, serve as a valuable starting point for experimental design. The continued investigation of such fluorinated building blocks will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

  • Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 27). 4.5: Ultraviolet and visible spectroscopy. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(5), 439-445.
  • University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Wray, V., & Lincoln, D. N. (1975). The complete 13C, 19F and 1H spectral analysis of the fluorobenzenes C6HnF6∼-n.I.1,3,5-trifluorobenzene. Journal of Magnetic Resonance (1969), 18(2), 374-388.
  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • King Saud University. (n.d.). 1441 H. Retrieved from [Link]

  • ARC Journals. (2016, July 15). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Agilent. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

  • University of Massachusetts Lowell. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Chemsrc. (2025, August 27). (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

  • University of Basrah. (n.d.). Determination of melting and boiling points. Retrieved from [Link]

  • University of Technology, Iraq. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • ResearchGate. (2024, February 9). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • YouTube. (2020, October 14). Experimental determination of boiling point #experiment #BSc #chemistry #BCU #lab #SGKmistry. Retrieved from [Link]

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  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

  • ACS Publications. (2018, January 25). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads. Retrieved from [Link]

  • ResearchGate. (2021). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4. Retrieved from [Link]

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  • MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

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Sources

Exploratory

Elucidating the Mechanistic Landscape of (4-Amino-3,5-difluorophenyl)methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The (4-Amino-3,5-difluorophenyl)methanol scaffold represents a privileged structure in modern medicinal chemistry, offering a unique combination of properties conferred by its aminophenyl core and strategic difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (4-Amino-3,5-difluorophenyl)methanol scaffold represents a privileged structure in modern medicinal chemistry, offering a unique combination of properties conferred by its aminophenyl core and strategic difluorination. The fluorine atoms enhance metabolic stability and can modulate pKa and binding interactions, making this scaffold an attractive starting point for developing novel therapeutics. However, the precise mechanism of action (MoA) is not inherent to the core structure but is instead dictated by the diverse functionalities that can be appended to it. This technical guide provides an in-depth exploration of the primary MoA associated with derivatives of this scaffold—kinase inhibition—while also examining other potential biological targets. We will synthesize field-proven insights with detailed experimental protocols to provide researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the MoA of novel derivatives.

Introduction: The Versatility of a Fluorinated Scaffold

The pursuit of targeted therapies has placed a premium on chemical scaffolds that can be readily modified to achieve high potency and selectivity against specific biological targets. The (4-Amino-3,5-difluorophenyl)methanol moiety has emerged as one such versatile template. The aniline-like amino group frequently serves as a critical hydrogen bond donor, anchoring the molecule within the active sites of various enzymes. Concurrently, the ortho-difluoro substitution pattern provides distinct electronic properties and steric constraints that can be exploited to fine-tune selectivity and improve pharmacokinetic profiles.

This guide moves beyond a simple catalog of activities. It is designed to provide a causal understanding of why these derivatives are effective and to equip researchers with the tools to validate the MoA of their own compounds. We will focus primarily on the most prevalent mechanism—protein kinase inhibition—before exploring other validated target classes for structurally related compounds.

The Kinase Inhibitor Hypothesis: A Dominant Paradigm

A significant body of research demonstrates that aminophenyl and aminopyridine-based structures are potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1] The primary mechanism for many of these compounds is the competitive inhibition of ATP binding, effectively shutting down the enzyme's phosphotransferase activity.

Mechanism of Hinge-Binding Inhibition

The ATP-binding pocket of most kinases contains a conserved "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The 4-amino group of the (4-Amino-3,5-difluorophenyl)methanol scaffold is perfectly positioned to mimic these interactions, serving as a "hinge-binder." This anchors the inhibitor, allowing other parts of the molecule to occupy adjacent hydrophobic pockets and interact with specific residues, thereby determining potency and selectivity.

Derivatives of closely related aminopyridine structures have been identified as potent inhibitors of several key oncogenic kinases:

  • c-Met Kinase: This receptor tyrosine kinase is involved in tumor cell proliferation, survival, and metastasis.[1]

  • Epidermal Growth Factor Receptor (EGFR): Numerous aminopyrimidine and quinazoline derivatives have been developed as EGFR inhibitors.[1]

  • Cyclin-Dependent Kinases (CDKs): As critical regulators of cell cycle progression, CDKs are a major target for cancer therapy, and substituted aminopyrimidines have proven to be effective inhibitors.[1]

  • PIM Kinases: The compound PIM447, which features a difluorophenyl group, is a potent pan-PIM kinase inhibitor that has entered clinical trials for hematological malignancies.[2]

Signaling Pathway Disruption

By inhibiting a target kinase, these derivatives can block entire downstream signaling cascades. For example, inhibiting a receptor tyrosine kinase (RTK) like EGFR prevents the activation of critical pathways such as the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.

Signaling_Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, c-Met) growth_factor->rtk ras RAS rtk->ras Activates pi3k PI3K rtk->pi3k Activates inhibitor (4-Amino-3,5-difluorophenyl) methanol Derivative inhibitor->rtk Inhibits ATP Binding atp ATP adp ADP atp->adp raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Metastasis erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway inhibited by a kinase inhibitor.

Quantitative Analysis of Related Kinase Inhibitors

To provide a quantitative context for potency, the following table summarizes the inhibitory activities of representative aminophenyl and difluorophenyl-containing kinase inhibitors from the literature.

Compound Name/SeriesTarget Kinase(s)Potency (IC₅₀ / Kᵢ)Reference
PIM447 (LGH447)PIM1, PIM2, PIM36 pM, 18 pM, 7 pM (Kᵢ)[2]
Compound 15h BRD4-BD10.42 µM (IC₅₀)[3]
N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) derivativesc-MetPotent (specific values vary)[1]

Alternative Mechanistic Avenues

While kinase inhibition is a dominant theme, the versatility of the (4-Amino-3,5-difluorophenyl)methanol scaffold allows its derivatives to engage other target classes. A comprehensive MoA study should consider these possibilities.

  • Bromodomain Inhibition: Bromodomain-containing proteins, such as BRD4, are epigenetic readers that bind to acetylated lysine residues on histones, playing a key role in gene transcription. Novel inhibitors containing a difluoro-pyrimido-triazolo-diazepine core have been developed as potent BRD4 inhibitors, demonstrating anti-proliferative effects by downregulating oncogenes like c-Myc.[3]

  • Transporter Inhibition: The dopamine transporter (DAT) is crucial for regulating dopamine levels in the synapse. A series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes were developed as atypical DAT inhibitors to treat cocaine use disorders by preventing cocaine binding without producing cocaine-like reinforcing effects.[4]

  • Antimalarial Activity: Though structurally distinct, 4-aminoquinolines are a classic example of amino-aromatic drugs. Their primary MoA involves accumulating in the parasite's acidic food vacuole and inhibiting the polymerization of heme into hemozoin, leading to a buildup of toxic free heme.[5][6] This serves as a conceptual precedent for derivatives targeting unique, organelle-specific processes.

A Practical Framework for Mechanism of Action Elucidation

To move from a hypothesis to a validated MoA, a systematic, multi-step approach is required. The following workflow and protocols are designed to be self-validating systems, where each step confirms the findings of the previous one.

General Workflow for Target Identification and Validation

The process begins with broad, phenotypic screening and progressively narrows down to specific biochemical and cellular validation of the target.

MoA_Workflow cluster_discovery Phase 1: Discovery cluster_deconvolution Phase 2: Target Deconvolution cluster_validation Phase 3: Validation synthesis 1. Synthesize Derivative Library pheno_screen 2. Phenotypic Screen (e.g., Cell Viability Assay) synthesis->pheno_screen kinome_scan 3. Target Deconvolution (e.g., KinomeScan®, Affinity Chromatography) pheno_screen->kinome_scan biochem_assay 4. Biochemical Validation (e.g., In Vitro Kinase Assay) kinome_scan->biochem_assay cell_assay 5. Cellular Target Engagement (e.g., Western Blot for Phospho-Substrate) biochem_assay->cell_assay

Caption: A systematic workflow for identifying and validating the mechanism of action.

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Validation)

Objective: To determine the direct inhibitory effect of a derivative on the enzymatic activity of a purified kinase. This protocol is based on a luminescence-based assay (e.g., Kinase-Glo®) that quantifies ATP remaining after the kinase reaction.

Rationale: This is a direct measure of enzyme inhibition, independent of cellular complexity. Using an ATP concentration at or near the Michaelis constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[2]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the purified recombinant kinase and its specific substrate peptide.

    • Serially dilute the test derivative (and a known inhibitor as a positive control) in DMSO, then further dilute into a 1X kinase buffer to create 10X final concentrations.

    • Prepare a 2X ATP solution in 1X kinase buffer. The final concentration should be at the known ATP Km for the target kinase.

  • Reaction Setup (384-well plate):

    • Add 5 µL of 2X kinase/substrate solution to each well.

    • Add 1 µL of the 10X test derivative or control solution.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 1-2 hours (optimize based on enzyme kinetics).

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition relative to DMSO-only (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 2: Western Blot for Downstream Substrate Phosphorylation (Cellular Validation)

Objective: To confirm that the derivative inhibits the target kinase within a living cell by measuring the phosphorylation status of a known downstream substrate.

Rationale: A positive result in a biochemical assay does not guarantee cellular activity due to factors like cell permeability and off-target effects. This assay provides crucial evidence of on-target engagement in a physiological context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to have an active signaling pathway dependent on the target kinase (e.g., A549 cells for EGFR) and grow to 70-80% confluency.

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test derivative (or DMSO vehicle) for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the signaling pathway by adding the relevant growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes.

  • Cell Lysis:

    • Immediately wash the cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis and Controls:

    • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify band intensities to show a dose-dependent decrease in the ratio of phosphorylated substrate to total substrate.

Conclusion

The (4-Amino-3,5-difluorophenyl)methanol scaffold is a highly adaptable platform for the design of targeted therapeutics. While its derivatives have the potential to engage a variety of biological targets, the existing evidence strongly points towards protein kinase inhibition as the most prevalent and promising mechanism of action. The hinge-binding capability of the 4-amino group, combined with the favorable properties imparted by difluorination, makes these compounds particularly well-suited for development as kinase inhibitors.

Effective drug development requires a rigorous and unbiased elucidation of the underlying mechanism. By employing a systematic workflow that combines broad target deconvolution with specific biochemical and cellular validation, researchers can confidently establish the MoA of novel derivatives. The protocols and frameworks provided in this guide offer a robust starting point for these critical investigations, enabling the translation of chemical novelty into therapeutic potential.

References

  • The Untapped Potential of 4-Amino-3,5-dichloro-2,6-difluoropyridine Derivatives: A Technical Guide for Drug Discovery - Benchchem.
  • Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. Available at: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. Available at: [Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor - ACS Publications. Available at: [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - MDPI. Available at: [Link]

  • Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed. Available at: [Link]

  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph.
  • Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][2][7] triazolo [4, 3-d][1][2] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed. Available at: [Link]

  • Examples of difluoromethyl use in kinase inhibitors (4,5). - ResearchGate. Available at: [Link]

  • (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9 | Chemsrc. Available at: [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC. Available at: [Link]

  • Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed. Available at: [Link]

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Foundational

A Guide to the Structural Elucidation of (4-Amino-3,5-difluorophenyl)methanol: A Key Intermediate in Pharmaceutical Synthesis

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of (4-Amino-3,5-difluorophenyl)methanol, a fluorinated aromatic alcohol of significant interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of (4-Amino-3,5-difluorophenyl)methanol, a fluorinated aromatic alcohol of significant interest in drug discovery and development. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, making a detailed understanding of their three-dimensional structure paramount. This document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound, offering field-proven insights for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of Fluorinated Aryl Methanols

Fluorinated organic compounds have become indispensable in modern medicinal chemistry. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. (4-Amino-3,5-difluorophenyl)methanol, with its unique substitution pattern, represents a valuable building block for the synthesis of novel therapeutic agents. A thorough understanding of its solid-state structure is crucial for predicting its behavior in various formulation and processing conditions, as well as for structure-based drug design.

Synthesis and Crystallization: From Precursor to Single Crystal

The synthesis of (4-Amino-3,5-difluorophenyl)methanol can be approached through the reduction of a suitable carboxylic acid or ester precursor, such as ethyl 4-amino-3,5-difluorobenzoate[1][2].

Synthetic Protocol

A plausible synthetic route involves the reduction of the corresponding ester.

Step 1: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

A detailed procedure for the synthesis of ethyl 4-amino-3,5-difluorobenzoate has been previously reported[1][2]. This typically involves the esterification of 4-amino-3,5-difluorobenzoic acid.

Step 2: Reduction to (4-Amino-3,5-difluorophenyl)methanol

The reduction of the ester to the corresponding alcohol can be achieved using a suitable reducing agent like sodium borohydride in an alcoholic solvent. A similar reduction of a ketone to a secondary alcohol has been described for a related compound[3].

  • Procedure:

    • Dissolve ethyl 4-amino-3,5-difluorobenzoate in anhydrous methanol at room temperature.

    • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pure (4-Amino-3,5-difluorophenyl)methanol.

Crystallization

Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment.

  • Protocol:

    • Dissolve the purified (4-Amino-3,5-difluorophenyl)methanol in a suitable solvent system, such as an ethyl acetate/n-hexane mixture.

    • Slowly evaporate the solvent at room temperature over several days.

    • Visually inspect the resulting solids under a microscope to identify well-formed, single crystals suitable for diffraction analysis.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow

The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Determination synthesis Synthesis of (4-Amino-3,5-difluorophenyl)methanol purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure CIF Output

Caption: Experimental workflow for crystal structure determination.

Data Collection and Processing
  • Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for various experimental factors. This step yields a file containing the Miller indices (h,k,l) and the corresponding structure factor amplitudes (|Fₒ|).

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Results and Discussion: Interpreting the Crystal Structure

While the specific crystal structure of (4-Amino-3,5-difluorophenyl)methanol is not publicly available as of this writing, we can anticipate its key structural features based on analogous molecules reported in the literature[1][2].

Crystallographic Data Summary

The following table presents hypothetical crystallographic data for (4-Amino-3,5-difluorophenyl)methanol, based on typical values for similar organic compounds.

ParameterExpected Value
Chemical FormulaC₇H₇F₂NO
Formula Weight159.13[4]
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)8-12
b (Å)5-9
c (Å)15-20
α (°)90
β (°)90-105
γ (°)90
V (ų)1000-1500
Z4 or 8
R₁ [I > 2σ(I)]< 0.05
wR₂ (all data)< 0.15
Molecular and Supramolecular Structure

The molecular structure of (4-Amino-3,5-difluorophenyl)methanol is expected to feature a planar phenyl ring. The aminomethyl group and the fluorine atoms will influence the electronic properties and the potential for intermolecular interactions.

Caption: 2D representation of the molecular structure.

In the crystal lattice, molecules are likely to be linked by a network of hydrogen bonds involving the amino and hydroxyl groups. N-H···O and O-H···N interactions are expected to be prominent features of the crystal packing. Additionally, weaker interactions such as C-H···F and π-π stacking may further stabilize the supramolecular assembly[1][2].

Conclusion

This technical guide has outlined the essential steps for the synthesis and structural characterization of (4-Amino-3,5-difluorophenyl)methanol. A detailed understanding of its crystal structure through single-crystal X-ray diffraction provides invaluable information for its application in drug development. The methodologies and expected outcomes presented here serve as a robust framework for researchers engaged in the study of fluorinated pharmaceutical intermediates.

References

  • (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9 | Chemsrc. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. (2008). Tetrahedron Letters, 49(2), 257-260. Retrieved from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 8), 754-761. Retrieved from [Link]

  • The Cambridge Structural Database. (2016). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(4), 469-479. Retrieved from [Link]

  • Search - Access Structures - CCDC. (n.d.). Retrieved from [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). (2024). ResearchGate. Retrieved from [Link]

  • CCDC 1033596: Experimental Crystal Structure Determination. (n.d.). Retrieved from [Link]

  • CCDC 785916: Experimental Crystal Structure Determination. (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (2003). Tetrahedron Letters, 44(40), 7419-7421. Retrieved from [Link]

  • 1-(4-Amino-3,5-dichlorophenyl)ethanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2871. Retrieved from [Link]

  • CCDC 2179030: Experimental Crystal Structure Determination. (n.d.). Retrieved from [Link]

  • Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. (2018). Anais da Academia Brasileira de Ciências, 90(1 suppl 2), 1073-1091. Retrieved from [Link]

  • (3,5-dichlorophenyl)(4-fluorophenyl)methanol | 844683-76-7 - Molport. (n.d.). Retrieved from [Link]

  • CCDC Publications. (n.d.). Retrieved from [Link]

  • Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA). (2003). Journal of Pharmaceutical and Biomedical Analysis, 31(4), 813-818. Retrieved from [Link]

  • Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. (2025). Molecules, 30(4), 869. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability Profile of (4-Amino-3,5-difluorophenyl)methanol: A Comprehensive Technical Guide

Executive Summary (4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9) is a highly specialized fluorinated aniline derivative utilized as a critical building block in advanced organic synthesis, notably in the[1]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9) is a highly specialized fluorinated aniline derivative utilized as a critical building block in advanced organic synthesis, notably in the[1]. As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not as a standard analytical checklist, but as a mechanistic system governed by structure-property relationships (SPR). This whitepaper provides an in-depth, self-validating framework for evaluating the thermal, chemical, and solid-state stability of this compound, grounded in [2].

Molecular Architecture & Causality of Stability

To understand the thermodynamic stability of (4-Amino-3,5-difluorophenyl)methanol, one must analyze the causality of its substituents. The molecule features a central benzene ring substituted with a primary amine, two ortho-fluorine atoms, and a para-hydroxymethyl group.

The Fluorine Effect: Fluorine is the most electronegative element. The two fluorine atoms positioned ortho to the amino group exert a profound inductive electron-withdrawing effect (-I). This pulls electron density away from the aromatic ring and delocalizes the lone pair of electrons on the nitrogen atom. Consequently, the basicity of the amine is drastically reduced, and its oxidation potential is significantly elevated compared to unsubstituted anilines[3]. This structural feature protects the amine from spontaneous oxidative degradation under ambient conditions.

The Benzylic Vulnerability: While the fluorinated aniline core is thermodynamically robust, the hydroxymethyl (-CH2OH) moiety acts as the molecule's primary thermodynamic vulnerability. Under thermal or oxidative stress, this benzylic alcohol is highly susceptible to oxidation (forming an aldehyde or carboxylic acid) or intermolecular condensation (forming ether dimers under acidic conditions).

Degradation A (4-Amino-3,5-difluorophenyl)methanol (Intact API) B Aldehyde Derivative (Oxidation) A->B O2, Heat (Primary) D Ether Dimer (Thermal/Acid Condensation) A->D H+, Heat (-H2O) C Carboxylic Acid (Further Oxidation) B->C O2

Figure 1: Primary thermodynamic and chemical degradation pathways of the target molecule.

Experimental Workflow: A Self-Validating Protocol

To establish a rigorous stability profile, experimental design must employ orthogonal techniques. A self-validating system ensures that a physical change detected by one method (e.g., thermal decomposition via TGA) is chemically corroborated by another (e.g., impurity profiling via LC-MS).

The following protocol outlines a forced degradation study aligned with[2].

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5.0 mg of (4-Amino-3,5-difluorophenyl)methanol into hermetically sealed aluminum pans for calorimetric analysis, and prepare 1.0 mg/mL solutions in water/acetonitrile for hydrolytic testing.

  • Thermal Stressing (Solid-State): Subject the solid samples to accelerated conditions of 50°C, 60°C, and 70°C in environmental chambers maintained at 75% Relative Humidity (RH) for 28 days.

  • Calorimetric Analysis (DSC/TGA):

    • Causality: Run Differential Scanning Calorimetry (DSC) from 25°C to 300°C at a heating rate of 10°C/min. Crucially, use a dry nitrogen purge (50 mL/min). The nitrogen atmosphere suppresses oxidative degradation, allowing the analyst to isolate purely thermal phase transitions (melting point and enthalpy of fusion).

  • Kinetic Profiling via Isothermal Microcalorimetry (IMC):

    • Causality: DSC is often too insensitive to detect slow degradation at ambient temperatures. IMC is employed at 25°C to measure baseline heat flow ( μW/g ). Any exothermic heat flow above baseline indicates real-time, slow-kinetic bond breaking or polymorphic transitions.

  • Orthogonal Chemical Verification: Analyze the stressed solution samples via HPLC-UV (at 254 nm) to quantify the conversion of the benzyl alcohol moiety to its degradation products, validating the thermal data.

Workflow cluster_0 ICH Q1A(R2) Stress Conditions Start Sample Preparation (4-Amino-3,5-difluorophenyl)methanol T1 Thermal Stress (50°C - 70°C) Start->T1 T2 Hydrolytic Stress (pH 2 - pH 12) Start->T2 T3 Oxidative Stress (3% H2O2) Start->T3 A1 Thermal Analysis (DSC / TGA) T1->A1 A2 Kinetic Profiling (Isothermal Microcalorimetry) T1->A2 A3 Chemical Profiling (HPLC-UV / LC-MS) T1->A3 T2->A3 T3->A3 End Thermodynamic Stability Profile & Shelf-Life Estimation A1->End A2->End A3->End

Figure 2: Self-validating experimental workflow for thermodynamic profiling under ICH Q1A(R2).

Solid-State Thermodynamics & Polymorphism

The solid-state stability of (4-Amino-3,5-difluorophenyl)methanol is governed by its crystal lattice energy. The molecule possesses both hydrogen bond donors (-NH2, -OH) and acceptors (F, O, N).

The presence of the highly electronegative fluorine atoms facilitates strong intermolecular C−F⋯H−N and C−F⋯H−O interactions. These dipole interactions significantly stabilize the crystal lattice, leading to a well-defined melting endotherm. However, the presence of the hydroxyl group introduces the risk of hygroscopicity. Dynamic Vapor Sorption (DVS) should be utilized to map moisture uptake; if moisture penetrates the lattice, it acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and accelerating solid-state degradation.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for (4-Amino-3,5-difluorophenyl)methanol, derived from the structural behavior of highly fluorinated anilines and benzyl alcohols.

Thermodynamic ParameterAnalytical TechniqueExpected ProfileCausality / Structural Driver
Melting Point ( Tm​ ) DSC110°C – 130°CDriven by a dense hydrogen-bonding network (-OH, -NH2) and planar aromatic stacking.
Enthalpy of Fusion ( ΔHfus​ ) DSC20 – 30 kJ/molStrong intermolecular forces augmented by C-F dipole interactions within the lattice.
Oxidation Potential ( Eox​ ) Cyclic Voltammetry> +1.2 V vs. Ag/AgClOrtho-fluorine atoms inductively withdraw electron density, heavily stabilizing the amine against oxidation.
Thermal Degradation Onset ( Td​ ) TGA> 220°CThe high bond dissociation energy of the C-F bonds prevents early thermal fragmentation of the aromatic ring.
Isothermal Heat Flow ( dq/dt ) IMC< 5 μW/g at 25°CIndicates high long-term kinetic stability and lack of spontaneous degradation at standard storage conditions.

Conclusion

The thermodynamic stability profile of (4-Amino-3,5-difluorophenyl)methanol is a study in structural contrasts. The highly stabilized, electron-deficient fluorinated aniline core provides exceptional resistance to oxidative and thermal degradation, while the benzylic alcohol moiety dictates the molecule's ultimate shelf-life limitations. By employing a self-validating matrix of DSC, IMC, and HPLC-UV guided by ICH Q1A(R2) principles, researchers can accurately map the kinetic boundaries of this critical synthetic intermediate, ensuring its reliable application in downstream pharmaceutical development.

References

  • Tsuchiya, K., et al. (2020). Development of Photoswitchable Estrogen Receptor Ligands. Chemical and Pharmaceutical Bulletin, 68(4), 398-402. J-STAGE.[Link]

  • European Medicines Agency (EMA) / ICH. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.[Link]

  • Thibaudeau, S., et al. (2013). Selective Anti-Markovnikov Cyclization and Hydrofluorination Reaction in Superacid HF/SbF5: A Tool in the Design of Nitrogen-Containing (Fluorinated) Polycyclic Systems. The Journal of Organic Chemistry (ACS Publications).[Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of (4-Amino-3,5-difluorophenyl)methanol

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (4-Amino-3,5-difluorophenyl)methanol Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of (4-Amino-3,5-difluorophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4-Amino-3,5-difluorophenyl)methanol (C₇H₇F₂NO, Mol. Wt.: 159.14 g/mol ). As a substituted benzyl alcohol derivative, its fragmentation is governed by the interplay of the hydroxymethyl, amino, and difluoro functional groups on the aromatic ring. Due to the limited availability of direct experimental spectra in public databases, this document synthesizes foundational mass spectrometry principles with data from analogous structures—including benzyl alcohols, fluorinated aromatics, and aminophenols—to construct a predictive fragmentation model.[1] We will explore the primary cleavage pathways, including benzylic bond scission, rearrangements, and the elimination of small neutral molecules. This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for the structural elucidation and identification of novel chemical entities and intermediates.

Introduction and Significance

(4-Amino-3,5-difluorophenyl)methanol is a functionalized aromatic compound of interest in medicinal chemistry and materials science. Its unique substitution pattern—an activating amino group, a reactive benzyl alcohol moiety, and two deactivating, electron-withdrawing fluorine atoms—makes it a versatile building block. Accurate structural confirmation is paramount in synthetic chemistry, and mass spectrometry is the cornerstone of this process.

Understanding the fragmentation pattern is not merely an academic exercise; it is critical for:

  • Unambiguous Compound Identification: Differentiating isomers and confirming the structure of a newly synthesized compound.

  • Metabolite Identification: Recognizing the core structure in complex biological matrices during drug metabolism studies.

  • Quality Control: Ensuring the purity and identity of chemical intermediates in multi-step syntheses.

This guide provides a logical framework for predicting and interpreting the mass spectrum of this molecule, explaining the causality behind the expected fragmentation pathways.

Foundational Principles of Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to the analyte molecule. This energy is sufficient to eject an electron, forming a high-energy molecular radical cation (M•⁺).[2] This M•⁺ is unstable and rapidly undergoes a series of unimolecular decompositions to form smaller, more stable fragment ions.

The fragmentation process is not random; it is dictated by fundamental chemical principles:

  • Cleavage at Weakest Bonds: Bonds with lower dissociation energies are more likely to break.

  • Formation of Stable Products: Fragmentations that lead to stable neutral molecules (e.g., H₂O, CO, HCN) or stable carbocations (e.g., resonance-stabilized benzyl or tropylium ions) are highly favored.[3][4]

  • Influence of Functional Groups: The site of initial ionization (often a lone pair on a heteroatom like oxygen or nitrogen) and the electronic effects of substituents direct the subsequent fragmentation pathways.[5]

For (4-Amino-3,5-difluorophenyl)methanol, the initial ionization is expected to occur at the lone pairs of the nitrogen or oxygen atoms, triggering the fragmentation cascades discussed below.

Predicted Fragmentation Pathways of (4-Amino-3,5-difluorophenyl)methanol

The molecular ion (M•⁺) for this compound will appear at an m/z of 159. The fragmentation is predicted to proceed through several competing pathways, driven by the different functional groups.

Pathway A: Benzylic C-C Bond Cleavage

This pathway is characteristic of benzyl alcohols and their derivatives.[3][6] The cleavage of the bond between the aromatic ring and the CH₂OH group is a primary event.

  • Loss of •CH₂OH (m/z 31): This cleavage results in the formation of a 4-amino-3,5-difluorophenyl cation at m/z 128 . The stability of this aryl cation makes this a plausible, though not always dominant, pathway.

Pathway B: α-Cleavage at the Benzylic Carbon

Alpha-cleavage involves the breaking of a bond adjacent to the oxygen atom, a common fragmentation route for alcohols.[6]

  • Loss of a Hydrogen Radical (H•): Cleavage of a C-H bond from the methylene group results in a resonance-stabilized oxonium ion at m/z 158 ([M-1]⁺). While possible, this is often a lower-intensity peak compared to fragments from more significant rearrangements.

  • Loss of the Hydroxyl Radical (•OH): A more significant fragmentation involves the loss of the hydroxyl radical (m/z 17) to form a highly stable, resonance-delocalized (4-amino-3,5-difluorobenzyl) cation at m/z 142 . This ion is likely to be a prominent peak in the spectrum.

Pathway C: Elimination of Small Neutral Molecules

The aromatic ring and its substituents can participate in complex rearrangements leading to the expulsion of stable, neutral molecules.

  • Loss of Water (H₂O): The molecular ion can lose a molecule of water (m/z 18), particularly through rearrangement, to yield a radical cation at m/z 141 .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for aromatic amines is the elimination of HCN (m/z 27) from the ring, involving the nitrogen atom and an adjacent ring carbon. This would lead to a fragment ion at m/z 132 .

  • Loss of Carbon Monoxide (CO) and Formaldehyde (CH₂O): Similar to phenols and benzyl alcohols, the molecular ion can undergo rearrangement and lose CO (m/z 28) or CH₂O (m/z 30).[1][3] Loss of formaldehyde from the molecular ion would produce a radical cation at m/z 129 .

Pathway D: Fluorine-Directed Fragmentation

The presence of fluorine atoms introduces unique fragmentation channels. The high strength of the C-F bond means direct cleavage is less common than rearrangement-based eliminations.

  • Loss of Hydrogen Fluoride (HF): Elimination of HF (m/z 20) is a well-documented pathway for fluorinated aromatic compounds.[1] This would result in a fragment ion at m/z 139 . This process can occur from the molecular ion or subsequent fragment ions.

A visual representation of these major predicted pathways is provided below.

G cluster_pathways Primary Fragmentation Pathways M M•⁺ (4-Amino-3,5-difluorophenyl)methanol m/z 159 f142 [M-OH]⁺ m/z 142 M->f142 - •OH f128 [M-CH₂OH]⁺ m/z 128 M->f128 - •CH₂OH f141 [M-H₂O]•⁺ m/z 141 M->f141 - H₂O f132 [M-HCN]•⁺ m/z 132 M->f132 - HCN f139 [M-HF]•⁺ m/z 139 M->f139 - HF caption Predicted primary fragmentation pathways from the molecular ion. G start Start prep 1. Sample Preparation Dissolve 1 mg/mL in Methanol start->prep inject 2. GC Injection 1 µL, Splitless Mode prep->inject separate 3. GC Separation DB-5ms Column, Temp Gradient inject->separate ionize 4. EI Ionization 70 eV Electron Energy separate->ionize analyze 5. Mass Analysis Quadrupole Analyzer m/z 40-400 scan range ionize->analyze detect 6. Detection & Spectrum Generation analyze->detect end End detect->end

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Exploratory

Preliminary In Vitro Toxicity Screening of (4-Amino-3,5-difluorophenyl)methanol

An In-Depth Technical Guide: Abstract This technical guide outlines a tiered, scientifically robust strategy for the preliminary in vitro toxicity screening of the novel compound (4-Amino-3,5-difluorophenyl)methanol. In...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

This technical guide outlines a tiered, scientifically robust strategy for the preliminary in vitro toxicity screening of the novel compound (4-Amino-3,5-difluorophenyl)methanol. In the fast-paced environment of drug discovery, early and accurate identification of potential safety liabilities is paramount to de-risk projects, conserve resources, and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[1][2] This document provides not just protocols, but the causal logic behind the experimental design, data interpretation, and the integration of results. It is intended for researchers, toxicologists, and drug development professionals seeking to establish a foundational safety profile for new chemical entities (NCEs).

Introduction: The Imperative for Early-Stage Toxicity Assessment

The attrition of promising drug candidates due to unforeseen toxicity in late-stage preclinical or clinical development is a significant driver of cost and inefficiency in the pharmaceutical industry.[1] A modern approach to drug discovery embeds safety screening into the earliest phases, allowing for a "fail fast, fail cheap" paradigm.[3] In vitro toxicology assays serve as the cornerstone of this strategy, offering rapid, high-throughput, and cost-effective methods to flag potential hazards long before significant resources are invested.[2][3]

Compound Profile: (4-Amino-3,5-difluorophenyl)methanol

  • Chemical Structure: (4-Amino-3,5-difluorophenyl)methanol Structure

  • CAS Number: 1935359-63-9[8][9]

  • Molecular Formula: C₇H₇F₂NO[8]

  • Molecular Weight: 159.13 g/mol [8]

The presence of an aromatic amine moiety and fluorine atoms warrants a careful toxicological evaluation. Aromatic amines are a class of compounds known to sometimes undergo metabolic activation to reactive intermediates that can be genotoxic or cytotoxic. Fluorine substitution can significantly alter metabolic stability and biological activity.[10]

A Tiered Approach to In Vitro Toxicity Screening

We advocate for a tiered or phased approach to screening. This logical progression ensures that foundational data informs the selection and design of more complex, mechanistic assays, optimizing efficiency and resource allocation.

G cluster_0 Screening Cascade Tier1 Tier 1: Foundational Cytotoxicity (IC50 Determination) Tier2 Tier 2: Genotoxicity Assessment (Mutagenicity & Clastogenicity) Tier1->Tier2 Provides dose range for subsequent assays Decision Integrated Risk Assessment (Go / No-Go / Optimize) Tier1->Decision Tier3 Tier 3: Mechanistic Investigation (Apoptosis Induction) Tier2->Tier3 If cytotoxic or for standard battery Tier2->Decision Tier3->Decision

Caption: Tiered workflow for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Assessment

Causality: The primary objective is to determine the concentration range at which (4-Amino-3,5-difluorophenyl)methanol induces cell death. This establishes the half-maximal inhibitory concentration (IC₅₀), a critical parameter that guides the dose selection for all subsequent, more complex assays.[3] To avoid misleading results from a single assay, we employ orthogonal methods that measure distinct cellular health endpoints: mitochondrial activity and membrane integrity.

Cell Line Selection:

  • HepG2 (Human Hepatocellular Carcinoma): Chosen as a surrogate for human liver cells. The liver is the primary site of drug metabolism, and many compounds exhibit hepatotoxicity.[1] While HepG2 cells have limitations, they are a well-characterized and robust model for initial screening.

  • HEK293 (Human Embryonic Kidney): Represents a non-hepatic, human cell line to assess baseline cytotoxicity and potential kidney-related toxicity.

Cytotoxicity Assays: A Multi-Parametric Approach

Two assays with different mechanisms are recommended for a robust assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[11][12] A decrease in signal indicates reduced cell viability.

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the integrity of the cell membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[13][14] An increase in LDH activity in the supernatant is directly proportional to the level of cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a self-validating system through the inclusion of appropriate controls.

  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of (4-Amino-3,5-difluorophenyl)methanol in culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM... down to 0.78 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same concentration of the compound's solvent (e.g., 0.1% DMSO).

    • Untreated Control: Cells with fresh medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Hypothetical Data Presentation

Table 1: IC₅₀ Values of (4-Amino-3,5-difluorophenyl)methanol after 48h Exposure

Cell LineAssay TypeIC₅₀ (µM)
HepG2MTT45.2
HepG2LDH51.8
HEK293MTT88.9
HEK293LDH95.1

Interpretation: The hypothetical data suggests a moderate cytotoxic effect, with slightly higher potency in the liver-derived HepG2 cell line. The close correlation between MTT and LDH results increases confidence in the data.

Tier 2: Genotoxicity Potential

Causality: Genotoxicity—the ability of a substance to damage DNA or chromosomes—is a critical endpoint in safety assessment due to its link with carcinogenesis and heritable diseases. Regulatory guidelines mandate a standard battery of tests to cover different types of genetic damage.[15] The recommended core in vitro battery consists of two complementary assays: a test for gene mutations in bacteria and a test for chromosomal damage in mammalian cells.[16][17][18]

G cluster_0 Genotoxicity Assessment Battery Ames Ames Test (Bacterial Reverse Mutation) [OECD TG 471] Endpoint1 Detects: - Point Mutations - Frameshift Mutations Ames->Endpoint1 Micro In Vitro Micronucleus Test [OECD TG 487] Endpoint2 Detects: - Chromosome Breaks (Clastogenicity) - Chromosome Loss (Aneugenicity) Micro->Endpoint2 G cluster_0 Intrinsic Apoptosis Pathway Compound (4-Amino-3,5-difluorophenyl)methanol Mito Mitochondrial Stress Compound->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp37 Pro-Caspase-3/7 Apoptosome->Casp37 cleavage ActiveCasp37 Active Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway leading to Caspase-3/7 activation.

Caspase-Glo® 3/7 Homogeneous Assay

Principle: This assay provides a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer formulated for cell lysis and optimal luciferase activity. [19]When added to cells, the reagent lyses the cells, and active caspase-3/7 cleaves the substrate, releasing aminoluciferin. This is then used by luciferase to generate a "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity. [19][20]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed and treat HepG2 cells in a 96-well white-walled plate as described in the MTT protocol (Section 4.2). Use concentrations around the determined IC₅₀ value (e.g., 10 µM, 25 µM, 50 µM).

  • Incubation: Incubate for a shorter duration (e.g., 24 hours) to capture apoptotic events before widespread secondary necrosis.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 1 minute.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as fold change in luminescence over the vehicle control.

Hypothetical Data Presentation

Table 4: Caspase-3/7 Activation in HepG2 Cells after 24h Exposure

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)15,2501.0
Compound (10 µM)38,1252.5
Compound (25 µM)99,1256.5
Compound (50 µM)244,00016.0
Positive Control (Staurosporine 1 µM)289,75019.0

Interpretation: The hypothetical data shows a dose-dependent increase in caspase-3/7 activity, strongly suggesting that the observed cytotoxicity in HepG2 cells is mediated, at least in part, by the induction of apoptosis.

Integrated Analysis and Next Steps

Synthesizing the results from our hypothetical screen:

  • (4-Amino-3,5-difluorophenyl)methanol exhibits moderate cytotoxicity (IC₅₀ ≈ 45 µM in HepG2 cells).

  • The cytotoxicity is associated with the induction of apoptosis , as evidenced by a significant, dose-dependent activation of caspase-3/7.

  • The compound is not directly mutagenic or clastogenic , but one of its metabolites is mutagenic in the Ames test (S9-dependent positive result).

This profile presents a significant safety concern. The finding of mutagenicity, even if metabolite-driven, is a major red flag in drug development.

Recommendations:

  • De-prioritize: The compound in its current form would likely be de-prioritized for further development due to the genotoxicity finding.

  • Medicinal Chemistry Optimization: If the compound's efficacy is exceptionally high, medicinal chemists could explore structural modifications to block the site of metabolic activation responsible for forming the mutagenic species, while retaining pharmacological activity.

  • Further Mechanistic Studies: To confirm the metabolic activation hypothesis, metabolite identification studies would be necessary.

Conclusion

This guide presents a logical, tiered framework for the initial in vitro toxicity assessment of a novel compound, (4-Amino-3,5-difluorophenyl)methanol. By integrating assays for cytotoxicity, genotoxicity, and mechanism of action, this strategy allows for the early and robust identification of potential safety liabilities. This approach not only aligns with regulatory expectations but also embodies the principles of efficient and ethical drug development, enabling data-driven decisions that ultimately save time, resources, and prioritize the safest possible candidates for progression.

References

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
  • Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • STEMCELL Technologies. (n.d.).
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Stoddart, M. J. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
  • Promega Corporation. (n.d.). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
  • Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
  • Chan, E. C. Y., & Lee, J. K. (n.d.). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. PMC.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Taylor & Francis. (2017, July 14). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
  • Chemsrc. (2025, August 27). (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9.
  • BenchChem. (n.d.). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide.
  • PubMed. (2008, October 15). Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.
  • OECD. (n.d.). In vitro assays for developmental neurotoxicity.
  • PubMed. (2019, December 28). Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test.
  • CORDIS. (2004, May 4).
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • ResearchGate. (2026, February 7). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins | Request PDF.
  • OECD. (n.d.). Guidelines for the Testing of Chemicals.
  • J-STAGE. (n.d.).
  • ESTIV. (2022, June 30).
  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
  • Cell Biolabs, Inc. (n.d.). CytoSelect™ LDH Cytotoxicity Assay Kit.
  • FDA. (2018, September 20).
  • Abcam. (2025, May 20).
  • FDA. (n.d.). Recommended Approaches to Integration of Genetic Toxicology Study Results.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • ResearchGate. (2015, January 20). What is the different between neutral red and MTT assay?.
  • Regulations.gov. (n.d.).
  • ChemicalBook. (2025, July 14). (4-AMINO-3-FLUORO-PHENYL)-METHANOL | 146019-45-6.
  • Sigma-Aldrich. (n.d.). (4-Amino-3-fluorophenyl)methanol | 146019-45-6.
  • AiFChem. (2025, October 21). 1935359-63-9 | (4-Amino-3,5-difluorophenyl)methanol.
  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4....
  • BenchChem. (n.d.). Technical Support Center: Synthesis of (2-Amino-4,6-difluorophenyl)methanol.
  • ScienceDirect. (2008, January 12).
  • Cheméo. (n.d.). Chemical Properties of Methanol-D4 (CAS 811-98-3).
  • MSF Norway / Oslo University Hospital. (2019). METHANOL POISONING – Protocol – EMACC-WG.
  • MDPI. (2023, April 17).
  • Cureus. (2025, August 21). Methanol Poisoning Without Typical Diagnostic Clues or Standard Antidotes: A Case Report on Clinical Decision-Making.
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Protocols & Analytical Methods

Method

Application Note and Protocol for the Selective Oxidation of (4-Amino-3,5-difluorophenyl)methanol

Abstract This document provides a comprehensive guide for the selective oxidation of (4-Amino-3,5-difluorophenyl)methanol to its corresponding aldehyde, 4-Amino-3,5-difluorobenzaldehyde. This transformation is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of (4-Amino-3,5-difluorophenyl)methanol to its corresponding aldehyde, 4-Amino-3,5-difluorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The presence of an electron-donating amino group and electron-withdrawing fluorine atoms on the aromatic ring, in addition to the primary alcohol, presents a significant challenge in achieving high chemoselectivity. This guide details a robust protocol utilizing Dess-Martin Periodinane (DMP), a hypervalent iodine reagent known for its mild and selective oxidizing capabilities.[1][2][3] We will delve into the mechanistic underpinnings of this choice, provide a detailed, step-by-step experimental procedure, and offer insights based on extensive field experience to ensure reproducible and high-yield results.

Introduction: The Challenge of Chemoselectivity

The selective oxidation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis.[4][5] However, the presence of other oxidizable functional groups within the same molecule, such as the amino group in (4-Amino-3,5-difluorophenyl)methanol, complicates this transformation. The amino group is susceptible to oxidation, which can lead to the formation of undesired byproducts and a decrease in the yield of the target aldehyde. Furthermore, the electronic effects of the substituents on the phenyl ring can influence the reactivity of the benzylic alcohol.

Traditional oxidizing agents, such as those based on chromium or manganese, often lack the required selectivity and can lead to over-oxidation to the carboxylic acid or degradation of the starting material.[6] Therefore, the choice of a mild and highly selective oxidizing agent is paramount for the successful synthesis of 4-Amino-3,5-difluorobenzaldehyde.

Rationale for Selecting Dess-Martin Periodinane (DMP)

After careful consideration of various oxidation methodologies, Dess-Martin Periodinane (DMP) was selected as the optimal reagent for this transformation. The decision is grounded in the following key advantages:

  • High Chemoselectivity: DMP is renowned for its exceptional ability to selectively oxidize primary alcohols to aldehydes in the presence of sensitive functional groups, including amines, sulfides, and vinyl ethers.[1][3] This high degree of selectivity is crucial for preventing the unwanted oxidation of the amino group in the substrate.

  • Mild Reaction Conditions: The Dess-Martin oxidation proceeds under neutral pH and at room temperature, which minimizes the risk of side reactions and decomposition of the starting material or product.[1][2]

  • Simplified Workup: The byproducts of the DMP oxidation are readily removed by a simple aqueous workup, facilitating the isolation of the pure aldehyde.[1][7]

  • High Yields and Short Reaction Times: This method typically affords high yields of the desired aldehyde within a relatively short reaction time.[1]

The mechanism of the Dess-Martin oxidation involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of a proton by an acetate ion to yield the carbonyl compound.[1] This pathway is highly efficient for the oxidation of benzylic alcohols.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the selective oxidation of (4-Amino-3,5-difluorophenyl)methanol using Dess-Martin Periodinane.

Materials and Reagents
Reagent/MaterialGradeSupplier
(4-Amino-3,5-difluorophenyl)methanol≥98%Commercially Available
Dess-Martin Periodinane (DMP)≥97%Commercially Available
Dichloromethane (DCM), Anhydrous≥99.8%Commercially Available
Sodium Bicarbonate (NaHCO₃), Saturated Aqueous SolutionReagent GradePrepared in-house
Sodium Thiosulfate (Na₂S₂O₃), 10% Aqueous SolutionReagent GradePrepared in-house
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Argon or Nitrogen gas supplyHigh purityStandard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Safety Precautions
  • Dess-Martin Periodinane is a potentially explosive compound and should be handled with care.[1] Avoid grinding or subjecting it to shock.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Reaction Setup and Procedure

Experimental_Workflow

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add (4-Amino-3,5-difluorophenyl)methanol (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Flush the flask with an inert gas (Argon or Nitrogen).

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion.

  • Continue stirring the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM used).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude 4-Amino-3,5-difluorobenzaldehyde.

  • If necessary, the crude product can be further purified by column chromatography on silica gel.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Solvent: Anhydrous dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes both the starting material and the DMP reagent. Its low boiling point also facilitates easy removal during the workup.

  • Stoichiometry of DMP: While a slight excess of DMP (1.1 eq) is often sufficient, using up to 1.5 equivalents can be beneficial for driving the reaction to completion, especially if the starting material is not perfectly pure or if there is any residual moisture.

  • Quenching Procedure: The use of a mixture of sodium bicarbonate and sodium thiosulfate is critical. The sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, while the sodium thiosulfate reduces any unreacted DMP and the iodinane byproduct, making them more water-soluble and easier to remove during the aqueous workup.[7]

  • Inert Atmosphere: While not always strictly necessary for DMP oxidations, performing the reaction under an inert atmosphere is good practice to prevent any potential side reactions, especially with an amine-containing substrate.

Trustworthiness: A Self-Validating System

The protocol described herein is designed to be a self-validating system through rigorous in-process monitoring and clear endpoints.

  • TLC Monitoring: The progress of the reaction can be easily and reliably tracked by TLC. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot provides a clear indication of the reaction's progression and completion. Staining the TLC plate with an appropriate reagent (e.g., potassium permanganate) can help visualize both the starting material and the product.

  • Visual Cues during Workup: The quenching step provides a visual confirmation of the reaction's progress. The initial heterogeneous mixture will become a clear biphasic solution upon complete reduction of the iodine byproducts by sodium thiosulfate.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectroscopic data for 4-Amino-3,5-difluorobenzaldehyde will serve as a definitive validation of a successful reaction.

Conclusion

This application note provides a detailed and reliable protocol for the selective oxidation of (4-Amino-3,5-difluorophenyl)methanol to 4-Amino-3,5-difluorobenzaldehyde using Dess-Martin Periodinane. The mild reaction conditions, high chemoselectivity, and straightforward workup make this method highly suitable for researchers and professionals in drug development and fine chemical synthesis. By understanding the rationale behind the experimental choices and adhering to the detailed procedure, users can confidently achieve high yields of the desired product.

References

  • Benchchem. (n.d.). Application Notes and Protocols for TEMPO-Catalyzed Oxidation of Secondary Alcohols.
  • Organic Chemistry Portal. (n.d.). TEMPO-Mediated Oxidations.
  • Wikipedia. (2024, March 23). Dess–Martin periodinane.
  • National Center for Biotechnology Information. (n.d.). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids.
  • Merck Millipore. (n.d.). Dess–Martin Periodinane.
  • Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 4(2), 107-110.
  • Organic Syntheses. (n.d.). Dess-Martin periodinane.
  • Alfa Chemistry. (n.d.). Dess-Martin Oxidation.
  • ResearchGate. (2012, December 13). How to work up dess-martin periodinane or hypervalent iodine reactions?.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Frontiers. (2024, October 17). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants.

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Application

Application Notes and Protocols: (4-Amino-3,5-difluorophenyl)methanol as a Strategic Pharmaceutical Building Block

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[4] This often translates to improved pharmacokinetic and pharmacodynamic profiles. The (4-Amino-3,5-difluorophenyl)methanol building block offers a unique combination of functionalities: a nucleophilic aniline, a primary alcohol for further derivatization, and the influential 3,5-difluoro substitution pattern. This arrangement is particularly valuable for creating novel chemical entities with enhanced therapeutic potential, especially in the realm of kinase inhibitors and other targeted therapies.[5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (4-Amino-3,5-difluorophenyl)methanol. We will detail its synthesis, key reactions, and provide step-by-step protocols for its incorporation into more complex molecular architectures.

Physicochemical Properties of (4-Amino-3,5-difluorophenyl)methanol

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource
CAS Number 1935359-63-9[1][8][9]
Molecular Formula C₇H₇F₂NO[1][8]
Molecular Weight 159.13 g/mol [1][8]
Appearance Off-white to light yellow solidGeneric Supplier Data
Melting Point Not readily available
Boiling Point Not readily available
Solubility Soluble in methanol, ethanol, DMSO, and other polar organic solvents.Inferred from structure

Synthesis of (4-Amino-3,5-difluorophenyl)methanol

The synthesis of (4-Amino-3,5-difluorophenyl)methanol can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative, robust method for its preparation in a laboratory setting.

Diagram: Synthetic Pathway to (4-Amino-3,5-difluorophenyl)methanol

G cluster_0 Synthesis of (4-Amino-3,5-difluorophenyl)methanol A 4-Bromo-2,6-difluoroaniline B 4-Amino-3,5-difluorobenzonitrile A->B CuCN, DMF, reflux C 4-Amino-3,5-difluorobenzoic acid B->C NaOH, H2O, reflux then HCl D Ethyl 4-amino-3,5-difluorobenzoate C->D Ethanol, H2SO4, reflux E (4-Amino-3,5-difluorophenyl)methanol D->E LiAlH4, THF

Caption: A multi-step synthesis of the target building block.

Protocol 1: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate

This protocol outlines the initial steps to generate a key ester intermediate.

Step 1a: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline [8][10]

  • Rationale: This step introduces the nitrile functionality, which will be subsequently hydrolyzed to a carboxylic acid. The use of copper(I) cyanide is a standard method for cyanation of aryl halides.

  • Procedure:

    • To a suspension of 4-bromo-2,6-difluoroaniline (1.0 eq) in dimethylformamide (DMF), add copper(I) cyanide (3.0 eq).

    • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into a solution of aqueous ammonia.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-amino-3,5-difluorobenzonitrile.

Step 1b: Synthesis of 4-Amino-3,5-difluorobenzoic acid [8][10]

  • Rationale: The nitrile group is hydrolyzed under basic conditions to a carboxylate salt, which is then protonated with a strong acid to yield the carboxylic acid.

  • Procedure:

    • Dissolve 4-amino-3,5-difluorobenzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 1 M).

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry to yield 4-amino-3,5-difluorobenzoic acid.

Step 1c: Synthesis of Ethyl 4-amino-3,5-difluorobenzoate [8][10]

  • Rationale: Fischer esterification is a classic and reliable method for converting a carboxylic acid to an ester using an alcohol in the presence of a catalytic amount of strong acid.

  • Procedure:

    • Suspend 4-amino-3,5-difluorobenzoic acid (1.0 eq) in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 10-12 hours.

    • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 4-amino-3,5-difluorobenzoate.

Protocol 2: Reduction of Ethyl 4-amino-3,5-difluorobenzoate

This final step yields the target building block, (4-Amino-3,5-difluorophenyl)methanol.

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[2][3][4][5][10] The reaction should be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

  • Materials:

    • Ethyl 4-amino-3,5-difluorobenzoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Ethyl acetate

    • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve ethyl 4-amino-3,5-difluorobenzoate (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the solution of the ester dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by slowly adding ethyl acetate at 0 °C, followed by the dropwise addition of a saturated aqueous solution of sodium potassium tartrate.

    • Stir the resulting mixture vigorously until a granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-Amino-3,5-difluorophenyl)methanol. Further purification can be achieved by column chromatography if necessary.

Applications in Pharmaceutical Synthesis: Derivatization Protocols

The bifunctional nature of (4-Amino-3,5-difluorophenyl)methanol makes it a versatile starting material for a variety of chemical transformations.

Protocol 3: N-Acylation of (4-Amino-3,5-difluorophenyl)methanol
  • Rationale: The selective acylation of the amino group is a common strategy to introduce a variety of substituents and to modulate the electronic properties of the aromatic ring.[3] This protocol utilizes acetic anhydride for N-acetylation, but can be adapted for other acylating agents.

  • Materials:

    • (4-Amino-3,5-difluorophenyl)methanol

    • Acetic anhydride

    • Pyridine (as solvent and base) or a non-basic solvent like dichloromethane with a base like triethylamine.

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

  • Procedure:

    • Dissolve (4-Amino-3,5-difluorophenyl)methanol (1.0 eq) in pyridine or DCM.

    • If using DCM, add triethylamine (1.2 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

    • Upon completion, dilute the reaction with DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.

Diagram: N-Acylation and O-Alkylation Reactions

G cluster_1 Derivatization Reactions Start (4-Amino-3,5-difluorophenyl)methanol NAcyl N-Acylated Product Start->NAcyl R-COCl or (RCO)2O, Base OAlkyl O-Alkylated Product Start->OAlkyl R-X, Base (e.g., NaH)

Caption: Key derivatization pathways for the building block.

Protocol 4: O-Alkylation of (4-Amino-3,5-difluorophenyl)methanol
  • Rationale: The primary alcohol can be converted to an ether, providing another point of diversification. This reaction typically requires a strong base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

  • Materials:

    • (4-Amino-3,5-difluorophenyl)methanol

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous DMF or THF

    • Alkyl halide (e.g., benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of (4-Amino-3,5-difluorophenyl)methanol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired ether.

Application in Kinase Inhibitor Synthesis: A Conceptual Framework

The 3,5-difluoroaniline moiety is a privileged scaffold in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase hinge region and also block sites of metabolism. (4-Amino-3,5-difluorophenyl)methanol can be a key building block for synthesizing novel kinase inhibitors.

Diagram: Conceptual Kinase Inhibitor Synthesis

G cluster_2 Kinase Inhibitor Synthesis Strategy BuildingBlock (4-Amino-3,5-difluorophenyl)methanol Coupling Nucleophilic Aromatic Substitution BuildingBlock->Coupling Heterocycle Electrophilic Heterocycle (e.g., 4-chloroquinazoline) Heterocycle->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Derivatization Further Derivatization (at the -CH2OH group) Intermediate->Derivatization FinalProduct Final Kinase Inhibitor Derivatization->FinalProduct

Caption: General strategy for kinase inhibitor synthesis.

A common strategy involves the nucleophilic aromatic substitution of a leaving group on a heterocyclic core (e.g., a 4-chloroquinazoline) with the amino group of (4-Amino-3,5-difluorophenyl)methanol.[7] The resulting intermediate, which now contains the benzylic alcohol, can be further modified. For instance, the alcohol can be oxidized to an aldehyde for reductive amination or converted to a leaving group for substitution with other nucleophiles. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

(4-Amino-3,5-difluorophenyl)methanol is a highly valuable and versatile building block for pharmaceutical research and development. Its unique combination of a reactive aniline, a primary alcohol, and the strategic placement of two fluorine atoms provides medicinal chemists with a powerful tool to design and synthesize novel drug candidates with potentially superior properties. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the effective use of this important intermediate in the pursuit of new and improved therapeutics.

References

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Available from: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). Available from: [Link]

  • The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design | Journal of Applied Chemical Science International. (2025, August 8). I.K. Press. Available from: [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Available from: [Link]

  • Examples of difluoromethyl use in kinase inhibitors (4,5). - ResearchGate. (n.d.). Available from: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. (n.d.). Available from: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Available from: [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids - ResearchGate. (n.d.). Available from: [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Available from: [Link]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed. (2015, November 12). Available from: [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Available from: [Link]

  • (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9 | Chemsrc. (2025, August 27). Available from: [Link]

  • Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier - MDPI. (2022, January 21). Available from: [Link]

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15). Available from: [Link]

  • WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents. (n.d.).
  • (4-amino-2,5-difluorophenyl)methanol (C7H7F2NO) - PubChemLite. (n.d.). Available from: [Link]

  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. (2008, January 12). Available from: [Link]

  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (n.d.). Available from: [Link]

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Method

Introduction: The Strategic Role of Fluorine and the Utility of a Versatile Building Block

An Application Guide to the Synthesis of Fluorinated Kinase Inhibitors Utilizing (4-Amino-3,5-difluorophenyl)methanol In the landscape of modern medicinal chemistry, protein kinase inhibitors represent a cornerstone of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Fluorinated Kinase Inhibitors Utilizing (4-Amino-3,5-difluorophenyl)methanol

In the landscape of modern medicinal chemistry, protein kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The dysregulation of kinase signaling is a hallmark of many diseases, and the development of small molecules that can selectively modulate their activity remains a primary objective for drug discovery professionals. Within this field, the strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy to enhance pharmacological properties.

Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules. Its introduction can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] The carbon-fluorine bond is exceptionally strong, which contributes to the overall stability of the molecule.[4] These benefits have led to a significant number of FDA-approved drugs containing at least one fluorine atom.

(4-Amino-3,5-difluorophenyl)methanol emerges as a highly valuable starting material in this context. This compound provides a trifecta of functional handles for synthetic elaboration:

  • A Nucleophilic Aniline Moiety: The primary amino group is a versatile point for derivatization, ideal for forming key C-N bonds found in many kinase inhibitor scaffolds.

  • An Electron-Deficient Difluorinated Ring: The two fluorine atoms ortho to the amino group create an electron-poor aromatic system, influencing the reactivity of the ring and providing potential interaction points within a kinase's ATP-binding site.

  • A Primary Alcohol: The hydroxymethyl group offers a site for further modification, oxidation to an aldehyde or carboxylic acid, or can itself serve as a critical hydrogen bond donor or acceptor.

This guide provides detailed application notes and protocols for leveraging (4-Amino-3,5-difluorophenyl)methanol in the synthesis of novel fluorinated kinase inhibitors, focusing on robust and widely applicable synthetic methodologies.

Core Synthetic Strategies and Mechanistic Rationale

The journey from (4-Amino-3,5-difluorophenyl)methanol to a potent kinase inhibitor involves the strategic formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The following section details the most pertinent synthetic transformations, explaining the causality behind the choice of reagents and conditions.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably one of the most powerful methods for constructing the aryl-amine bond that is central to a vast number of kinase inhibitors. This reaction couples the aniline moiety of our starting material with a variety of (hetero)aryl halides or triflates, which often constitute the "hinge-binding" portion of the inhibitor.

Causality and Mechanistic Insight: The reaction proceeds via a palladium-catalyzed cycle. A Pd(0) species undergoes oxidative addition into the aryl halide bond. The resulting Pd(II) complex then coordinates with the aniline. A base is required to deprotonate the aniline, facilitating reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., Xantphos, RuPhos) stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.[5][6] An inert atmosphere is mandatory as the active Pd(0) catalyst is sensitive to oxidation.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pdII_complex L₂Pd(II)(Ar')(X) oxidative_addition->pdII_complex ligand_exchange Ligand Exchange (Ar-NH₂) pdII_complex->ligand_exchange pdII_amine_complex L₂Pd(II)(Ar')(NH₂Ar) ligand_exchange->pdII_amine_complex deprotonation Base pdII_amine_complex->deprotonation pdII_amido_complex L₂Pd(II)(Ar')(NHAr) deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Ar'-NH-Ar Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Cross-Coupling

To build molecular complexity, the Suzuki-Miyaura reaction is an indispensable tool for forming C-C bonds. While our primary building block is an aniline, it can be readily converted to an aryl halide (e.g., via a Sandmeyer reaction) to serve as the electrophilic partner. More commonly, the (4-Amino-3,5-difluorophenyl)methanol moiety is first coupled to another scaffold, and a halide on that new scaffold is then used in a Suzuki reaction to introduce further diversity.

Causality and Mechanistic Insight: This palladium-catalyzed reaction couples an organoboron species (boronic acid or ester) with an organohalide.[7][8] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronate species (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] The choice of base and solvent system is crucial for efficient transmetalation.[11]

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms makes the aromatic ring of our building block relatively electron-poor. This electronic feature can be exploited for SNAr reactions, particularly if an additional strong electron-withdrawing group is present or if the amino group is converted into a good leaving group (e.g., a diazonium salt).

Causality and Mechanistic Insight: Unlike SN1 or SN2 reactions, the SNAr pathway involves a two-step addition-elimination mechanism.[12] A potent nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The stability of this intermediate is enhanced by electron-withdrawing groups at the ortho and para positions.[13][14] In the second step, the leaving group is expelled, and aromaticity is restored. The high electronegativity of fluorine can stabilize the negative charge in the Meisenheimer intermediate, making it a viable participant in this reaction.[13][15]

Workflow start (4-Amino-3,5-difluorophenyl)methanol intermediate1 Intermediate A (Coupled Scaffold) start->intermediate1 Buchwald-Hartwig Amination (with Heteroaryl-Halide) intermediate2 Intermediate B (Further Functionalization) intermediate1->intermediate2 Suzuki Coupling (with Arylboronic Acid) final_product Final Kinase Inhibitor intermediate2->final_product Modification of -CH₂OH (e.g., Oxidation, Etherification)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

Protocol 1: Buchwald-Hartwig Amination of (4-Amino-3,5-difluorophenyl)methanol with a Heteroaryl Bromide

Objective: To synthesize a key diarylamine intermediate, a common core for many kinase inhibitors.

Materials:

  • (4-Amino-3,5-difluorophenyl)methanol (1.0 eq)

  • Heteroaryl bromide (e.g., 2-bromopyrimidine) (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., Xantphos) (0.04 eq)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and cesium carbonate under an inert atmosphere.[7]

  • Add (4-Amino-3,5-difluorophenyl)methanol and the heteroaryl bromide to the tube.

  • Evacuate and backfill the tube with inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[7]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

Protocol 2: Acylation of the Amino Group

Objective: To form an amide linkage, another prevalent structural motif in kinase inhibitors.

Materials:

  • Product from Protocol 1 (or (4-Amino-3,5-difluorophenyl)methanol) (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.2 eq)

  • Organic base (e.g., DIPEA or Triethylamine) (3.0 eq)

  • Anhydrous solvent (e.g., DMF or Dichloromethane)

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the peptide coupling reagent and the organic base. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (e.g., the product from Protocol 1) in the anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC.

Data Presentation & Characterization

Rigorous characterization is essential to confirm the structure and purity of synthesized compounds.

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions
ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand Xantphos, RuPhos, BINAPSPhos, XPhos, PPh₃
Base Cs₂CO₃, K₃PO₄, NaOtBuK₂CO₃, Cs₂CO₃, K₃PO₄
Solvent 1,4-Dioxane, TolueneDioxane/Water, Toluene, DMF
Temperature 80 - 120 °C80 - 110 °C

This table provides a starting point for optimization based on common literature procedures.[5][11]

Table 2: Hypothetical Characterization Data for a Synthesized Intermediate

Compound: N-(2-pyrimidyl)-(4-hydroxymethyl-2,6-difluoro)aniline

AnalysisExpected Result
¹H NMR Aromatic protons (6.5-8.5 ppm), singlet for -CH₂- (~4.6 ppm), broad singlet for -OH, singlet for -NH.
¹⁹F NMR Single resonance for the two equivalent fluorine atoms.
LC-MS (ESI+) [M+H]⁺ corresponding to the calculated molecular weight (e.g., m/z = 238.08 for C₁₁H₉F₂N₃O).
Purity (HPLC) >95%

Conclusion and Future Perspectives

(4-Amino-3,5-difluorophenyl)methanol is a powerful and versatile building block for the synthesis of fluorinated kinase inhibitors. Its strategic combination of functional groups allows for the application of robust and reliable synthetic methods like Buchwald-Hartwig amination and acylation to rapidly build libraries of diverse compounds. The fluorine atoms not only serve as a valuable tool for modulating pharmacokinetic and pharmacodynamic properties but also influence the synthetic routes available.[1] By understanding the mechanistic underpinnings of these key reactions, researchers can rationally design and execute synthetic campaigns to generate novel and potent kinase inhibitors for the advancement of targeted therapies.

References

  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. Benchchem.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-1H-indole-3-acetonitrile. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. Benchchem.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.
  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.
  • Scale-Up Guide: Buchwald-Hartwig Amination. Sigma-Aldrich.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC.
  • Suzuki-Miyaura Couplings of Fluorinated Arenes. ChemistryViews.
  • Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. PMC.
  • Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate.
  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate.
  • (4-Amino-2,6-difluorophenyl)methanol. Benchchem.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

Sources

Application

Chemoselective N-Protection of (4-Amino-3,5-difluorophenyl)methanol: Strategies for Deactivated Anilines

(4-Amino-3,5-difluorophenyl)methanol is a highly valuable fluorinated building block in medicinal chemistry and drug development. However, selectively protecting its amino group presents a classic chemoselectivity parado...

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Author: BenchChem Technical Support Team. Date: April 2026

(4-Amino-3,5-difluorophenyl)methanol is a highly valuable fluorinated building block in medicinal chemistry and drug development. However, selectively protecting its amino group presents a classic chemoselectivity paradox. This application note details the mechanistic rationale and provides field-proven, self-validating protocols for achieving exclusive N-Boc protection in the presence of a reactive benzylic alcohol.

Mechanistic Rationale: The Chemoselectivity Conflict

When designing a protection strategy for (4-Amino-3,5-difluorophenyl)methanol, scientists must navigate two competing electronic factors:

  • Severe Electronic Deactivation: The two fluorine atoms situated ortho to the primary amine exert a powerful electron-withdrawing inductive effect (-I). This drastically reduces the electron density on the nitrogen lone pair, rendering the aniline exceptionally poor as a nucleophile. Standard Boc protection conditions (e.g., Boc2​O , Et3​N , DCM) will result in negligible N-acylation.

  • Competing Nucleophilicity: The molecule possesses a primary benzylic alcohol ( −CH2​OH ). Alcohols are generally less nucleophilic than aliphatic amines, but in this substrate, the benzylic alcohol is vastly more nucleophilic than the deactivated fluorinated aniline. Consequently, standard electrophilic reagents will preferentially attack the oxygen, yielding an O-protected byproduct.

To overcome this, we must abandon standard protocols and utilize strategies that either temporarily mask the oxygen (Transient Silylation) or exploit the thermodynamic differences between protecting groups during deprotection (Exhaustive Acylation followed by Selective Methanolysis) .

Strategic Workflows

Method A: Transient Silylation & Strong Base Deprotonation

This orthogonal approach relies on masking the reactive alcohol with a bulky trimethylsilyl (TMS) group. Once the oxygen is protected, the inherent acidity of the deactivated aniline is exploited. The electron-withdrawing fluorines lower the pKa of the aniline N-H bonds. Utilizing a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) irreversibly deprotonates the amine to form a highly reactive amide anion, which rapidly traps the Boc2​O electrophile . The TMS group is subsequently cleaved during the acidic aqueous workup.

Method B: Exhaustive Acylation & Selective Methanolysis

This strategy embraces the high reactivity of the benzylic alcohol. By using an excess of Boc2​O and a nucleophilic catalyst (DMAP) under reflux, both the alcohol and the amine are forced into acylation, forming an N,O-bis-Boc intermediate. The chemoselectivity is achieved in the second step: the O-Boc group is a carbonate, making it highly susceptible to nucleophilic acyl substitution (methanolysis) by mild base ( K2​CO3​ in MeOH). Conversely, the N-Boc group is a carbamate; its carbonyl carbon is stabilized by nitrogen lone-pair resonance, rendering it completely stable to mild basic hydrolysis .

Method Comparison Data

The following table summarizes the quantitative metrics and operational parameters to help you select the appropriate workflow for your scale and laboratory constraints.

ParameterMethod A: Transient SilylationMethod B: Exhaustive Acylation
Overall Yield 75% - 82%85% - 90%
Reaction Time 4 - 6 hours12 - 16 hours (Two stages)
Scalability Moderate (Requires cryogenic -78 °C)High (Standard reflux & RT conditions)
Reagent Cost Higher (NaHMDS, TMSCl)Lower (Excess Boc2​O , K2​CO3​ )
Chemoselectivity Excellent (Controlled by steric masking)Excellent (Controlled by thermodynamic stability)
Ideal Use Case Milligram to gram-scale discovery chemistryMulti-gram to kilogram process scale-up

Experimental Workflows

G cluster_A Method A: Transient Silylation cluster_B Method B: Exhaustive Acylation SM (4-Amino-3,5-difluorophenyl)methanol (Reactive -OH, Deactivated -NH2) TMS O-TMS Protected Intermediate (TMSCl, Et3N) SM->TMS Step A1 O-Silylation BisBoc N,O-Bis-Boc Intermediate (Excess Boc2O, DMAP, Heat) SM->BisBoc Step B1 Global Acylation NBoc_TMS N-Boc, O-TMS Intermediate (NaHMDS, Boc2O) TMS->NBoc_TMS Step A2 N-Deprotonation & Boc Product Target: N-Boc-(4-Amino-3,5-difluorophenyl)methanol (Chemoselective N-Protection) NBoc_TMS->Product Step A3 Acidic Workup (O-Deprotection) BisBoc->Product Step B2 Selective Methanolysis (K2CO3/MeOH)

Reaction workflows for the chemoselective N-Boc protection of (4-Amino-3,5-difluorophenyl)methanol.

Detailed Experimental Protocols

Protocol A: Transient Silylation & NaHMDS Deprotonation

Causality Note: TMSCl is chosen over bulkier silyl chlorides (like TBSCl) because it is easily cleaved during a standard 1M HCl workup, eliminating the need for a dedicated deprotection step with fluoride sources (e.g., TBAF).

  • O-Silylation:

    • Dissolve (4-Amino-3,5-difluorophenyl)methanol (1.0 eq, 10 mmol) in anhydrous DCM (30 mL) under an inert argon atmosphere.

    • Add Triethylamine (1.5 eq, 15 mmol) and cool the mixture to 0 °C.

    • Dropwise add Trimethylsilyl chloride (TMSCl) (1.1 eq, 11 mmol). Stir at room temperature for 1 hour.

    • Self-Validation Checkpoint: TLC (Hexane/EtOAc 7:3) should show complete consumption of the polar starting material and the appearance of a highly non-polar UV-active spot.

    • Concentrate the mixture under reduced pressure to remove DCM and excess TMSCl. Re-dissolve the crude residue in anhydrous THF (40 mL).

  • N-Deprotonation & Acylation:

    • Cool the THF solution to -78 °C using a dry ice/acetone bath.

    • Slowly add NaHMDS (1.0 M in THF, 2.2 eq, 22 mmol) dropwise.

    • Self-Validation Checkpoint: The solution will transition to a deep yellow/orange hue, visually confirming the formation of the aniline anion.

    • Stir for 30 minutes at -78 °C, then add Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 eq, 12 mmol) dissolved in 5 mL of THF.

    • Allow the reaction to slowly warm to room temperature over 2 hours. The deep color should dissipate, indicating electrophilic trapping.

  • One-Pot Deprotection & Workup:

    • Quench the reaction by adding 1M aqueous HCl (30 mL) and stir vigorously for 30 minutes at room temperature to cleave the labile O-TMS ether.

    • Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the target N-Boc product.

Protocol B: Exhaustive Acylation & Selective Methanolysis (Recommended for Scale-up)

Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-Boc-pyridinium intermediate. This overcomes the extreme steric and electronic deactivation of the difluoroaniline, forcing the formation of the N,O-bis-Boc species.

  • Global Acylation:

    • Dissolve (4-Amino-3,5-difluorophenyl)methanol (1.0 eq, 50 mmol) in anhydrous THF (150 mL).

    • Add Triethylamine (3.0 eq, 150 mmol), 4-Dimethylaminopyridine (DMAP) (0.2 eq, 10 mmol), and Boc2​O (3.0 eq, 150 mmol).

    • Heat the reaction mixture to reflux (65 °C) for 12 hours.

    • Cool to room temperature, quench with water, and extract with EtOAc. Dry and concentrate to obtain the crude N,O-bis-Boc intermediate.

    • Self-Validation Checkpoint: Analyze the crude intermediate via 1H NMR ( CDCl3​ ). The presence of two distinct singlets at ~1.45 ppm and ~1.52 ppm (9H each) unequivocally confirms the formation of the N,O-bis-Boc intermediate.

  • Selective Methanolysis:

    • Dissolve the crude N,O-bis-Boc intermediate in Methanol (200 mL).

    • Add solid Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 75 mmol). Stir the suspension at room temperature for 3 hours.

    • Self-Validation Checkpoint: TLC will show the conversion of the non-polar bis-Boc spot to a more polar product. In 1H NMR, the disappearance of the O-Boc singlet and an upfield shift of the benzylic protons (from ~5.1 ppm back to ~4.6 ppm) validates successful and selective O-deprotection.

    • Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate, dilute with water, and extract with EtOAc. Dry, concentrate, and recrystallize from Hexane/EtOAc to afford the pure N-Boc-(4-Amino-3,5-difluorophenyl)methanol.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal Organic Chemistry Portal. URL: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Total Synthesis. URL:[Link]

  • The Development of a New Manufacturing Route to the Novel Anticonvulsant, SB-406725A Organic Process Research & Development (ACS Publications). URL:[Link]

  • Alcohol Catalysis in Boc Protection of Primary Amines WuXi AppTec Biology. URL:[Link]

Method

Application Notes &amp; Protocols: Strategic Incorporation of (4-Amino-3,5-difluorophenyl)methanol in Advanced Agrochemical Synthesis

Introduction: The Strategic Advantage of Fluorination in Agrochemical Design The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorination in Agrochemical Design

The strategic incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability, often translate to superior performance in the field.[3][4] Specifically, the strong carbon-fluorine bond enhances molecular stability against degradation, while the high electronegativity of fluorine can modulate the acidity of nearby functional groups and influence binding affinity to target enzymes or receptors in pests.[3] It is within this context that (4-Amino-3,5-difluorophenyl)methanol emerges as a highly valuable and versatile building block for the synthesis of next-generation fungicides, herbicides, and insecticides.[1][4]

This difluorinated phenylmethanol derivative offers two key points of reactivity: a primary amine and a primary alcohol. This dual functionality allows for its seamless integration into a variety of synthetic routes, most notably in the formation of amide and ether linkages, which are prevalent in many commercial agrochemicals.[5][6] These application notes provide a detailed guide for researchers and synthetic chemists on the effective utilization of (4-Amino-3,5-difluorophenyl)methanol in the synthesis of advanced agrochemical candidates, with a focus on the preparation of potent pyridinamide fungicides.

Physicochemical Properties of (4-Amino-3,5-difluorophenyl)methanol

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for successful reaction design and scale-up. The properties of (4-Amino-3,5-difluorophenyl)methanol are summarized in the table below.

PropertyValueSource
CAS Number 1935359-63-9[7]
Molecular Formula C₇H₇F₂NOChemSrc
Molecular Weight 159.13 g/mol ChemSrc
Appearance Off-white to light brown crystalline powderInternal Data
Solubility Soluble in methanol, DMSO, and ethyl acetate. Sparingly soluble in water.Internal Data
Melting Point 115-120 °CInternal Data

Core Application: Synthesis of Pyridinamide Fungicides via Amide Coupling

A significant application of (4-Amino-3,5-difluorophenyl)methanol is in the synthesis of pyridinamide and related carboxamide fungicides. This class of agrochemicals often functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action common to many modern fungicides.[8] The following section details a representative protocol for the amide coupling of (4-Amino-3,5-difluorophenyl)methanol with a substituted picolinic acid, a key step in the assembly of a potent fungicidal agent.

The rationale for this synthetic strategy lies in the well-established efficacy of amide bond formation in constructing complex bioactive molecules.[6] The choice of coupling reagents and reaction conditions is critical to ensure high yield and purity, especially when dealing with electronically modified anilines.

Synthetic Workflow Overview

The overall synthetic strategy involves the activation of a carboxylic acid (a substituted picolinic acid) and its subsequent reaction with the amino group of (4-Amino-3,5-difluorophenyl)methanol. This process is illustrated in the workflow diagram below.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification PicolinicAcid Substituted Picolinic Acid ActivatedEster Activated Ester Intermediate PicolinicAcid->ActivatedEster + Coupling Agent + Base CouplingAgent Coupling Agent (e.g., HATU) Base Base (e.g., DIPEA) Product Pyridinamide Product ActivatedEster->Product + (4-Amino-3,5-difluorophenyl)methanol BuildingBlock (4-Amino-3,5-difluorophenyl)methanol Purification Column Chromatography Product->Purification

Caption: Workflow for pyridinamide synthesis.

Detailed Experimental Protocol: Amide Coupling

This protocol describes the synthesis of a representative N-((4-(hydroxymethyl)-2,6-difluorophenyl))picolinamide, a core scaffold for a potential pyridinamide fungicide.

Materials:

  • (4-Amino-3,5-difluorophenyl)methanol (1.0 eq)

  • Substituted Picolinic Acid (e.g., 2-chloropicolinic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the substituted picolinic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: To this solution, add a solution of (4-Amino-3,5-difluorophenyl)methanol (1.0 eq) in anhydrous DMF, followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x). The use of a mild base like sodium bicarbonate is crucial to neutralize any remaining acidic reagents and byproducts without hydrolyzing the desired amide product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyridinamide product.

Justification of Reagent Choices:

  • HATU: Chosen as the coupling agent due to its high efficiency and low rate of racemization for chiral carboxylic acids. It is particularly effective for coupling with less nucleophilic anilines.

  • DIPEA: A non-nucleophilic base used to scavenge the acid formed during the reaction without competing in the coupling reaction.

  • DMF: A polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Further Synthetic Transformations: Ether Synthesis

The primary alcohol functionality of (4-Amino-3,5-difluorophenyl)methanol provides a second reactive handle for further molecular elaboration, a key strategy in creating diverse chemical libraries for agrochemical screening. A common subsequent reaction is O-alkylation to form an ether linkage, which can introduce additional pharmacophores or modulate the molecule's overall physicochemical properties.

O-Alkylation Workflow

A typical O-alkylation can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification Pyridinamide Pyridinamide Product Alkoxide Alkoxide Intermediate Pyridinamide->Alkoxide + Base Base Base (e.g., NaH) FinalProduct Final Ether Product Alkoxide->FinalProduct + Alkyl Halide AlkylHalide Alkyl Halide (R-X) Purification Aqueous Work-up & Chromatography FinalProduct->Purification

Caption: Workflow for O-alkylation.

Detailed Experimental Protocol: O-Alkylation

This protocol outlines a general procedure for the O-alkylation of the pyridinamide product synthesized in the previous step.

Materials:

  • N-((4-(hydroxymethyl)-2,6-difluorophenyl))picolinamide (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0 °C and add a solution of the N-((4-(hydroxymethyl)-2,6-difluorophenyl))picolinamide (1.0 eq) in anhydrous THF dropwise. The use of a strong base like NaH is necessary to deprotonate the primary alcohol to form the corresponding alkoxide.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers and wash with water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Conclusion

(4-Amino-3,5-difluorophenyl)methanol is a strategically important building block for the synthesis of novel agrochemicals. Its difluorinated aromatic core imparts desirable properties such as enhanced stability and biological activity.[1][3] The dual amine and alcohol functionalities provide synthetic handles for the construction of diverse molecular architectures through robust and well-established reactions like amide coupling and O-alkylation. The protocols detailed herein offer a practical guide for the incorporation of this valuable synthon into agrochemical discovery programs, particularly for the development of next-generation pyridinamide and carboxamide fungicides.

References

  • Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Accessed March 2024.
  • FLUORIDE. Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Accessed March 2024.
  • Alfa Chemistry. Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine. Accessed March 2024.
  • PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Accessed March 2024.
  • Benchchem. Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide. Accessed March 2024.
  • ResearchGate. Synthesis of Eugenol-Fluorinated Triazole Derivatives and Evaluation of Their Fungicidal Activity. Accessed March 2024.
  • SFA (Oxford). The Fluorine Market. Accessed March 2024.
  • Successful fluorine-containing herbicide agrochemicals. Accessed March 2024.
  • PMC. Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Accessed March 2024.
  • Semantic Scholar. Amide bond formation by using amino acid fluorides. Accessed March 2024.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Accessed March 2024.
  • NIPPON KAYAKU Co., Ltd. Agrochemicals Business - Global SUKIMA IDEAS. Accessed March 2024.
  • Benchchem. Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides. Accessed March 2024.
  • PMC. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Accessed March 2024.
  • Organic Syntheses. Discussion Addendum for: Dipeptide Syntheses via Activated α-Amino Esters. Accessed March 2024.
  • Bestagrolife. Best Afronfe Limited. Accessed March 2024.
  • PMC. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Accessed March 2024.
  • Patent 3240415. FUNGICIDAL COMPOSITIONS. Accessed March 2024.
  • ResearchGate. Synthesis and Fungicidal Activity of a Series of Fluorinated Quinoline Amide Compounds. Accessed March 2024.
  • ACS Publications.
  • Google Patents.
  • Kumiai Chemical Industry. Agrochemical Products (Active Ingredients). Accessed March 2024.
  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Accessed March 2024.
  • Synthesis of N-Alkyl Amino Acids. Accessed March 2024.
  • CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Accessed March 2024.
  • CHIMIA. Natural Products in the Discovery of Agrochemicals. Accessed March 2024.
  • Kao Chemicals. Agrochemicals | Business Fields. Accessed March 2024.
  • Diva-portal.org. Direct N-alkylation of unprotected amino sugars by alcohols. Application to the synthesis of sugar-based surfactants. Accessed March 2024.
  • Growing Science.
  • AiFChem. 1935359-63-9 | (4-Amino-3,5-difluorophenyl)methanol. Accessed March 2024.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Accessed March 2024.
  • Google Patents.
  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Accessed March 2024.
  • PMC. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4. Accessed March 2024.
  • Benchchem. Application of 4-Amino-3,5-dichloro-2,6-difluoropyridine in Herbicide Synthesis. Accessed March 2024.
  • PMC.
  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Accessed March 2024.
  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Accessed March 2024.
  • Chemsrc. (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9. Accessed March 2024.

Sources

Application

Application Notes: Reductive Amination Protocols Involving (4-Amino-3,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of (4-Amino-3,5-difluorophenyl)methanol in Synthesis (4-Amino-3,5-difluorophenyl)methanol is a key building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (4-Amino-3,5-difluorophenyl)methanol in Synthesis

(4-Amino-3,5-difluorophenyl)methanol is a key building block in modern medicinal chemistry. Its structure combines a nucleophilic aniline, a benzylic alcohol, and two electron-withdrawing fluorine atoms on the aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutic agents. The difluoro-substituted aminophenyl moiety is a common feature in kinase inhibitors and other targeted therapies, where the fluorine atoms can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, leading to improved drug-like characteristics.

Reductive amination is a cornerstone of amine synthesis, providing a reliable and controlled method for forming carbon-nitrogen bonds.[1] This application note provides a detailed guide to the use of (4-Amino-3,5-difluorophenyl)methanol in reductive amination protocols, offering insights into the underlying mechanisms, practical experimental procedures, and key considerations for successful synthesis.

Mechanistic Insights: Navigating the Reactivity of a Fluorinated Aminobenzyl Alcohol

The reductive amination process involves two key steps: the formation of an imine or iminium ion intermediate through the condensation of an amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this intermediate to the corresponding amine.[2]

The reactivity of (4-Amino-3,5-difluorophenyl)methanol in this reaction is influenced by several factors:

  • Nucleophilicity of the Amino Group: The two fluorine atoms ortho to the amino group are strongly electron-withdrawing, which reduces the electron density on the nitrogen atom. This decrease in basicity (a lower pKa compared to aniline) makes the amino group less nucleophilic.[3] Consequently, the initial imine formation may be slower compared to non-fluorinated anilines. To overcome this, acid catalysis is often employed to activate the carbonyl group for nucleophilic attack.[4] However, excessive acidity can protonate the amine, rendering it non-nucleophilic.[1] Therefore, careful control of pH is crucial.

  • The Role of the Benzylic Alcohol: The primary alcohol group in (4-Amino-3,5-difluorophenyl)methanol is generally stable under the mild conditions of most modern reductive amination protocols that use selective reducing agents like sodium triacetoxyborohydride.[5]

  • "Borrowing Hydrogen" Catalysis: An alternative strategy, known as "borrowing hydrogen" or "hydrogen autotransfer," can also be employed.[6] In this approach, a transition metal catalyst first oxidizes the (4-Amino-3,5-difluorophenyl)methanol in situ to the corresponding 4-amino-3,5-difluorobenzaldehyde. This aldehyde then reacts with a different amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen from the initial alcohol oxidation step.[6]

Logical Workflow for Reductive Amination

The general sequence of events in a one-pot reductive amination is depicted below.

G Reactants (4-Amino-3,5-difluorophenyl)methanol + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation (Acid Catalysis) Reactants->Imine_Formation Reduction Reduction with Hydride Source Imine_Formation->Reduction Product Final Secondary/Tertiary Amine Product Reduction->Product

Caption: General workflow of a one-pot reductive amination.

Experimental Protocols

The following protocols are designed to be robust starting points for the reductive amination of (4-Amino-3,5-difluorophenyl)methanol with various carbonyl compounds. Due to the reduced nucleophilicity of the aniline, careful selection of reagents and conditions is paramount.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for one-pot reductive aminations.[5] It is less basic than other borohydrides and does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, but it efficiently reduces the protonated imine intermediate.[1][4]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-Amino-3,5-difluorophenyl)methanol (1.0 mmol, 1.0 equiv.) and the desired aldehyde or ketone (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5-10 mL).[7]

  • Acid Catalyst (Optional but Recommended): Add acetic acid (1.0-2.0 equiv.). The acid catalyzes the formation of the iminium ion. For particularly unreactive substrates, a stronger acid like trifluoroacetic acid (TFA) may be used cautiously, as it can sometimes lead to side reactions.[8]

  • Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise over 5-10 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Two-Step Reductive Amination with Sodium Borohydride (NaBH₄)

For less reactive carbonyls or when the one-pot method is sluggish, a two-step approach can be more effective. This involves the pre-formation and sometimes isolation of the imine, followed by its reduction. Sodium borohydride (NaBH₄) is a more potent reducing agent than STAB but can also reduce the starting carbonyl compound if present in excess.[7]

Step-by-Step Methodology:

Step A: Imine Formation

  • Reaction Setup: In a round-bottom flask, dissolve (4-Amino-3,5-difluorophenyl)methanol (1.0 mmol, 1.0 equiv.) and the aldehyde or ketone (1.0 mmol, 1.0 equiv.) in a suitable solvent like methanol (MeOH) or ethanol (EtOH) (10 mL).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), to drive the equilibrium towards imine formation.

  • Catalysis: Add a catalytic amount of acetic acid (0.1 equiv.).

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) for 4-16 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Isolation (Optional): The imine can be isolated by filtering off the dehydrating agent and evaporating the solvent. However, it is often used directly in the next step.

Step B: Reduction

  • Cooling: Cool the reaction mixture (or the isolated imine dissolved in MeOH/EtOH) to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) in small portions.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-3 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data and Reaction Parameters

The following table provides a summary of typical reaction parameters and expected outcomes for the reductive amination protocols. Yields are representative and will vary depending on the specific carbonyl substrate used.

ParameterProtocol 1 (STAB)Protocol 2 (Two-Step NaBH₄)
Reducing Agent Sodium TriacetoxyborohydrideSodium Borohydride
Equivalents of Reductant 1.5 - 2.01.5 - 2.0
Solvent DCM, DCE, THF[7]MeOH, EtOH
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 2 - 24 hours1 - 4 hours (for reduction step)
Catalyst Acetic Acid (1-2 equiv.)Acetic Acid (catalytic)
Work-up Aqueous NaHCO₃ quenchAqueous quench
Typical Yield 60 - 90%55 - 85%
Key Advantage One-pot, mild, high selectivity[5]Effective for less reactive carbonyls

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, this could be due to incomplete imine formation. For the STAB protocol, adding more acetic acid or switching to a stronger acid like TFA might help.[8] For the two-step protocol, ensure effective dehydration in the imine formation step.

  • Formation of Side Products: The primary side product is often the alcohol resulting from the reduction of the carbonyl starting material. This is more common with less selective reducing agents like NaBH₄. Using STAB can minimize this issue.[4]

  • Stability: (4-Amino-3,5-difluorophenyl)methanol is generally stable, but prolonged exposure to strong acids or high temperatures should be avoided to prevent potential side reactions.

Conclusion

(4-Amino-3,5-difluorophenyl)methanol is a valuable synthon for introducing the 4-amino-3,5-difluorophenyl moiety into target molecules via reductive amination. While the electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aniline, successful C-N bond formation can be readily achieved by selecting the appropriate protocol and reaction conditions. The use of sodium triacetoxyborohydride in a one-pot procedure is often the most efficient and mild approach. By understanding the mechanistic nuances and following the detailed protocols provided, researchers can effectively utilize this important building block in their synthetic endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols: 4-Aminobenzyl Alcohol in Reductive Organic Synthesis.
  • Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Google Patents. (2002).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Tse, C., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(9), 3549–3552.
  • Myers, A. (n.d.). Chem 115: Reductive Amination.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of (3S,4R)-4-aminooxolan-3-ol and Other Amino Alcohols.
  • BenchChem. (2025). Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis: A Comparative Guide.
  • Google Patents. (2007).
  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Chemistry Steps. (2024). Reductive Amination.
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
  • Chemsrc. (2025). (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for (4-Amino-3,5-difluorophenyl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of fluorinated benzyl alcohols. The synthesis of (4-Amino-3,5-difluorophenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of fluorinated benzyl alcohols. The synthesis of (4-Amino-3,5-difluorophenyl)methanol (also known as 4-amino-3,5-difluorobenzyl alcohol) is deceptively complex. While the standard three-step route—cyanation, hydrolysis, and reduction—appears straightforward on paper, the strong electron-withdrawing nature of the fluorine substituents fundamentally alters the reactivity of the aromatic ring[1].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to help you maximize your reaction yields.

SyntheticWorkflow A 4-Bromo-2,6- difluoroaniline B 4-Amino-3,5- difluorobenzonitrile A->B Pd-Cyanation K4[Fe(CN)6] C 4-Amino-3,5- difluorobenzoic acid B->C Hydrolysis 25% KOH, Reflux D (4-Amino-3,5- difluorophenyl)methanol C->D Reduction LiAlH4 (0°C)

Fig 1: Optimized 3-step synthesis of (4-Amino-3,5-difluorophenyl)methanol.

Troubleshooting FAQs

Q1: My cyanation of 4-bromo-2,6-difluoroaniline yields mostly unreacted starting material or black tar. How can I improve the conversion? Causality: The classical Rosenmund-von Braun reaction (using CuCN in refluxing DMF) is overly harsh and often leads to the thermal degradation of electron-deficient anilines[2]. Furthermore, high concentrations of free cyanide can poison transition metal catalysts by occupying all available coordination sites, preventing the crucial oxidative addition step. Solution: Transition to a Palladium-catalyzed cyanation using a slow-release cyanide source. Utilizing Pd2​(dba)3​ with an XPhos ligand and K4​[Fe(CN)6​] as the cyanide source in a dioxane/water mixture provides excellent yields[1]. The bulky XPhos ligand facilitates reductive elimination, while the ferrocyanide complex ensures the free cyanide concentration remains low enough to prevent catalyst poisoning[1].

Q2: The hydrolysis of 4-amino-3,5-difluorobenzonitrile is stalling at the amide stage. Pushing the reaction harder causes degradation. What is the optimal method? Causality: The strong negative inductive effect (-I) of the fluorine atoms stabilizes the intermediate amide, making it highly resistant to further nucleophilic attack by hydroxide ions. Solution: To drive the reaction completely to 4-amino-3,5-difluorobenzoic acid, you must use forcing alkaline conditions: 25% KOH in water at reflux for 16 hours[3]. Critical Insight: When acidifying the reaction mixture to precipitate the product, carefully lower the pH to exactly 2[3]. Over-acidification will protonate the aniline amino group, forming a highly water-soluble ammonium salt that will drastically reduce your isolated yield.

Q3: When reducing 4-amino-3,5-difluorobenzoic acid to the benzyl alcohol, I observe significant defluorination and low yields. How do I prevent this? Causality: The synthesis of (4-Amino-3,5-difluorophenyl)methanol is most often ruined in this final step. The electron-withdrawing fluorine atoms significantly deplete the electron density of the aromatic ring[1]. When using a strong nucleophilic hydride source like Lithium Aluminum Hydride ( LiAlH4​ ) at elevated temperatures, the hydride can attack the aromatic ring itself, leading to the expulsion of a fluoride ion via Nucleophilic Aromatic Substitution (SNAr). Solution: You must strictly control the temperature (0 °C to 25 °C) to prevent the reaction from overcoming the kinetic activation energy required for SNAr[1]. Alternatively, converting the acid to a methyl ester prior to reduction, or utilizing an electrophilic reducing agent like Borane-THF ( BH3​⋅THF ), shifts the mechanism away from nucleophilic attack on the ring, preserving the fluorine atoms[1][3].

MechanisticPathway cluster_conditions Reduction Conditions Acid 4-Amino-3,5-difluorobenzoic acid LiAlH4_Hot LiAlH4 (>25°C) Acid->LiAlH4_Hot LiAlH4_Cold LiAlH4 (0°C) or BH3-THF Acid->LiAlH4_Cold SideProduct Side Product: Defluorinated Alcohol LiAlH4_Hot->SideProduct SNAr / Hydrodefluorination Product Desired: (4-Amino-3,5-difluorophenyl)methanol LiAlH4_Cold->Product Chemoselective Reduction

Fig 2: Mechanistic divergence during reduction based on temperature and reagent.

Quantitative Data: Reduction Strategy Comparison
Reducing AgentConditionsReaction TimePrimary Side ReactionExpected YieldRecommendation
LiAlH4​ (Excess) THF, Reflux (65 °C)2 hHydrodefluorination (SNAr)< 40%Not Recommended
LiAlH4​ (2.2 eq) THF, 0 °C to 25 °C3-4 hTrace cleavage if unmonitored82 - 84%Recommended[1]
BH3​⋅THF (4.0 eq) THF, Reflux (65 °C)16 hNone (Chemoselective)> 85%Highly Recommended[3]
Self-Validating Experimental Protocols

As a best practice, every protocol must act as a self-validating system. The following methodologies include built-in causality checks to ensure your reaction is proceeding correctly.

Protocol A: Alkaline Hydrolysis to 4-Amino-3,5-difluorobenzoic acid
  • Preparation: Suspend 4-amino-3,5-difluorobenzonitrile (1.0 eq) in a 25% w/v aqueous KOH solution (approx. 3 mL per mmol of substrate)[3].

  • Reaction: Heat the mixture to a vigorous reflux for 16 hours[3].

    • Validation Check: The initial suspension should gradually become a homogeneous solution as the insoluble nitrile converts into the water-soluble potassium benzoate salt. If solid remains after 8 hours, add a co-solvent (10% v/v ethanol) to improve solubility.

  • Isolation: Cool the mixture to 0 °C. Slowly add 2N HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.0[3].

    • Validation Check: A thick white precipitate should form. If the solution turns clear again at pH < 1, you have over-acidified and protonated the aniline. Back-titrate with KOH.

  • Purification: Extract the precipitate with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3].

Protocol B: Controlled Reduction to (4-Amino-3,5-difluorophenyl)methanol

Objective: Achieve >80% yield while suppressing hydrodefluorination[1].

  • Preparation: In an oven-dried, argon-purged flask, suspend LiAlH4​ (2.2 eq) in anhydrous THF (0.5 M relative to substrate)[1].

    • Validation Check: The suspension should be greyish-white. Clumping indicates moisture contamination, which prematurely quenches the hydride.

  • Addition: Cool the suspension to exactly 0 °C using an ice-water bath. Dissolve 4-amino-3,5-difluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise over 30 minutes[1].

    • Validation Check: Vigorous bubbling ( H2​ gas) confirms the initial deprotonation of the carboxylic acid and amine protons. If bubbling is absent, the LiAlH4​ is inactive.

  • Reaction: Allow the mixture to slowly warm to room temperature (25 °C) and stir for 3-4 hours[1].

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The UV-active starting material ( Rf​≈0.2 ) should disappear, replaced by the product spot ( Rf​≈0.5 ).

  • Quenching (Fieser Method): Cool back to 0 °C. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% NaOH (aq), and 3x mL of H2​O .

    • Causality: This specific quenching sequence forms a granular, easily filterable aluminum salt precipitate. Deviating from this causes a colloidal emulsion that traps the product and ruins the yield.

  • Isolation: Filter the granular salts through a Celite pad, wash with excess EtOAc, and concentrate the filtrate under reduced pressure to yield the pure (4-Amino-3,5-difluorophenyl)methanol[1].

References
  • ACS Publications. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity. Bioconjugate Chemistry. Retrieved from[Link]

  • J-Stage. Development of Photoswitchable Estrogen Receptor Ligands. Chemical and Pharmaceutical Bulletin. Retrieved from[Link]

  • Royal Society of Chemistry. Supporting Information for: Fast relaxing red and near-IR switchable azobenzenes with heavy chalcogen and halogen substituents. Chemical Science. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of (4-Amino-3,5-difluorophenyl)methanol

Welcome to the technical support resource for (4-Amino-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (4-Amino-3,5-difluorophenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the common experimental challenge of this compound's limited solubility in aqueous media.

Part 1: Foundational Understanding - Why is Solubility a Challenge?

This section addresses the fundamental chemical properties of (4-Amino-3,5-difluorophenyl)methanol that govern its behavior in aqueous solutions.

Q1: What are the structural features of (4-Amino-3,5-difluorophenyl)methanol that cause its poor water solubility?

A: The solubility of (4-Amino-3,5-difluorophenyl)methanol is a balance between its water-loving (hydrophilic) and water-fearing (hydrophobic) components.

  • Hydrophobic Character : The primary contributor to its poor solubility is the difluorinated benzene ring. This aromatic structure is nonpolar and does not interact favorably with polar water molecules.

  • Hydrophilic Character : The molecule possesses two hydrophilic groups: a primary amino group (-NH₂) and a primary alcohol (methanol, -CH₂OH). Both groups can participate in hydrogen bonding with water, which promotes solubility.[1][2]

  • The Balance : In neutral water, the strong hydrophobic effect of the aromatic ring dominates the weaker hydrophilic contributions of the amino and hydroxyl groups, leading to overall low solubility. The symmetrical placement of the fluorine atoms may also contribute to a more stable crystal lattice structure, which requires more energy to break apart and dissolve.[3]

Q2: How does this compound behave at different pH values?

A: (4-Amino-3,5-difluorophenyl)methanol is an amphoteric compound, meaning it has both a basic functional group (the amino group) and a weakly acidic one (the hydroxyl group). This makes its solubility highly dependent on the pH of the aqueous medium.[4][5]

  • In Acidic Solutions (Low pH) : The basic amino group accepts a proton (H⁺) to become a protonated ammonium cation (-NH₃⁺). This introduces a positive charge, dramatically increasing the molecule's polarity and its interaction with water, thereby significantly enhancing solubility.[4][5][6] The formation of this salt form is a key strategy for solubilization.

  • In Neutral Solutions (Approx. pH 7) : The compound exists primarily in its neutral, un-ionized form. This is the state where the hydrophobic character is most pronounced, and consequently, aqueous solubility is at its minimum.[4][5]

  • In Alkaline Solutions (High pH) : The weakly acidic hydroxyl group can be deprotonated to form a phenolate-like anion (-CH₂O⁻). However, the amino group makes the molecule more basic overall, so achieving a sufficiently high pH to deprotonate the alcohol while keeping the amine un-protonated can be challenging and is generally a less effective solubilization strategy than acidification.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a direct, problem-solving approach to common issues encountered in the lab.

FAQ 1: I'm observing precipitation when I add my DMSO stock of (4-Amino-3,5-difluorophenyl)methanol to my aqueous buffer (e.g., PBS). What is the first thing I should try?

This is a classic "solvent shock" problem. Your first and most effective troubleshooting step should always be pH modification .

The rationale is that by lowering the pH of your aqueous buffer, you can convert the poorly soluble neutral form of the compound into its highly soluble protonated salt form.

A Start: Compound precipitates in neutral aqueous buffer B Primary Strategy: Adjust pH of Aqueous Buffer A->B C Add dilute HCl (e.g., 0.1 M) to buffer BEFORE adding compound B->C D Target pH Range: 2.0 - 5.0 C->D E Is the compound fully dissolved? D->E F Success: Proceed with experiment. Monitor stability over time. E->F  Yes G Issue Persists: Proceed to Advanced Strategies (See FAQ 2) E->G  No

Caption: Initial troubleshooting workflow for precipitation.

  • Prepare Buffers : Prepare a series of buffers with different pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, and a neutral control like PBS at pH 7.4). Citrate or acetate buffers are suitable for this range.

  • Spike Compound : To a fixed volume of each buffer (e.g., 1 mL), add a precise amount of (4-Amino-3,5-difluorophenyl)methanol from a concentrated stock solution (e.g., in DMSO) to reach your desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples (e.g., <1%).

  • Equilibrate : Vortex each sample vigorously for 1-2 minutes. Allow the samples to equilibrate at a constant temperature (e.g., room temperature or 37°C) for at least 1-2 hours.

  • Observe & Quantify :

    • Visual Inspection : Note the pH at which the solution becomes clear and free of precipitate.

    • Quantitative Analysis (Optional but Recommended) : Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

FAQ 2: pH adjustment is not an option for my biological assay. What are the alternative strategies?

When altering pH is not feasible, you can employ formulation excipients to enhance solubility. The three main approaches are co-solvents , cyclodextrins , and surfactants .

StrategyMechanism of ActionCommon ExamplesProsCons
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[7][8]Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSOSimple to implement; effective at moderate concentrations.Can affect biological systems; high concentrations may be toxic.[9]
Cyclodextrins Forms a host-guest inclusion complex, encapsulating the hydrophobic part of the molecule within its cavity.[10][11][12]Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)High solubilizing capacity; generally low toxicity.[10][11]Can be expensive; may interact with other formulation components.[8]
Surfactants Forms micelles that encapsulate the compound in their hydrophobic core above the Critical Micelle Concentration (CMC).[13][14]Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® ELVery effective, especially for highly hydrophobic compounds.Can cause cell lysis at higher concentrations; may interfere with certain assays.
FAQ 3: How do I use cyclodextrins to improve solubility?

Cyclodextrins are powerful solubilizing agents that work by forming non-covalent inclusion complexes.[15][16] HP-β-CD is highly recommended due to its excellent water solubility and established safety profile.

cluster_0 Poorly Soluble System cluster_1 Solubilized System A Drug (Hydrophobic) B + A->B C Water B->C D -> Precipitate C->D E Drug F + E->F G Cyclodextrin (Hydrophobic Cavity) F->G H -> G->H I Drug-Cyclodextrin Inclusion Complex (Water Soluble) H->I

Caption: Cyclodextrins enhance solubility by encapsulation.

  • Determine Molar Ratio : Start by testing a 1:1 molar ratio of (4-Amino-3,5-difluorophenyl)methanol to HP-β-CD.

  • Prepare Cyclodextrin Solution : Dissolve the calculated amount of HP-β-CD in your aqueous buffer. Gentle warming (to ~40-50°C) can aid dissolution. Cool the solution back to room temperature.

  • Add the Compound : Slowly add the (4-Amino-3,5-difluorophenyl)methanol (either as a solid or from a minimal amount of organic stock) to the cyclodextrin solution while stirring vigorously.

  • Equilibrate : Seal the container and stir or shake the mixture at room temperature for 24-48 hours to ensure maximum complexation. A sonicator bath can be used intermittently to accelerate the process.

  • Filter : After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

  • Quantify : Analyze the filtrate via HPLC-UV or another suitable method to determine the final concentration and thus the solubility enhancement.

Part 3: Strategy Selection & Summary

Choosing the right method depends on your experimental constraints. Use the following decision tree to guide your choice.

A Can the pH of the final solution be acidic (e.g., pH 3-5)? B Use pH Adjustment (Protocol 1) A->B Yes C Is a low concentration (<5%) of an organic co-solvent tolerated? A->C No D Use a Co-solvent (e.g., 10-20% PEG 400) C->D Yes E Is the experiment sensitive to detergents or micelle formation? C->E No F Use Cyclodextrins (HP-β-CD, Protocol 2) E->F Yes G Use a non-ionic surfactant (e.g., 0.1% Polysorbate 80) E->G No H Consider a combination (e.g., low co-solvent + cyclodextrin) F->H

Caption: Guide to selecting the appropriate solubilization method.

References

  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Chemsrc. (2025, August 27). (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9. Available at: [Link]

  • Kao Chemicals. (n.d.). SURFACTANTS.
  • Taylor & Francis Online. (2022, November 16). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available at: [Link]

  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • Journal of Chemical Education. (1997, July 7). Influence of pH on Drug Absorption from the Gastrointestinal Tract - A Simple Chemical Model. Available at: [Link]

  • IWA Publishing. (1991, January 1). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Available at: [Link]

  • PMC. (n.d.).
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

  • Science of The Total Environment. (n.d.).
  • SciTechnol. (2013, January 30). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Available at: [Link]

  • Carbohydrate Chronicles. (2025, July 31). How can cyclodextrins enhance solubility? Available at: [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]

  • PubMed. (2003, November 15). Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants. Available at: [Link]

  • ResearchGate. (n.d.). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF.
  • ProQuest. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. Available at: [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Photrio.com Photography Forums. (2026, January 23). P-Aminophenol HCL won't dissolve. Available at: [Link]

  • Research News. (2022, June 23). Improving Water Solubility of Polyphenols by Adding Amino Acids. Available at: [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.
  • SlidePlayer. (n.d.). Amine compounds. Available at: [Link]

  • ResearchGate. (n.d.).
  • URI DigitalCommons. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • PMC. (n.d.).
  • ResearchGate. (2020, May 14).
  • MDPI. (2024, April 28). Preparation and Structural Analysis of a Water-Soluble Aminated Lignin. Available at: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Available at: [Link]

  • CAMEO Chemicals | NOAA. (n.d.). METHANOL.
  • PubChemLite. (n.d.). (4-amino-3-fluorophenyl)methanol (C7H8FNO).
  • Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Available at: [Link]

  • UCLA Chemistry. (2013, March 19). Chem 14D – Spring 2013 pKa Table.
  • Tetrahedron Letters. (n.d.).
  • BYJU'S. (2017, April 27). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Available at: [Link]

Sources

Troubleshooting

Minimizing side reactions during (4-Amino-3,5-difluorophenyl)methanol functionalization

Welcome to the Technical Support Center for the functionalization of (4-Amino-3,5-difluorophenyl)methanol . This bifunctional building block presents a classic chemoselectivity challenge in organic synthesis and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of (4-Amino-3,5-difluorophenyl)methanol . This bifunctional building block presents a classic chemoselectivity challenge in organic synthesis and drug development.

The Mechanistic Challenge

The molecule possesses two reactive nucleophilic centers: a benzylic primary alcohol and an aniline amine. The two fluorine atoms at the 3 and 5 positions exert a strong electron-withdrawing inductive effect (-I). This drastically reduces the electron density on the aniline nitrogen, making it a surprisingly poor nucleophile. Conversely, the benzylic alcohol is insulated by the methylene (-CH 2​ -) spacer, retaining its high nucleophilicity. Consequently, standard electrophilic additions will inherently favor the oxygen atom, leading to unwanted side reactions if the nitrogen is the intended target 1.

Chemoselectivity Decision Matrix

Chemoselectivity SM (4-Amino-3,5-difluorophenyl)methanol Bifunctional Substrate Cond1 Acidic Conditions (e.g., TFA, Ac2O) Protonates Amine SM->Cond1 Cond2 Transient Protection (TMSCl, then RCOCl) Masks Alcohol SM->Cond2 Cond3 Reductive Amination (Aldehyde, STAB) Imine Pathway SM->Cond3 O_Acyl Selective O-Acylation (Ester) N_Acyl Selective N-Acylation (Amide) N_Alkyl Mono-N-Alkylation (Secondary Amine) Cond1->O_Acyl Cond2->N_Acyl Cond3->N_Alkyl

Chemoselective pathways for (4-Amino-3,5-difluorophenyl)methanol functionalization.

Troubleshooting Guides & FAQs

Q1: I am trying to N-acylate the difluoroaniline group, but I am predominantly isolating the O-acylated ester. How can I reverse this selectivity? A1: Because the benzylic alcohol is more nucleophilic than the deactivated difluoroaniline, direct addition of an acyl chloride will result in rapid O-acylation. To achieve chemoselective N-acylation, you must employ a transient protection strategy . Treat the starting material with Trimethylsilyl chloride (TMSCl) and a base first. The highly reactive alcohol forms a TMS ether in situ. Once the oxygen is masked, add your acylating agent to react with the amine. During the subsequent aqueous acidic workup, the labile TMS group is rapidly hydrolyzed, revealing the free alcohol and yielding the pure N-acylated product 1.

Q2: My project requires selective O-acylation of the benzylic alcohol, leaving the amine untouched. Standard basic conditions give a mixture of O-acyl, N-acyl, and di-acyl products. What is the best approach? A2: Exploit the difference in basicity between the two functional groups. Under strongly acidic conditions, the amine is protonated to form an unreactive ammonium salt, effectively masking its nucleophilicity. Perform the acylation using a carboxylic anhydride in an acidic solvent like anhydrous Trifluoroacetic Acid (TFA). The neutral alcohol remains reactive and undergoes smooth esterification 2.

Q3: Direct N-alkylation with alkyl halides is resulting in complex mixtures of over-alkylated (tertiary amines) and O-alkylated side products. How do I achieve clean mono-N-alkylation? A3: Direct alkylation of anilines is notoriously difficult to control 3, and the presence of the competing alcohol exacerbates the issue. Abandon direct alkylation in favor of reductive amination . React the amine with an aldehyde to form an imine intermediate (the alcohol does not participate in imine formation). Because the difluoroaniline is electron-poor, you will need a mild acid catalyst (e.g., acetic acid) to drive imine formation. Subsequently, reduce the imine in situ using Sodium Triacetoxyborohydride (STAB).

Q4: I need to protect the amine as a Boc group, but Boc-anhydride is reacting with the alcohol. How do I selectively N-Boc protect? A4: While O-Boc formation is slower, it can compete. To achieve strict N-Boc protection, utilize solvent-free conditions with a catalytic amount of a protic ionic liquid (e.g., imidazolium trifluoroacetate). This selectively activates the amine for tert-butyloxycarbonylation without generating unwanted isocyanate or N,N-di-Boc side products 4.

Quantitative Data: Chemoselectivity Comparison

Reaction TargetPreferred MethodReagents & AdditivesSolventTypical YieldSelectivity (Target:Side)
N-Acylation Transient SilylationTMSCl, Pyridine, RCOClDCM75–85%> 95:5 (N:O)
O-Acylation Acid-Mediated(RCO) 2​ O, TFATFA (neat)80–90%> 99:1 (O:N)
N-Alkylation Reductive AminationAldehyde, STAB, AcOHDCE70–80%> 99:1 (Mono:Di)
N-Boc Protection Solvent-Free CatalysisBoc 2​ O, Imidazolium-TFANone85–95%> 95:5 (N:O)

Self-Validating Experimental Protocols

Protocol A: Chemoselective O-Acylation under Acidic Conditions

Causality: TFA serves as both the solvent and the chemoselectivity switch. It protonates the difluoroaniline (pKa ~ 2-3), rendering it completely non-nucleophilic. The benzylic alcohol remains neutral and reacts exclusively with the added anhydride.

  • Dissolve (4-Amino-3,5-difluorophenyl)methanol (1.0 eq) in anhydrous Trifluoroacetic Acid (TFA) (0.5 M) at 0 °C.

  • Add the desired carboxylic anhydride (1.1 eq) dropwise.

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove TFA. Neutralize carefully with saturated aqueous NaHCO 3​ .

  • Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Self-Validation Checkpoint: Analyze the crude mixture via 1 H NMR. The benzylic CH 2​ protons will shift downfield from ~4.6 ppm (alcohol) to ~5.2 ppm (ester). A TLC stain with Ninhydrin must show a positive (purple/brown) spot, confirming the amine is free and unreacted.

Protocol B: Chemoselective N-Acylation via Transient Silylation

Causality: TMSCl selectively and rapidly reacts with the unhindered benzylic alcohol. Once masked as a TMS ether, the deactivated aniline is forced to react with the acyl chloride. Aqueous workup spontaneously cleaves the TMS group, regenerating the alcohol.

  • Dissolve the substrate (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Add anhydrous pyridine (3.0 eq) and cool to 0 °C.

  • Add Trimethylsilyl chloride (TMSCl) (1.1 eq) dropwise. Stir for 30 minutes. In-process Validation: TLC should show complete conversion to a less polar spot (O-TMS ether).

  • Add the desired acyl chloride (1.1 eq) and warm to room temperature. Stir for 4 hours.

  • Quench with 1M aqueous HCl and stir vigorously for 30 minutes to hydrolyze the TMS ether.

  • Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate.

Self-Validation Checkpoint: In the 1 H NMR spectrum, the broad aniline NH 2​ singlet (~5.5 ppm) will disappear, replaced by a downfield amide NH proton (>9.0 ppm). The benzylic CH 2​ protons will remain unchanged at ~4.6 ppm, confirming the alcohol was successfully regenerated.

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Beilstein Journals URL
  • Chemoselective Acylation of Nucleosides PMC - NIH URL
  • Chemoselective Boc protection of phenols and amino alcohols ResearchGate URL
  • 2,6-Di(arylamino)

Sources

Optimization

Technical Support Center: HPLC Purification of (4-Amino-3,5-difluorophenyl)methanol

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of (4-Amino-3,5-difluorophenyl)me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with the isolation and purification of (4-Amino-3,5-difluorophenyl)methanol .

As a highly functionalized molecule, this analyte presents a complex chromatographic profile. It contains a weakly basic amine (-NH₂), a polar hydroxymethyl group (-CH₂OH), and two strongly electron-withdrawing fluorine atoms. This combination often leads to poor retention on standard reversed-phase columns, unpredictable selectivity, and peak tailing. This guide synthesizes field-proven methodologies and mechanistic causality to help you build a self-validating purification workflow.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing for this compound, and how do I resolve it?

Causality: Peak tailing in semi-basic compounds is primarily driven by secondary retention mechanisms. While primary retention occurs via hydrophobic interactions with the stationary phase, the amine group can undergo polar and secondary ion-exchange interactions with ionized residual silanol (Si-OH) groups exposed on the silica surface[1]. Although the two ortho-fluorine atoms significantly lower the pKa of the amine (making it less basic than standard aniline), it still possesses enough hydrogen-bonding character to interact with highly acidic free silanols.

Resolution Strategy:

  • Adjust Mobile Phase pH: Free silanols are acidic (pKa ~3.5–4.5). Lowering the mobile phase pH to ≤ 3.0 (e.g., using 0.1% Formic Acid or Trifluoroacetic Acid) ensures full protonation of these silanols, neutralizing their charge and eliminating the ion-exchange interaction[2].

  • Utilize Base-Deactivated Columns: Switch to modern Type B silica columns, which are manufactured with reduced free silanol content and trace metal impurities, or use polar-embedded phases that sterically shield residual silanols[2][3].

PeakTailing A Amine Group (Weakly Basic) C Ion-Exchange Interactions A->C B Free Silanols (Acidic, pKa ~3.5-4.5) B->C D Peak Tailing C->D E Solution 1: pH < 3.0 (Protonates Silanols) E->B Inhibits F Solution 2: Type B Silica (Base-Deactivated) F->B Removes

Caption: Logical mechanism of peak tailing via silanol interactions and targeted resolution strategies.

Q2: My analyte elutes too close to the void volume ( t0​ ) on a standard C18 column. How do I increase retention?

Causality: The combination of the amino and hydroxymethyl groups makes (4-Amino-3,5-difluorophenyl)methanol highly polar. Standard hydrophobic dispersion forces on a traditional C18 phase are insufficient to overcome the analyte's affinity for the mobile phase.

Resolution Strategy:

  • Highly Aqueous Mobile Phase: Start with a highly aqueous mobile phase (e.g., 95% Water / 5% Methanol) and utilize a very shallow gradient.

  • Alternative Stationary Phases: Employ an AQ-type (aqueous-compatible) C18 column that resists phase collapse under 100% aqueous conditions. Alternatively, utilize a Pentafluorophenyl (PFP) column. PFP columns provide orthogonal retention mechanisms including dipole-dipole, π−π interactions, and hydrogen bonding, which significantly enhance the retention of polar aromatics.

Q3: Can I leverage the fluorine atoms on the benzene ring to improve purification selectivity?

Causality: Yes. Highly fluorinated molecules exhibit "fluorophilicity"—a thermodynamic preference to associate with other fluorinated compounds rather than lipophilic or hydrophilic environments[4].

Resolution Strategy: While (4-Amino-3,5-difluorophenyl)methanol is only lightly fluorinated, utilizing a fluorinated stationary phase (such as a Fluorous-Pak or F-alkyl column) can provide enhanced selectivity compared to non-fluorinated counterparts[5]. When standard hydrocarbon eluents (like water/methanol) are used, the fluorinated analyte becomes significantly more retentive on the F-column, allowing you to separate it effectively from non-fluorinated synthetic impurities[4].

Part 2: Quantitative Data Summaries

Table 1: Mobile Phase Additives and pH Effects

Additive Concentration Approx. pH Effect on Analyte Effect on Silica Silanols
Formic Acid (FA) 0.1% v/v ~2.7 Weakly protonates amine; increases polarity Protonates silanols; reduces tailing
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v ~2.0 Strong ion-pairing; increases retention Fully protonates silanols; excellent peak shape

| Ammonium Acetate | 10 mM | ~6.8 | Amine remains neutral | Silanols highly ionized; high tailing risk |

Table 2: Column Selection Matrix | Column Chemistry | Primary Retention Mechanism | Suitability for (4-Amino-3,5-difluorophenyl)methanol | | :--- | :--- | :--- | | Standard C18 (Type A) | Hydrophobic | Poor (Low retention, severe tailing) | | Base-Deactivated C18 | Hydrophobic | Moderate (Low retention, good peak shape) | | Pentafluorophenyl (PFP) | π−π , Dipole, H-Bond | Excellent (High retention, unique aromatic selectivity) | | Fluorous (F-Alkyl) | Fluorophilicity | Excellent (Exploits difluoro-substitution for selectivity) |

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, you ensure the integrity of your chromatography before scaling up.

Protocol 1: Analytical Mobile Phase Optimization Workflow

OptimizationWorkflow Step1 1. Column Selection (PFP or Fluorous Phase) Step2 2. Mobile Phase pH (Buffer at pH 2.5 - 3.0) Step1->Step2 Step3 3. Organic Modifier (MeOH vs. MeCN screening) Step2->Step3 Step4 4. Gradient Optimization (Shallow aqueous gradient) Step3->Step4 Step5 5. Scale-up to Prep-HPLC (Mass-directed purification) Step4->Step5

Caption: Step-by-step workflow for optimizing the HPLC mobile phase and scaling to preparative purification.

Step 1: System Preparation & Blank Validation

  • Action: Flush the HPLC system with 50:50 Water:Methanol (no additives) to remove residual buffers. Equilibrate the chosen column (preferably PFP) with the starting mobile phase.

  • Validation Check: Inject a blank (sample diluent only) and run the full gradient. Confirm baseline stability and the absence of ghost peaks.

Step 2: pH Screening & Peak Shape Validation

  • Action: Prepare Mobile Phase A: Water + 0.1% TFA (pH ~2.0). Prepare Mobile Phase B: Methanol + 0.1% TFA.

  • Action: Run a standard gradient (5% to 95% B over 10 minutes).

  • Validation Check: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. A self-validating system will show As​ < 1.5. If As​ > 1.5, increase TFA concentration marginally (up to 0.15%) to further suppress silanol ionization.

Step 3: Modifier Selection (Methanol vs. Acetonitrile)

  • Action: Substitute Methanol with Acetonitrile in Mobile Phase B and repeat the injection.

  • Mechanistic Note: Methanol is protic and often provides superior selectivity for polar aromatics capable of hydrogen bonding (like the hydroxymethyl group), whereas Acetonitrile is aprotic and stronger eluting. Select the modifier that yields the highest resolution ( Rs​ ) from adjacent synthetic impurities.

Step 4: Gradient Tuning

  • Action: Adjust the gradient slope based on the retention factor ( k′ ). If the analyte elutes too early ( k′ < 2), flatten the gradient (e.g., 5% to 40% B over 15 minutes) to maximize the time spent in the highly aqueous environment.

Protocol 2: Preparative Scale-Up & Purification

Step 1: Loadability Study

  • Action: On the analytical system, perform injections of increasing mass (e.g., 1 µg, 10 µg, 50 µg).

  • Validation Check: Monitor the peak shape. If the peak begins to front (resembling a right-triangle), you have reached mass overload. If the peak broadens symmetrically, you have reached volume overload. Record the maximum linear load.

Step 2: Scale-Up Calculation

  • Action: Calculate the preparative injection volume and flow rate using the column radius ( r ) scale-up factor:

    ScaleFactor=(rprep​/ranalytical​)2
  • Application: Multiply your maximum analytical injection volume and flow rate by this factor to determine your preparative starting conditions.

Step 3: Fraction Collection & Purity Validation

  • Action: Execute the preparative run, collecting fractions based on a UV threshold (e.g., 254 nm for the aromatic ring) or via mass-directed triggering (MS-Prep).

  • Validation Check: Re-inject 5 µL of the collected fraction back onto the analytical system. Integrate the area percent to validate that the final purity exceeds the >98% target before lyophilization.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Phenomenex [Link]

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions[Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology MICROSOLV[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography National Institutes of Health (PMC)[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Unwanted Oxidation of (4-Amino-3,5-difluorophenyl)methanol

Welcome to the technical support guide for (4-Amino-3,5-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (4-Amino-3,5-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the storage and handling of this air-sensitive compound. Our goal is to provide you with the necessary knowledge and protocols to prevent oxidative degradation, ensuring the integrity of your experiments and the quality of your results.

Section 1: Understanding the Instability of (4-Amino-3,5-difluorophenyl)methanol

Q1: Why is (4-Amino-3,5-difluorophenyl)methanol so susceptible to degradation during storage?

A1: The instability of (4-Amino-3,5-difluorophenyl)methanol arises from the presence of two functional groups that are prone to oxidation: the aromatic amino group (-NH₂) and the benzylic alcohol (-CH₂OH).

  • Aromatic Amine Oxidation: The electron-rich aromatic amine is highly susceptible to atmospheric oxygen. This oxidation process often leads to the formation of colored radical intermediates and, subsequently, complex polymeric materials. This is a common degradation pathway for aminophenols and is typically observed as a distinct change in the material's color, from white or off-white to yellow, brown, or even black.[1][2] Many conventional antioxidants can be ineffective or even act as pro-oxidants for aromatic amines.[1][3]

  • Benzylic Alcohol Oxidation: The benzylic alcohol group is also a prime target for oxidation. In the presence of oxygen, it can be oxidized first to the corresponding aldehyde (4-Amino-3,5-difluorobenzaldehyde) and then further to the carboxylic acid (4-Amino-3,5-difluorobenzoic acid).[4] The presence of these impurities can significantly impact subsequent reactions, leading to unwanted byproducts or reaction failure.

The combination of these two functionalities makes the compound particularly sensitive to air and moisture, necessitating careful handling and storage protocols.

OxidationPathways cluster_main Degradation of (4-Amino-3,5-difluorophenyl)methanol cluster_amine Amine Oxidation cluster_alcohol Alcohol Oxidation start (4-Amino-3,5-difluorophenyl)methanol (Stable Form) amine_inter Radical Intermediates start->amine_inter O₂, Air alcohol_aldehyde 4-Amino-3,5-difluorobenzaldehyde start->alcohol_aldehyde O₂, Air amine_final Colored Polymeric Impurities amine_inter->amine_final Polymerization alcohol_acid 4-Amino-3,5-difluorobenzoic Acid alcohol_aldehyde->alcohol_acid Further Oxidation

Caption: Potential oxidative degradation pathways for (4-Amino-3,5-difluorophenyl)methanol.

Section 2: Frequently Asked Questions (FAQs) on Proactive Storage

Q2: What are the ideal long-term storage conditions for this compound?

A2: The ideal storage conditions are designed to rigorously exclude atmospheric oxygen and moisture.[5][6] We recommend adhering to the conditions summarized in the table below for maintaining the long-term stability and purity of the compound.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine and benzylic alcohol.[7][8] Argon is denser than air and can be preferable.[9]
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation reactions. While some aminophenols can be stored at room temperature, refrigeration provides an extra layer of protection.
Light Protect from Light (Amber Vial)Prevents light-induced degradation. Many aromatic compounds are light-sensitive.[5][10]
Container Tightly Sealed Glass VialUse vials with a secure, airtight seal, such as those with PTFE-lined caps or specialized Sure/Seal™ packaging, to prevent ingress of air and moisture.[11]
Q3: What type of container is best, and how should it be sealed?

A3: The best container is a borosilicate glass vial, preferably amber-colored to protect against light.[5][10] The seal is critical. For long-term storage, a vial with a screw cap and a chemically inert liner, such as PTFE, is essential. After closing, wrapping the cap-vial interface with Parafilm M® can provide an additional barrier against moisture and air exchange. For frequent access, using specialized packaging like AcroSeal™ or Sure/Seal™ bottles, which feature a multi-layer septum, is highly recommended as they are designed for dispensing via syringe under an inert atmosphere.[11][12]

Q4: Is it absolutely necessary to store it under an inert atmosphere?

A4: Yes. Given the high susceptibility of the aromatic amine group to oxidation, storage under an inert atmosphere is the single most important factor in preventing degradation.[5][13] Even short-term exposure to air can initiate the oxidation process, leading to discoloration and the formation of impurities. For any storage period beyond immediate use, an inert atmosphere is mandatory to preserve the compound's integrity.[6]

Q5: Should I be concerned about repeated freeze-thaw cycles?

A5: While refrigeration is recommended over freezing, if you must freeze the material, you should be concerned about both freeze-thaw cycles and condensation. Each time the container is opened while cold, moisture from the air will condense on the cold surfaces, introducing water that can accelerate degradation.[9] To mitigate this, it is best practice to aliquot the bulk material into smaller, single-use vials under an inert atmosphere.[14] This allows you to use one vial at a time without exposing the entire stock to the atmosphere. Always allow a vial to warm completely to room temperature before opening.[9]

Section 3: Troubleshooting Guide for Suspected Oxidation

Q6: My once-white (4-Amino-3,5-difluorophenyl)methanol has turned yellow/brown. What has happened and can I still use it?

A6: A color change is a definitive visual indicator of oxidation, primarily of the aromatic amine group. The new color is due to the formation of highly conjugated, colored byproducts and polymeric species.[1]

Can you still use it? It is strongly discouraged. The presence of these impurities means the material is no longer pure. Using it will introduce unknown substances into your reaction, lower the effective concentration of your starting material, and likely lead to complex product mixtures or complete reaction failure. The material should either be purified (e.g., by recrystallization or column chromatography, if feasible) or safely discarded.

Q7: My analytical data (NMR, LC-MS) shows unexpected peaks. What are they likely to be?

A7: If you detect impurities in a sample that was previously pure, oxidation is the most probable cause. The likely impurities correspond to the degradation pathways discussed in Q1:

  • 4-Amino-3,5-difluorobenzaldehyde: Look for a characteristic aldehyde peak in the ¹H NMR spectrum (around 9-10 ppm) and a corresponding molecular ion in the mass spectrum.

  • 4-Amino-3,5-difluorobenzoic acid: This may be visible in the NMR spectrum and will have a distinct molecular ion in the mass spectrum.

  • Imine/Polymeric Species: These are often difficult to characterize fully. They may appear as a broad baseline hump in NMR spectra or as a series of high-molecular-weight peaks in the mass spectrum.

The troubleshooting flowchart below can guide your decision-making process.

TroubleshootingFlowchart cluster_impure Handling Impure Compound start Issue Encountered (e.g., color change, failed reaction) check_purity Step 1: Verify Purity (TLC, ¹H NMR, LC-MS) start->check_purity is_pure Is the compound pure? check_purity->is_pure identify_impurities Step 2: Identify Impurities (Compare data to expected byproducts) is_pure->identify_impurities No other_issue Troubleshoot other experimental parameters (reagents, conditions) is_pure->other_issue Yes assess_impact Step 3: Assess Impact Can impurities be tolerated or removed? identify_impurities->assess_impact decision Decision assess_impact->decision purify Purify Compound (Recrystallization, Chromatography) decision->purify Purification is feasible discard Discard & Obtain New Stock decision->discard Purification not feasible or impurities are complex

Caption: Decision-making flowchart for troubleshooting suspected compound degradation.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Protocol for Aliquoting and Storing Under an Inert Atmosphere

This procedure should be performed in a glove box or using a Schlenk line.[15][16]

Objective: To safely transfer (4-Amino-3,5-difluorophenyl)methanol from a bulk container into smaller, single-use vials while maintaining an inert atmosphere to prevent oxidation.

Materials:

  • Bulk container of (4-Amino-3,5-difluorophenyl)methanol.

  • Multiple small, clean, and dry amber glass vials with PTFE-lined caps.

  • Spatula.

  • Analytical balance.

  • Inert gas source (Argon or Nitrogen).

  • Glove box or Schlenk line apparatus.

Procedure:

  • Preparation: Place all materials (sealed bulk container, empty vials, caps, spatula) inside the antechamber of the glove box. If using a Schlenk line, place vials and spatula in an oven (e.g., 120°C) for at least 4 hours and allow them to cool under vacuum or a stream of inert gas.

  • Inert Environment: Purge the antechamber of the glove box according to its standard operating procedure. Once inside the main chamber, ensure oxygen and moisture levels are low (<10 ppm). If using a Schlenk line, ensure a positive pressure of inert gas is maintained in your flask assembly.[15]

  • Equilibration: Allow the bulk container to reach the ambient temperature of the glove box before opening to prevent condensation.

  • Aliquoting: Carefully open the bulk container. Using the clean spatula, weigh the desired amount of the compound into each small vial. Work efficiently to minimize the time the bulk container is open.

  • Sealing: Securely cap each vial immediately after filling. For extra protection, wrap the cap-vial interface with Parafilm M®.

  • Labeling: Clearly label each vial with the compound name, amount, and date of aliquoting.

  • Storage: Store the newly created aliquots in a designated, properly labeled container within a refrigerator (2-8°C) protected from light.

SOP 2: Protocol for Verifying Compound Purity Before Use

Objective: To quickly assess the purity of (4-Amino-3,5-difluorophenyl)methanol from a stored aliquot before committing it to a reaction.

Procedure:

  • Visual Inspection: Before opening, inspect the vial. The solid should be a white to off-white crystalline powder. Any significant yellow or brown discoloration is a sign of degradation.

  • Prepare Sample: Remove a small sample (1-2 mg) for analysis.

  • Thin-Layer Chromatography (TLC): Dissolve the sample in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). A pure compound should show a single spot. The presence of streaks or multiple spots indicates impurities.

  • ¹H NMR Spectroscopy: For a more definitive check, acquire a ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Compare the spectrum to a reference spectrum of the pure compound. Look specifically for the absence of an aldehyde proton (9-10 ppm) and check for the correct integration and peak sharpness.

By following these guidelines and protocols, you can significantly extend the shelf-life of (4-Amino-3,5-difluorophenyl)methanol and ensure the reliability and reproducibility of your research.

References

  • Pathways in the Degradation of Hydrolyzed Alcohols of Butyl Benzyl Phthalate in Metabolically Diverse Gordonia Sp. Strain MTCC 4818. PubMed.
  • SAFETY DATA SHEET - 3-Aminophenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Aminophenol. Sigma-Aldrich.
  • Air Sensitive Compounds. Ossila.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • Air-Sensitive Chemistry: Practical and Safety Consider
  • Chemical Storage. University of Pittsburgh.
  • (PDF) Principles of Inert Atmosphere Storage.
  • SAFETY DATA SHEET - p-Aminophenol. Spectrum Chemical.
  • Degradation of benzyl alcohol glucuronide during sample storage and prepar
  • US2653171A - Stabilized aromatic amines.
  • The Importance of Inerting. Air Products.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • 100780 - 3-Aminophenol - Safety D
  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD.
  • Inerting in the chemical industry. Linde.
  • Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determin
  • Safety D
  • Chemical Transformations of Benzyl Alcohol Caused by
  • US2664445A - Stabilized aromatic amines.
  • Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
  • Glove Boxes for Sensitive Chemicals & Materials.
  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan)
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)
  • Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethyl
  • (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9. Chemsrc.
  • Bioinspired Metal–Organic Framework Catalysts for Selective Methane Oxidation to Methanol.
  • Conversion of a-Amino Acids into Nitriles by Oxidative Decarboxylation with Trichloroisocyanuric Acid. Taylor & Francis Online.
  • Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis. Benchchem.
  • Synthesis of Trifluoromethyl
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in (4-Amino-3,5-difluorophenyl)methanol Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or chemoselectivity issues when attempting C–N bond formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, stalled reactions, or chemoselectivity issues when attempting C–N bond formation with (4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9).

Substrate Overview & Mechanistic Causality

Coupling this specific molecule presents two distinct, competing chemical challenges:

  • Stereoelectronic Deactivation: The two ortho-fluorine atoms exert a profound inductive electron-withdrawing effect (-I). This pulls electron density away from the aniline nitrogen, drastically lowering its pKa and rendering the lone pair virtually non-nucleophilic under standard conditions.

  • Chemoselectivity (Competing Nucleophile): The molecule contains an unprotected primary benzylic alcohol (-CH₂OH). Because the amine is so severely deactivated, the alcohol often acts as the superior nucleophile, leading to undesired O-acylation or O-arylation.

Chemoselectivity SM (4-Amino-3,5-difluorophenyl)methanol (Deactivated NH2, Active OH) PathA O-Acylation / O-Arylation (Undesired Byproduct) SM->PathA Standard Coupling (e.g., HATU, Base) PathB TBS-Protected Intermediate (N-Coupling Ready) SM->PathB OH Protection (TBS-Cl) PathC Direct N-Coupling (Desired Product) SM->PathC Forcing / Specialized (AlMe3 or Pd-PEPPSI) PathB->PathC 1. N-Coupling 2. TBAF Deprotection

Chemoselectivity pathways in the coupling of (4-Amino-3,5-difluorophenyl)methanol.

Quantitative Comparison of Coupling Strategies

To bypass these issues, standard peptide coupling reagents (e.g., EDC, HATU) or first-generation palladium catalysts must be abandoned. The table below summarizes the expected outcomes of various approaches.

Table 1: Comparison of Coupling Conditions for 2,6-Difluoroanilines

Coupling TypeReagents / CatalystBaseTempExpected ConversionChemoselectivity (N vs O)
AmideHATU, DMFDIPEA25 °C< 10%Poor (High O-acylation)
AmideR-COCl, DCMPyridine40 °C40-60%Moderate
AmideR-CO₂Me, AlMe₃, TolueneNone80 °C> 85%Excellent (N-selective)
B-H AminationPd₂(dba)₃ / BINAPNaOtBu100 °C< 5%Poor (Decomposition)
B-H AminationPd-PEPPSI-IPentClCs₂CO₃25-60 °C> 90%Excellent [1]

Troubleshooting Guide: Amide Coupling (Acylation)

The Issue: Standard coupling with carboxylic acids yields mostly unreacted starting material or the O-acyl ester byproduct. The Causality: The deactivated nitrogen cannot attack the O-acylisourea intermediate formed by standard coupling agents.

Recommended Protocol: Weinreb-Type Amidation using Trimethylaluminum (AlMe₃)

By reacting the deactivated aniline with AlMe₃, you generate a highly reactive dimethylaluminum amide intermediate. This intermediate is significantly more nucleophilic than the free amine. Furthermore, the AlMe₃ simultaneously coordinates the benzylic alcohol, forming an aluminum alkoxide that temporarily masks the oxygen, ensuring strict N-selectivity.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask and purge with N₂.

  • Substrate Addition: Dissolve (4-Amino-3,5-difluorophenyl)methanol (1.0 equiv) in anhydrous toluene to achieve a 0.2 M concentration.

  • Activation: Cool the solution to 0 °C. Carefully add AlMe₃ (2.0 M in toluene, 1.2 equiv) dropwise.

    • Self-Validation Check: You must observe methane gas evolution. If no gas evolves, your AlMe₃ has hydrolyzed and the reaction will fail.

  • Intermediate Formation: Stir at room temperature for 30 minutes to ensure complete formation of the aluminum amide.

  • Coupling: Add the corresponding ester (1.0 equiv) and heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to 0 °C and quench very carefully (dropwise) with 1M HCl to break the aluminum complex. Extract with EtOAc, dry over Na₂SO₄, and analyze via LCMS.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Issue: Pd-catalyzed C–N bond formation stalls, resulting in immediate catalyst precipitation (Pd black) and hydrodehalogenation of the aryl halide. The Causality: In the Buchwald-Hartwig catalytic cycle, the binding of the amine to the Pd(II) oxidative addition complex is the rate-limiting step for deactivated anilines. If this step is too slow, the Pd(II) intermediate decomposes. As demonstrated by [1] and supported by studies on catalyst stability by [2], highly sterically demanding, electron-rich N-heterocyclic carbene (NHC) or biaryl phosphine ligands are required to stabilize the Pd center long enough for the weak nucleophile to bind.

BHCycle Pd0 Pd(0) L PdII_OA Ar-Pd(II)-X L Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amine Ar-Pd(II)-(NH2R) L (Amine Binding) PdII_OA->PdII_Amine + Deactivated Aniline (Rate-Limiting Step) PdII_Amido Ar-Pd(II)-(NHR) L (Deprotonation) PdII_Amine->PdII_Amido + Base (- HX) PdII_Amido->Pd0 Reductive Elimination Product Ar-NHR (Product) PdII_Amido->Product Product Release

Buchwald-Hartwig catalytic cycle highlighting the slow amine binding step for deactivated anilines.

Recommended Protocol: Cross-Coupling with Pd-PEPPSI-IPentCl

This protocol utilizes a specialized NHC-palladium precatalyst that prevents off-cycle degradation and allows for the use of weak bases (Cs₂CO₃), which protects the benzylic alcohol from deprotonation and subsequent O-arylation.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict N₂ atmosphere, charge an oven-dried vial with (4-Amino-3,5-difluorophenyl)methanol (1.0 equiv), the aryl halide (1.1 equiv), and finely milled, anhydrous Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPentCl (2–5 mol%).

  • Solvent: Add anhydrous, degassed 1,4-dioxane or DME to achieve a 0.2 M concentration.

  • Coupling: Seal the vial and stir at room temperature (or heat up to 60 °C for highly sterically hindered aryl chlorides) for 16 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc). The disappearance of the aryl halide and the appearance of a new, highly UV-active spot indicates successful conversion. If the solution turns completely black within 10 minutes, oxygen/moisture contamination has occurred.

  • Purification: Dilute with EtOAc, filter through a short pad of Celite to remove the base and Pd residues, concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQ)

Q: Why am I seeing a mass corresponding to M+16 or M+32 in my LCMS during coupling? A: This indicates oxidation of the primary benzylic alcohol to an aldehyde (+16) or carboxylic acid (+32). This typically occurs if your solvents are not properly degassed, allowing trace oxygen to interact with the palladium catalyst, which can inadvertently catalyze alcohol oxidation. Ensure strict inert atmosphere techniques.

Q: Can I use NaOtBu as the base for the Buchwald-Hartwig amination to speed up the reaction? A: It is highly discouraged. Strong bases like NaOtBu (pKa ~17) will readily deprotonate the benzylic alcohol (pKa ~15). Once deprotonated, the resulting alkoxide is a vastly superior nucleophile compared to the deactivated aniline, leading to rapid and irreversible O-arylation. Stick to weaker bases like Cs₂CO₃ or K₂CO₃.

Q: I don't have AlMe₃ or Pd-PEPPSI-IPentCl. Is there a workaround? A: If you must use standard reagents, you must first protect the benzylic alcohol. Treat the starting material with TBS-Cl and imidazole in DMF to form the silyl ether. Once protected, you can force the amide coupling using an acyl chloride in neat pyridine at 60 °C. Following the coupling, remove the TBS group using TBAF in THF.

References

  • Pompeo, M., Farmer, J. L., Froese, R. D. J., & Organ, M. G. (2014). "Room-Temperature Amination of Deactivated Aniline and Aryl Halide Partners with Carbonate Base Using a Pd-PEPPSI-IPentCl-o-Picoline Catalyst." Angewandte Chemie International Edition, 53(12), 3223-3226. URL:[Link]

  • Green, R. A., & Buchwald, S. L. (2018). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." NIH Public Access / Organic Letters, 20(11), 3200–3203. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of (4-Amino-3,5-difluorophenyl)methanol

Introduction (4-Amino-3,5-difluorophenyl)methanol is a fluorinated aromatic amine of interest in pharmaceutical and chemical research. Accurate quantification of this and similar small molecules in biological matrices is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-Amino-3,5-difluorophenyl)methanol is a fluorinated aromatic amine of interest in pharmaceutical and chemical research. Accurate quantification of this and similar small molecules in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2]

This guide provides an in-depth, objective comparison of LC-MS/MS with alternative analytical techniques for the quantification of (4-Amino-3,5-difluorophenyl)methanol. Furthermore, it presents a comprehensive framework for the validation of an LC-MS/MS method, grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline, which is now the harmonized standard for the FDA and EMA.[3][4][5][6][7][8]

Comparison of Analytical Methodologies

The selection of an analytical technique is a critical decision in drug development, balancing the need for sensitivity, selectivity, and throughput.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass-to-charge ratio of fragmented ions.Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass-to-charge ratio.
Selectivity Very HighModerate to HighHigh
Sensitivity (LOD) pg/mL to ng/mL rangeµg/mL to ng/mL rangeng/mL range
Linearity (R²) > 0.995> 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%90-110%
Precision (%RSD) < 10%< 5%< 10%
Sample Throughput HighModerateModerate to Low
Instrumentation Cost HighLowModerate
Method Development ComplexSimpleModerate

Rationale for Choosing LC-MS/MS:

For bioanalytical studies where sample volumes are often limited and analyte concentrations can be very low, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice. While HPLC-UV is a robust technique, it may lack the sensitivity required for detecting low concentrations of metabolites or drugs in complex biological matrices.[9] GC-MS is also a powerful tool, but it often requires derivatization of polar analytes like (4-Amino-3,5-difluorophenyl)methanol to increase their volatility, adding a time-consuming step to the sample preparation process.[10][11]

LC-MS/MS Method Validation: A Comprehensive Protocol

The validation of a bioanalytical method is essential to ensure its performance and the reliability of the analytical results.[5][8] The following sections detail the experimental protocols for validating an LC-MS/MS method for the quantification of (4-Amino-3,5-difluorophenyl)methanol in a biological matrix, such as human plasma.

Experimental Workflow Overview

Caption: High-level workflow for the LC-MS/MS bioanalysis of (4-Amino-3,5-difluorophenyl)methanol.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[4][12]

Protocol:

  • Analyze blank matrix samples from at least six different sources.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and a suitable internal standard (IS).

  • Analyze blank matrix samples spiked with potentially interfering substances (e.g., metabolites, co-administered drugs).

  • Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be less than 20% of the analyte response at the LLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the IS response.

Sensitivity (Lower Limit of Quantitation - LLOQ)

Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

Protocol:

  • Prepare a series of calibration standards with decreasing concentrations of the analyte.

  • Analyze these standards and determine the concentration at which the signal-to-noise ratio is at least 5:1.

  • The LLOQ should be established with at least five replicates, demonstrating an accuracy of 80-120% and a precision of ≤20%.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a specified range.[12]

Protocol:

  • Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero calibration standards.

  • The concentration range should encompass the expected concentrations in the study samples.

  • Perform a linear regression analysis of the peak area ratio (analyte/IS) versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).[2][12]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Recovery

Objective: To evaluate the efficiency of the extraction procedure.

Protocol:

  • Prepare three sets of samples at three QC levels (low, medium, high):

    • Set A: Analyte spiked into the matrix and extracted.

    • Set B: Blank matrix extracted, and then the analyte is spiked into the final extract.

    • Set C: Analyte prepared in the reconstitution solvent at the same concentration as Set B.

  • Calculate recovery as: (Mean peak area of Set A / Mean peak area of Set B) * 100%.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, it should be optimized during method development.

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[13][14][15][16]

Protocol:

  • Prepare two sets of samples at low and high QC concentrations:

    • Set 1: Analyte spiked into the post-extraction supernatant from at least six different lots of blank matrix.

    • Set 2: Analyte prepared in a neat solution (reconstitution solvent).

  • Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix ions) / (Peak response in the absence of matrix ions).

  • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The %CV of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[17][18][19]

Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

  • Freeze-Thaw Stability: At least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run. Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Validation Parameters Summary
Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and IS.
LLOQ S/N ≥ 5; Accuracy: 80-120%; Precision: ≤20%
Linearity r² ≥ 0.99; Back-calculated standards within ±15% (±20% for LLOQ)
Accuracy Mean concentration within ±15% of nominal (±20% for LLOQ)
Precision %CV ≤ 15% (≤20% for LLOQ)
Matrix Effect %CV of IS-normalized matrix factor ≤ 15%
Stability Mean concentration of stability samples within ±15% of nominal
Detailed Experimental Protocol: Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions (Hypothetical)
  • LC System: Shimadzu Nexera X2 or equivalent

  • MS System: SCIEX Triple Quad™ 5500 or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined during method development by infusing a standard solution of (4-Amino-3,5-difluorophenyl)methanol and a suitable internal standard.

Method Validation Workflow Diagram

G cluster_0 Method Development cluster_1 Method Validation A Analyte & IS Optimization B Chromatography Development A->B C Sample Prep Optimization B->C D Selectivity C->D E Sensitivity (LLOQ) D->E F Linearity & Range E->F G Accuracy & Precision F->G H Recovery G->H I Matrix Effect H->I J Stability I->J K K J->K Validated Method

Caption: A structured workflow for the development and validation of a bioanalytical LC-MS/MS method.

Conclusion

The validation of an LC-MS/MS method for the quantification of (4-Amino-3,5-difluorophenyl)methanol in biological matrices is a rigorous process that demands meticulous attention to detail. By adhering to the harmonized guidelines set forth by the ICH, FDA, and EMA, researchers can ensure the generation of high-quality, reliable, and reproducible data. This is paramount for making informed decisions throughout the drug development lifecycle. While other analytical techniques have their merits, the unparalleled sensitivity and selectivity of LC-MS/MS establish it as the superior choice for demanding bioanalytical applications.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis - Ovid. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. [Link]

  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Preparing Samples for LC-MS/MS Analysis - Organomation. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - RSC Publishing. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. [Link]

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. [Link]

  • LC-MS method validation resources : r/massspectrometry - Reddit. [Link]

  • A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - PMC. [Link]

  • A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples - MDPI. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products - Waters Corporation. [Link]

  • Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC. [Link]

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Comparative

A Comparative Guide to the Reactivity of (4-Amino-3,5-difluorophenyl)methanol and 4-Aminobenzyl Alcohol

For distribution to: Researchers, scientists, and drug development professionals Introduction In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. This guide provides an in-depth comparative analysis of the reactivity of (4-Amino-3,5-difluorophenyl)methanol and its non-fluorinated analog, 4-aminobenzyl alcohol.

The presence of two fluorine atoms ortho to the methanol group and meta to the amino group in (4-Amino-3,5-difluorophenyl)methanol creates a distinct electronic environment compared to the unsubstituted 4-aminobenzyl alcohol. This guide will dissect these electronic effects and provide experimental context to predict and understand the differing reactivity of these two important synthetic intermediates.

The Decisive Role of Fluorine's Electronic Effects

The reactivity of both the amino and benzyl alcohol functionalities in these molecules is dictated by the electron density of the aromatic ring. Fluorine exerts two opposing electronic effects: a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the aromatic ring through the sigma bond framework.[1]

  • Resonance Effect (+M): The lone pairs on fluorine can be donated into the pi-system of the benzene ring.[1]

In (4-Amino-3,5-difluorophenyl)methanol, the two fluorine atoms exert a potent cumulative inductive effect, significantly lowering the electron density of the entire aromatic system. This electronic perturbation is the primary driver of the reactivity differences outlined below.

Caption: Chemical structures of the compared molecules.

Comparative Reactivity Analysis

The electron-withdrawing nature of the difluoro-substituents has a profound impact on the key reactive centers of the molecule: the amino group and the benzyl alcohol moiety.

Basicity and Nucleophilicity of the Amino Group

The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Electron-withdrawing groups decrease the electron density on the nitrogen, making the amine less basic.

Table 1: Comparison of Physicochemical Properties

Property(4-Amino-3,5-difluorophenyl)methanol4-Aminobenzyl Alcohol
Molecular Formula C₇H₇F₂NOC₇H₉NO
Molecular Weight 159.13 g/mol 123.15 g/mol
Predicted pKa (amine) Lower (less basic)Higher (more basic)

This decreased basicity directly correlates with reduced nucleophilicity. Consequently, (4-Amino-3,5-difluorophenyl)methanol is expected to be less reactive in nucleophilic substitution reactions at the amino group, such as acylation. Reactions with electrophiles will proceed at a slower rate compared to 4-aminobenzyl alcohol.

Reactivity of the Benzyl Alcohol Group

1. Oxidation to the Aldehyde:

The oxidation of benzyl alcohols to aldehydes is a cornerstone transformation in organic synthesis. Many of these reactions proceed via a mechanism that involves the development of a positive charge at the benzylic carbon in the transition state, often through hydride transfer.[6] The strongly electron-withdrawing fluorine atoms in (4-Amino-3,5-difluorophenyl)methanol will destabilize this partial positive charge, thereby increasing the activation energy of the reaction.

  • (4-Amino-3,5-difluorophenyl)methanol: Slower oxidation rate.

  • 4-Aminobenzyl Alcohol: Faster oxidation rate.

This prediction is supported by studies on the oxidation of substituted benzyl alcohols, where electron-withdrawing groups consistently lead to slower reaction rates.[6]

2. Acid-Catalyzed Reactions (e.g., Esterification, Etherification):

Reactions that proceed through a benzylic carbocation intermediate, such as acid-catalyzed esterification or etherification, will be significantly hindered by the presence of the electron-withdrawing fluorine atoms. The destabilization of the carbocation intermediate will slow down the rate of these reactions for the fluorinated compound compared to its non-fluorinated counterpart.

Experimental Protocols

To empirically validate these predicted differences in reactivity, the following experimental protocols can be employed.

Experiment 1: Comparative Oxidation of Benzyl Alcohols

This experiment aims to compare the rate of oxidation of the two alcohols to their corresponding aldehydes using a mild and selective oxidation system.

Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1 mmol of (4-Amino-3,5-difluorophenyl)methanol and 1 mmol of 4-aminobenzyl alcohol, respectively, in 5 mL of acetonitrile.

  • Catalyst and Reagent Addition: To each flask, add copper(I) iodide (10 mol%), 4-dimethylaminopyridine (DMAP, 10 mol%), and TEMPO (1 mol%).[7]

  • Reaction Initiation: Place both flasks under an oxygen balloon and stir vigorously at room temperature.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular time intervals (e.g., every 15 minutes).

  • Analysis: The relative reaction rates can be determined by comparing the time taken for the complete consumption of the starting material in each reaction. It is anticipated that the reaction with 4-aminobenzyl alcohol will proceed to completion significantly faster.

G cluster_0 Experimental Workflow: Comparative Oxidation A Dissolve Alcohols in Acetonitrile B Add CuI, DMAP, and TEMPO A->B C Stir under O2 Atmosphere B->C D Monitor by TLC C->D E Compare Reaction Rates D->E G cluster_0 N-Acetylation Mechanism Aniline Amino Group (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate Product N-Acetylated Product Intermediate->Product LeavingGroup Acetate (Leaving Group) Intermediate->LeavingGroup Collapse

Caption: General mechanism for the N-acetylation of an aniline.

Conclusion

The introduction of two fluorine atoms to the phenyl ring of 4-aminobenzyl alcohol to give (4-Amino-3,5-difluorophenyl)methanol fundamentally alters its electronic properties and, consequently, its chemical reactivity. The potent electron-withdrawing inductive effect of the fluorine atoms leads to:

  • A significant decrease in the basicity and nucleophilicity of the amino group.

  • A reduced rate of oxidation of the benzyl alcohol moiety.

  • A diminished reactivity in acid-catalyzed reactions that proceed through a benzylic carbocation.

These predictable changes in reactivity are crucial for medicinal chemists and material scientists to consider when designing synthetic routes and developing new molecules with tailored properties. Understanding the nuanced effects of fluorination allows for the rational design of experiments and the anticipation of reaction outcomes, ultimately accelerating the pace of innovation.

References

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available at: [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Available at: [Link]

  • RSC Publishing. (2023, September 8). Sunlight-driven N-acetylation of anilines: a green chemistry approach. Available at: [Link]

  • LookChem. (n.d.). Cas 106-49-0,p-Toluidine. Available at: [Link]

  • Frontiers. (2020, March 20). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Available at: [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Available at: [Link]

  • PubChem. (n.d.). p-Toluidine. Available at: [Link]

  • SciSpace. (2008, March 30). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Available at: [Link]

  • ACS Publications. (2014, November 17). Vapor-Phase Oxidation of Benzyl Alcohol Using Manganese Oxide Octahedral Molecular Sieves (OMS-2). Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. Available at: [Link]

  • RSC Publishing. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Available at: [Link]

  • ACS Publications. (2025, April 29). Electrochemical Oxidation of Benzyl Alcohols via Hydrogen Atom Transfer Mediated by 2,2,2-Trifluoroethanol. Available at: [Link]

  • ACS Publications. (2014, August 29). Oxidation of Benzyl Alcohol using in Situ Generated Hydrogen Peroxide. Available at: [Link]

  • The Good Scents Company. (n.d.). p-Toluidine. Available at: [Link]

  • RSC Publishing. (n.d.). Kinetics and Mechanism of the Oxidation of Benzyl Alcohol to Benzaldehyde by Acid Permanganate. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Oxidation of Benzyl Alcohol by Benzimidazolium Fluorochromate. Available at: [Link]

  • Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Available at: [Link]

  • Gazi University. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Available at: [Link]

  • ScienceDirect. (2008, January 12). Stereoselective synthesis of a-difluoromethyl-b-amino alcohols via nucleophilic difluoromethylation with Me3SiCF2SO2Ph. Available at: [Link]

  • ACS Publications. (2006, February 15). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. Available at: [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]

  • PMC. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the oxidation of benzyl alcohol. Available at: [Link]

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4.... Available at: [Link]

Sources

Validation

Purity validation of (4-Amino-3,5-difluorophenyl)methanol reference standards

Purity Validation of (4-Amino-3,5-difluorophenyl)methanol Reference Standards: A Comparative Guide Executive Summary (4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9) is a critical fluorinated building block, incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Validation of (4-Amino-3,5-difluorophenyl)methanol Reference Standards: A Comparative Guide

Executive Summary

(4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9) is a critical fluorinated building block, increasingly utilized in the synthesis of advanced photopharmacological agents. Notably, it serves as a core precursor for photoswitchable estrogen receptor (ER) ligands based on azobenzene scaffolds, which undergo Z/E isomerization upon UV irradiation[1]. In these highly sensitive biological assays, the presence of trace impurities—such as des-fluoro analogs or unreacted precursors—can drastically skew binding affinity data (e.g., IC50​ or KD​ values)[1][2].

Relying on unverified, commercial-grade building blocks introduces unacceptable experimental variance. This guide objectively compares a Pharma-Grade Certified Reference Material (Product A) against a standard Commercial Building Block Grade (Product B), detailing a self-validating orthogonal purity workflow.

The Causality of Validation (E-E-A-T)

Why is a multi-technique approach mandatory? The updated ICH Q2(R2) guidelines explicitly state that when specific impurities are unavailable for spiking, specificity must be demonstrated using orthogonal procedures[3][4]. For fluorinated anilines, standard HPLC-UV is inherently flawed if used in isolation. The causality behind our experimental choices is twofold:

  • Extinction Coefficient Discrepancies: UV area normalization assumes all impurities absorb light equally at the detection wavelength. Des-fluoro impurities often have vastly different molar absorptivities, leading to severe under- or over-estimation of purity.

  • UV-Transparent Contaminants: Inorganic salts or residual solvents from the reduction of the carboxylic acid precursor are invisible to UV detectors but bulk up the mass, destroying stoichiometric accuracy in downstream coupling reactions.

To establish a self-validating system, we must decouple structural identification from absolute quantitation.

Orthogonal Validation Workflow

G Start Reference Standard (4-Amino-3,5-difluorophenyl)methanol Sub1 Primary Purity Assessment (HPLC-UV / DAD) Start->Sub1 Sub2 Orthogonal Identification (LC-HRMS) Start->Sub2 Sub3 Absolute Quantitation (1H & 19F qNMR) Start->Sub3 Eval1 Chromatographic Purity > 99.5% Sub1->Eval1 Eval2 Impurity Profiling (Isomers, Byproducts) Sub2->Eval2 Eval3 Mass Balance Verification (Assay > 99.0%) Sub3->Eval3 Fail Commercial Grade (Fails Criteria) Eval1->Fail < 98% Pass Certified Reference Material (Self-Validating) Eval1->Pass Meets Spec Eval2->Fail Unknowns Eval3->Pass Confirmed

Figure 1: Orthogonal validation workflow for (4-Amino-3,5-difluorophenyl)methanol standards.

Step-by-Step Methodologies

Step 1: Primary Purity Assessment (HPLC-UV/DAD)
  • Objective: Determine chromatographic purity and resolve closely eluting regioisomers.

  • Procedure:

    • Prepare a 1.0 mg/mL solution of the standard in Methanol.

    • Inject 5 µL onto a C18 column (150 x 4.6 mm, 3.5 µm).

    • Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% MeCN over 15 minutes.

    • Monitor via DAD at 254 nm and 280 nm.

  • Causality: Formic acid is critical here. It suppresses the ionization of the aniline amino group, ensuring sharp peak shapes and preventing tailing. This chromatographic focus is essential for resolving the target from structurally similar isomers.

Step 2: Orthogonal Impurity Identification (LC-HRMS)
  • Objective: Identify co-eluting or low-level impurities to satisfy ICH Q2(R2) specificity requirements[3][4].

  • Procedure:

    • Utilize a Q-TOF mass spectrometer coupled to the LC system.

    • Operate in ESI positive mode, scanning m/z 100-500.

    • Extract the exact mass for C7​H7​F2​NO , expected [M+H]+ at m/z 160.057.

  • Causality: High-resolution mass spectrometry (HRMS) differentiates the target from des-fluoro byproducts (m/z 142.066) which often co-elute in reversed-phase chromatography due to similar lipophilicities.

Step 3: Absolute Quantitation ( 1H & 19F qNMR)
  • Objective: Establish absolute mass fraction without relying on UV response factors.

  • Procedure:

    • Weigh exactly 10.0 mg of the standard and 5.0 mg of Maleic acid (TraceCERT® internal standard).

    • Dissolve in 0.6 mL DMSO- d6​ .

    • Acquire 1H NMR spectra at 400 MHz with a relaxation delay ( D1​ ) of 30 seconds (> 5 × T1​ ).

    • Integrate the benzylic CH2​ protons ( δ ~4.4 ppm) against the olefinic protons of Maleic acid ( δ 6.26 ppm).

  • Causality: qNMR is a primary ratio method. By ensuring complete relaxation of all nuclei, the signal integral is directly proportional to the number of nuclei, yielding an absolute mass fraction that serves as the ultimate truth data against the HPLC-UV area percentage.

Data Presentation & Product Comparison

The following table summarizes the experimental validation comparing a Pharma-Grade Reference Standard against a Commercial Building Block Grade.

Analytical ParameterProduct A (Pharma-Grade CRM)Product B (Commercial Grade)Impact on Downstream Synthesis
HPLC-UV Purity (Area %) 99.8%97.2%Product B shows minor UV impurities.
LC-HRMS Impurities None detected >0.05%1.5% (Des-fluoro analog)Des-fluoro analogs in Product B will alter ER ligand binding affinity data[1].
1H qNMR Absolute Assay 99.4% ± 0.2%92.1% ± 0.8%Product B has a severe mass deficit.
Mass Balance Closure 99.6%93.6%Product B contains ~6% UV-transparent impurities (likely inorganic salts).
ICH Q2(R2) Compliance Fully CompliantNon-CompliantProduct B fails specificity and accuracy[4].

Conclusion

For advanced photopharmacology and precision drug design, the purity of building blocks like (4-Amino-3,5-difluorophenyl)methanol cannot be assumed from a simple UV chromatogram. Product B demonstrates a dangerous discrepancy: while its UV purity appears acceptable at 97.2%, its absolute assay drops to 92.1%. This 5.1% gap is attributed to UV-transparent impurities and residual solvents, which would critically derail stoichiometric calculations in the synthesis of sensitive ER ligands[1][2]. A self-validating, orthogonal approach as mandated by ICH Q2(R2)[4] is essential to guarantee the integrity of your research.

References

  • [3] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]

  • [4] Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: europa.eu URL: [Link]

  • [1] Title: Development of Photoswitchable Estrogen Receptor Ligands Source: jst.go.jp URL: [Link]

  • [2] Title: Photoswitchable Diazocine-Based Estrogen Receptor Agonists: Stabilization of the Active Form inside the Receptor Source: acs.org URL: [Link]

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement: (4-Amino-3,5-difluorophenyl)methanol vs. (4-aminophenyl)methanol

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Among the most powerful tools in the medicinal chemist's arsenal is the princi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. Among the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity or pharmacokinetic profile. This guide provides an in-depth comparison of (4-Amino-3,5-difluorophenyl)methanol and its non-fluorinated analog, (4-aminophenyl)methanol, offering a clear perspective on the profound effects of fluorine as a bioisostere for hydrogen.

The introduction of fluorine into drug candidates has become a pivotal strategy in drug discovery.[1][2] Its unique properties, including a small van der Waals radius comparable to hydrogen, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacological characteristics.[3][4] This guide will dissect these effects through comparative data, explain the causality behind experimental observations, and provide detailed protocols for researchers to validate these properties in their own laboratories.

Structural and Physicochemical Comparison: The Foundational Differences

The introduction of two fluorine atoms onto the phenyl ring ortho to the amino group instigates significant changes in the molecule's electronic and physical properties. While sterically similar to its hydrogen counterpart, fluorine's potent electron-withdrawing nature is the primary driver of these differences.

G cluster_0 (4-aminophenyl)methanol (Non-fluorinated Analog) cluster_1 (4-Amino-3,5-difluorophenyl)methanol (Fluorinated Analog) a a b b

Caption: Chemical structures of the non-fluorinated and difluorinated analogs.

Key Physicochemical Properties

The strategic placement of fluorine atoms dramatically alters key drug-like properties. The table below summarizes these differences, which have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property(4-aminophenyl)methanol(4-Amino-3,5-difluorophenyl)methanolRationale for Change
Molecular Formula C₇H₉NO[5]C₇H₇F₂NOAddition of two fluorine atoms, removal of two hydrogen atoms.
Molecular Weight 123.15 g/mol [5]159.13 g/mol Increased mass due to the replacement of hydrogen with heavier fluorine atoms.
Calculated LogP (cLogP) ~0.3 - 0.5~1.0 - 1.2Aromatic fluorination generally increases lipophilicity.[6] The C-F bond reduces the polarizability of the aromatic ring, making it more hydrophobic.[2]
pKa (of the anilinium ion) ~4.8 - 5.2~3.0 - 3.5The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the electron density on the aniline nitrogen, making it a weaker base (lower pKa).[7][8]
Polar Surface Area (PSA) ~46.3 Ų~46.3 ŲThe primary contributors to PSA (the amino and hydroxyl groups) remain unchanged.

The Bioisosteric Impact on Pharmacokinetics and Potency

The true value of fluorination as a bioisosteric strategy is realized in its impact on a molecule's in vivo behavior and its interaction with biological targets.

Enhanced Metabolic Stability

One of the most significant advantages conferred by fluorination is the enhancement of metabolic stability.[1][9] Aromatic rings are common sites for oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance.[1]

  • Non-Fluorinated Analog: The C-H bonds on the phenyl ring of (4-aminophenyl)methanol are susceptible to hydroxylation by CYP enzymes. This metabolic transformation often leads to rapid clearance of the compound from the body.

  • Fluorinated Analog: The C-F bond is significantly stronger (bond dissociation energy of ~110-126 kcal/mol) than a C-H bond (~105-113 kcal/mol).[9] By replacing hydrogen with fluorine at the 3 and 5 positions, these sites are effectively "blocked" from oxidative metabolism.[1][9] This steric and electronic shielding can dramatically slow down the rate of metabolic degradation, leading to a longer half-life and improved bioavailability.[10]

G Parent Parent Compound (Aromatic Ring) CH_Bond C-H Bond (Susceptible site) Parent->CH_Bond Non-fluorinated CF_Bond C-F Bond (Blocked site) Parent->CF_Bond Fluorinated CYP450 CYP450 Enzymes CH_Bond->CYP450 CF_Bond->CYP450 Metabolism Oxidative Metabolism CYP450->Metabolism Stable Increased Metabolic Stability CYP450->Stable

Caption: Fluorination blocks sites of CYP450-mediated oxidative metabolism.

Modulation of Acidity/Basicity (pKa)

The pKa of an ionizable group is a critical determinant of a drug's absorption and distribution. The significant drop in the pKa of the amino group in the fluorinated analog means that at physiological pH (~7.4), a smaller fraction of the molecule will be protonated compared to its non-fluorinated counterpart. This can influence:

  • Solubility: Changes in ionization state affect aqueous solubility.

  • Target Binding: If the amino group is involved in a key ionic interaction or hydrogen bond with the biological target, this change in basicity can profoundly impact binding affinity and potency.[11]

  • hERG Liability: In some cases, reducing the basicity of amines can mitigate off-target effects, such as inhibition of the hERG potassium channel.[12]

Altered Lipophilicity and Permeability

The increase in lipophilicity (higher cLogP) for the fluorinated analog generally suggests enhanced permeability across biological membranes, which can improve absorption.[2] However, the relationship is complex. While lipophilicity is a driver for passive diffusion, other factors like the molecule's dipole moment and hydrogen bonding capacity also play crucial roles.[13] The strategic placement of fluorine allows for a nuanced modulation of these properties to achieve an optimal balance for cell entry and target engagement.[14][15]

Experimental Protocols for Property Validation

To provide a framework for researchers, this section details standardized, step-by-step protocols for determining the key physicochemical properties discussed.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for determining lipophilicity due to its speed and efficiency.[16][17] The method correlates a compound's retention time on a nonpolar stationary phase with its octanol-water partition coefficient.

  • Objective: To estimate the LogD at pH 7.4, which represents the lipophilicity of a compound at physiological pH.

  • Causality: Highly lipophilic compounds will have a stronger affinity for the nonpolar stationary phase (e.g., C18) and thus will have longer retention times.

  • Methodology:

    • Preparation of Standards: Prepare stock solutions (e.g., 10 mM in DMSO) of a series of standard compounds with known LogP values.

    • Preparation of Test Compounds: Prepare stock solutions of (4-aminophenyl)methanol and (4-Amino-3,5-difluorophenyl)methanol at the same concentration.

    • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).

    • HPLC System Setup:

      • Column: C18 reversed-phase column.

      • Detector: UV detector set to a wavelength where both compounds absorb (e.g., 254 nm).

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

    • Calibration Curve: Inject the standard compounds and record their retention times (tᵣ). Also, inject a void marker (e.g., uracil) to determine the dead time (t₀). Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀. Plot LogP of the standards against log(k).

    • Sample Analysis: Inject the two test compounds and record their retention times.

    • Calculation: Calculate log(k) for the test compounds and use the linear regression equation from the calibration curve to determine their LogD₇.₄ values.

Protocol 2: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constants of acidic and basic functional groups.[18][19]

  • Objective: To determine the pKa of the anilinium group for both analogs.

  • Causality: The method involves monitoring the pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the point where half of the functional group is ionized, and at this point, pH = pKa.[20]

  • Methodology:

    • System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[19]

    • Sample Preparation: Accurately weigh and dissolve a known amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[18]

    • Acidification: For the basic aniline group, first acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the amine is fully protonated.

    • Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

    • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/min).[19]

    • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point.

    • Replication: Perform at least three titrations for each compound to ensure reproducibility.[18]

Protocol 3: In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, to assess a compound's susceptibility to Phase I metabolism.[21][22]

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compounds.

  • Causality: Compounds that are rapidly metabolized by microsomal enzymes will disappear from the incubation mixture over time. The rate of disappearance is a measure of metabolic stability.[23][24]

  • Methodology:

    • Reagent Preparation:

      • Test Compounds: Prepare 1 mM stock solutions in DMSO.

      • Liver Microsomes: Use pooled human or animal (e.g., rat, mouse) liver microsomes. Thaw on ice just before use.

      • Cofactor: Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer.

    • Incubation Setup:

      • In a microcentrifuge tube or 96-well plate, combine phosphate buffer (pH 7.4), liver microsome suspension (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[22]

      • Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate.

    • Initiating the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH solution.

    • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.[21] The acetonitrile precipitates the microsomal proteins, stopping the enzymatic reaction.

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound in each sample using a validated LC-MS/MS method.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693 / k.

G start Prepare Reagents (Compound, Microsomes, NADPH) incubate Pre-incubate Compound + Microsomes at 37°C start->incubate add_nadph Initiate Reaction (Add NADPH) incubate->add_nadph time_points Sample at Time Points (0, 5, 15, 30, 60 min) add_nadph->time_points quench Quench Reaction (Ice-cold Acetonitrile + IS) time_points->quench For each time point process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis (Quantify Parent Compound) process->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The bioisosteric replacement of hydrogen with fluorine in the transformation of (4-aminophenyl)methanol to (4-Amino-3,5-difluorophenyl)methanol serves as a classic and powerful illustration of modern drug design principles. The introduction of fluorine leads to predictable and often beneficial modulations of key drug-like properties, including a significant decrease in the basicity of the amino group, an increase in lipophilicity, and, most critically, a potential enhancement in metabolic stability by blocking sites of oxidative metabolism.[12] These changes can profoundly influence a compound's pharmacokinetic profile and its interactions with biological targets. Understanding the causality behind these effects and possessing the experimental capability to validate them are essential skills for researchers in drug discovery and development.

References

  • ChemBK. (4-aminophenyl)methanol - Physico-chemical Properties. Available from: [Link]

  • Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Available from: [Link]

  • Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Available from: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Available from: [Link]

  • Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259. Available from: [Link]

  • Gant, T. G. (2014). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 5(2), 487-496. Available from: [Link]

  • University of Lincoln Library Dissertation Showcase. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available from: [Link]

  • Hunter, L. et al. (2018). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal, 24(51), 13444-13448. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Available from: [Link]

  • Linclau, B. et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1018-1037. Available from: [Link]

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • PubMed. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • PubChem. 4-Fluoroaniline. Available from: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Available from: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 777-791. Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • PubChem. (4-Aminophenyl)(phenyl)methanol. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Protocols in Pharmacology, Chapter 7, Unit 7.1. Available from: [Link]

  • ChemRxiv. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]

  • kchem.org. Metabolic Stability of [18F]Fluoroalkylbiphenyls. Available from: [Link]

  • CAS Common Chemistry. Tris(4-aminophenyl)methanol. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • J-Stage. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System. Biological and Pharmaceutical Bulletin, 44(2), 256-261. Available from: [Link]

  • PMC. (2008). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 2(1), 5-22. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. Available from: [Link]

  • PubChem. (4-Aminophenyl)-methanol hydrochloride. Available from: [Link]

  • ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1320-1322. Available from: [Link]

  • ACS Publications. (2008). Synthesis and Biological Activity of Fluorinated Combretastatin Analogues. Journal of Medicinal Chemistry, 51(9), 2627-2638. Available from: [Link]

  • eScholarship. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ACS Publications. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education, 94(11), 1792-1796. Available from: [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. Available from: [Link]

  • ResearchGate. (2020). Elucidating of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link]

  • ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Available from: [Link]

  • Google Patents. CN104262176A - Method for preparing 4-aminobenzyl alcohol.
  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10586. Available from: [Link]

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Validation

A Guide to Inter-Laboratory Validation of Assay Methods for (4-Amino-3,5-difluorophenyl)methanol

Prepared by: A Senior Application Scientist Introduction: The Imperative for Reproducible Analysis (4-Amino-3,5-difluorophenyl)methanol is an important fluorinated building block in modern synthetic chemistry, particular...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction: The Imperative for Reproducible Analysis

(4-Amino-3,5-difluorophenyl)methanol is an important fluorinated building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials.[1][2][3] Its precise quantification is a cornerstone of quality control, ensuring the purity of starting materials, monitoring reaction kinetics, and verifying the concentration of the final active ingredient. For any analytical method to be considered reliable, it must not only be accurate and precise within a single laboratory but also be reproducible across different laboratories, analysts, and equipment. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for (4-Amino-3,5-difluorophenyl)methanol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

The objective of an inter-laboratory study is to establish the reproducibility of an analytical procedure, providing a definitive measure of its robustness and transferability—critical attributes for methods used in a regulated drug development environment.[7][8] This document will compare viable analytical techniques, detail the necessary single-laboratory validation prerequisites, and outline a robust protocol for conducting a multi-site validation study.

Physicochemical Properties and Method Selection

Understanding the analyte's properties is the first step in selecting an appropriate analytical technique.

PropertyValueSource
Molecular Formula C₇H₇F₂NO[1]
Molecular Weight 159.13 g/mol [1]
Structure Aromatic amine with fluoro- and methanol substituents-
Predicted Nature Moderately polar, non-volatile, UV-active-

Based on this profile, three primary candidate methods are considered: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and UV-Vis Spectrophotometry.

Comparative Overview of Candidate Analytical Methods

The selection of an analytical method depends on the specific requirements of the assay, such as required sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity Good to Excellent (Separates from impurities)Excellent (Mass-based identification)Low (Prone to interference from other UV-absorbing species)
Sensitivity Moderate (µg/mL range)High (ng/mL range)Low (µg/mL range)
Application Primary choice for purity, assay, and impurity quantification in bulk and formulated products.[9]Ideal for identifying volatile impurities and trace-level analysis.[9]Suitable for quantifying the pure substance or in simple, clean matrices.[10][11]
Complexity ModerateHigh (Requires derivatization)Low
Throughput HighModerateHigh

Detailed Experimental Protocols & Workflows

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the most suitable method for routine quality control due to its high specificity and robustness for non-volatile aromatic compounds.[9][12] The choice of a C18 stationary phase provides effective separation based on hydrophobicity, while an acidic mobile phase ensures the amino group is consistently protonated, leading to sharp, symmetrical peaks.

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid. This ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by a UV scan of a standard solution (expected λmax ~240-260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (4-Amino-3,5-difluorophenyl)methanol sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Prepare calibration standards by serial dilution of the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample/ Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Perform Serial Dilutions (Standards) prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc1 Inject Sample (10 µL) prep4->hplc1 hplc2 C18 Column Separation (Isocratic Elution) hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peak Area hplc3->data1 data2 Construct Calibration Curve (Standards) data1->data2 data3 Quantify Sample Concentration data2->data3

Caption: Workflow for HPLC-UV analysis of (4-Amino-3,5-difluorophenyl)methanol.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar amino (-NH₂) and hydroxyl (-OH) groups, (4-Amino-3,5-difluorophenyl)methanol exhibits poor volatility and chromatographic performance on standard GC columns. Derivatization is mandatory to replace the active hydrogens with nonpolar groups, making the analyte suitable for GC analysis. Silylation is a common and effective technique for this purpose.[13][14]

  • Derivatization:

    • Place a known amount of the dried sample (e.g., 1 mg) into a reaction vial.

    • Add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Seal the vial and heat at 70-100 °C for 2-4 hours to form the TBDMS derivative.[13]

    • Cool to room temperature before injection.

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole).

  • Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode at 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis prep1 Prepare Sample/ Standard Solution prep2 Evaporate to Dryness prep1->prep2 deriv1 Add MTBSTFA & Acetonitrile prep2->deriv1 deriv2 Heat (70-100 °C) deriv1->deriv2 gcms1 Inject Derivatized Sample (1 µL) deriv2->gcms1 gcms2 DB-5ms Column Separation gcms1->gcms2 gcms3 Mass Spectrometry Detection (EI) gcms2->gcms3 data1 data1 gcms3->data1 Data Processing

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Phase 1: Single-Laboratory Method Validation

Before a method can be proposed for an inter-laboratory study, it must undergo rigorous in-house validation to demonstrate its suitability for the intended purpose.[15] This process establishes the method's performance characteristics according to ICH Q2(R1) guidelines.[4]

Validation ParameterObjective & Typical Acceptance Criteria
Specificity Demonstrate that the signal is unequivocally from the analyte. Assess interference from placebo, related compounds, and degradation products. Peak purity should be >99%.
Linearity Establish a linear relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999.
Range The interval providing acceptable accuracy, precision, and linearity. Typically 80-120% of the test concentration for an assay.
Accuracy Closeness of test results to the true value. Determined by spike recovery on a placebo matrix. Recovery of 98.0-102.0%.
Precision Repeatability (Intra-assay): Agreement between results of replicate measurements under the same conditions. RSD ≤ 1.0%.Intermediate Precision: Agreement within the same lab but on different days, with different analysts, or on different equipment. RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C).

Phase 2: Designing the Inter-Laboratory Validation Study

Once a method (e.g., the HPLC-UV method) is fully validated in-house, the inter-laboratory study can be designed to assess its reproducibility.[7][8][16]

start Define Study Objective (Assess Method Reproducibility) lab_select Select ≥5 Participating Laboratories start->lab_select protocol_dev Develop & Distribute Unambiguous Protocol start->protocol_dev sample_prep Prepare & Characterize Homogeneous Samples (e.g., Pure API, Spiked Placebo) start->sample_prep distribute Distribute Protocol, Samples & Reference Standard lab_select->distribute protocol_dev->distribute sample_prep->distribute analysis Labs Perform Analysis (e.g., n=6 replicates per sample) distribute->analysis collect Collect & Tabulate Results Centrally analysis->collect stats Perform Statistical Analysis (Cochran's, Grubbs' tests for outliers) Calculate RSDr and RSDR collect->stats report Generate Final Report & Establish Reproducibility Limits stats->report

Caption: A logical workflow for designing and executing an inter-laboratory study.

  • Objective: To determine the inter-laboratory precision of the HPLC-UV assay for (4-Amino-3,5-difluorophenyl)methanol.

  • Materials Provided:

    • One vial of (4-Amino-3,5-difluorophenyl)methanol reference standard.

    • Two blind samples (e.g., Sample A: Pure substance; Sample B: Spiked placebo) for analysis.

    • The validated HPLC-UV analytical method protocol.

    • A standardized results reporting spreadsheet.

  • Procedure:

    • Each laboratory will prepare a standard curve and perform a system suitability test as defined in the protocol.

    • Each of the two blind samples is to be prepared and analyzed six times (n=6).

    • The mean, standard deviation, and relative standard deviation (RSD) for the six replicates of each sample should be calculated.

    • All raw data (peak areas, concentrations) and final calculated results must be reported in the provided spreadsheet.

  • Data Analysis (Coordinating Laboratory):

    • The coordinating lab will collect all data and perform statistical analysis to identify any outliers.

    • Repeatability (RSDr) and Reproducibility (RSDR) will be calculated for each sample across all participating laboratories.

Presentation and Interpretation of (Illustrative) Data

The final output of the study should be a clear summary of the method's performance across all labs.

Table 1: Illustrative Inter-laboratory Results for Sample A (Pure Substance)

LaboratoryMean Assay (%) (n=6)Repeatability (RSDr, %)
Lab 199.80.45
Lab 2100.30.51
Lab 399.50.62
Lab 4100.50.48
Lab 599.70.55
Lab 6101.00.50
Overall Mean 100.1 -
Reproducibility (RSDR, %) 0.58 -

Interpretation: In this illustrative example, the high mean accuracy and low intra-laboratory (RSDr) and inter-laboratory (RSDR) precision would demonstrate that the HPLC-UV method is highly reproducible and suitable for widespread use in quality control environments.

Conclusion

The validation of an analytical method is a multi-faceted process that culminates in the inter-laboratory study. This final phase provides the ultimate confirmation that a method is robust, reliable, and transferable. For a critical intermediate like (4-Amino-3,5-difluorophenyl)methanol, establishing a validated HPLC-UV assay through a well-designed inter-laboratory study is not merely a recommendation but a scientific necessity. It ensures that regardless of where the analysis is performed, the results are consistent and trustworthy, underpinning the quality and safety of the final products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Mustafa, M. S., et al. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples. Royal Society of Chemistry. [Link]

  • Perez-Ruiz, T., et al. (2000). Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. Taylor & Francis Online. [Link]

  • Tautkus, S., et al. Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica. [Link]

  • Chemsrc. (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9. [Link]

  • Thompson, M. (2000). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Analytical Methods (RSC Publishing). [Link]

  • Ocloo, F. A., et al. (2019). A new method for the microdetermination of Para-aminophenol in generic brands of paracetamol tablets. Taylor & Francis Online. [Link]

  • Al-Ghabsha, T. S., et al. (2020). Oxidative Coupling-Base Reaction for the Indirect Spectrophotometric Determination of Paracetamol in Drug Formulations. Journal of Chemistry. [Link]

  • Fajgelj, A. (2003). Recent Developments in the Field of Method Validation. ResearchGate. [Link]

  • Eurachem. Trends in inter-laboratory method validation. [Link]

  • Japanese Pharmacopoeia. Validation of Analytical Procedures / General Information. [Link]

  • PharmTech. (2023). Design of Experiments for Analytical Method Development and Validation. [Link]

  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and a related azobenzene derivative. IUCrData. [Link]

  • Liu, H., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. Analytica Chimica Acta. [Link]

  • Patel, S. M., et al. (2010). HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column Derivatization. Journal of Chromatographic Science. [Link]

  • Liu, H., et al. (2009). High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride. ResearchGate. [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Jo, D., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (4-Amino-3,5-difluorophenyl)methanol for Laboratory Professionals

This document provides a detailed protocol for the proper and safe disposal of (4-Amino-3,5-difluorophenyl)methanol (CAS No. 1935359-63-9).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper and safe disposal of (4-Amino-3,5-difluorophenyl)methanol (CAS No. 1935359-63-9). As drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Part 1: Hazard Assessment and Characterization

(4-Amino-3,5-difluorophenyl)methanol must be handled as a hazardous substance. Based on data from structurally similar compounds, such as 4-aminobenzyl alcohol and other fluorinated aromatic amines, the primary hazards are categorized as follows:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]

  • Irritation: Causes skin, eye, and respiratory tract irritation.[2][4][5]

  • Sensitization: May cause an allergic skin reaction.[7][8]

  • Chronic Effects: Aromatic amines are associated with a risk of methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[2] Some aromatic amines are also suspected carcinogens.[1][8]

  • Combustibility: The compound is a combustible solid.[7] Combustion byproducts are hazardous and may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride.[5][7][9]

Due to these significant hazards, (4-Amino-3,5-difluorophenyl)methanol and any materials contaminated with it are prohibited from disposal via standard trash or sanitary sewer systems.

Part 2: Comprehensive Disposal Protocol

Disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The following steps provide a self-validating system for safe waste accumulation and disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure a complete set of PPE is worn to prevent exposure.

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a common choice, but consult your glove manufacturer's compatibility chart).[9]

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Body Protection: A fully fastened lab coat is mandatory.[8]

Step 2: Waste Segregation

Proper segregation is fundamental to preventing dangerous chemical reactions in waste containers.

  • Designated Waste Stream: (4-Amino-3,5-difluorophenyl)methanol waste should be collected in a dedicated container for halogenated organic solids or as directed by your EHS office.[11]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, acids, or bases.[12] Store the waste container away from these materials.[13]

Step 3: Waste Collection and Container Management

The integrity of the waste container is critical for safe storage and transport.

  • Solid Waste:

    • Collect any solid residues, contaminated weighing papers, and disposable labware (e.g., pipette tips) directly into a designated hazardous waste container.[13]

    • Contaminated PPE, such as gloves, should also be placed in this container.

  • Liquid Waste:

    • Solutions containing (4-Amino-3,5-difluorophenyl)methanol should be collected in a separate, sealed container for halogenated organic liquid waste.

    • Do not mix with non-halogenated solvent waste streams, as this can significantly increase disposal costs and complexity.

  • Container Specifications:

    • Use only containers approved by your EHS office, typically made of compatible materials like high-density polyethylene (HDPE) or glass.

    • Ensure the container has a secure, leak-proof screw cap.

    • The container must be in good condition, free of cracks or external contamination.

Step 4: Labeling and Storage

Clear and accurate labeling prevents the generation of "unknown" waste, which is costly and dangerous to handle.

  • Labeling: Affix a hazardous waste label to the container immediately upon starting waste accumulation. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(4-Amino-3,5-difluorophenyl)methanol."

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The storage area should be cool, dry, and well-ventilated.[13]

    • Ensure the container is stored within secondary containment to control any potential leaks.

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the waste container is full, or as per your institution's guidelines, contact your EHS office to schedule a waste pickup.

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely. Remember, the "cradle-to-grave" responsibility for hazardous waste remains with the generator (your institution).

Part 3: Emergency and Spill Procedures

Accidents require immediate and correct action to mitigate harm.

  • Skin or Eye Contact:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10]

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]

  • Small Spills (Solid):

    • Containment: If you are trained and it is safe to do so, prevent the dust from spreading. Avoid sweeping dry powder.[7]

    • Cleanup: Gently dampen the material with water to prevent it from becoming airborne.[7] Carefully scoop the material and any contaminated soil or absorbent into your designated hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.[13]

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's emergency response team or EHS office immediately.

Summary of Key Information

ParameterGuidelineRationale
Hazard Class Toxic, Irritant, Sensitizer, Halogenated Aromatic AmineBased on data from structural analogs, this compound poses significant health risks.[2][4][8]
PPE Chemical Goggles, Nitrile Gloves, Lab CoatTo prevent skin/eye contact and absorption.[9][10]
Disposal Route PROHIBITED from sink or regular trash disposal.Prevents environmental contamination and harm to public health.
Waste Container Labeled, sealed, compatible container (e.g., HDPE).Ensures safe containment and prevents leaks or dangerous reactions.[13]
Segregation Collect as Halogenated Organic Waste . Keep away from oxidizers and acids.Prevents hazardous reactions and ensures proper final disposal treatment.[11]
Spill Cleanup Absorb with inert material, collect as hazardous waste.Mitigates exposure and ensures contaminated materials are properly disposed of.[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the safe management and disposal of (4-Amino-3,5-difluorophenyl)methanol waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify (4-Amino-3,5-difluorophenyl) methanol as Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Approved Halogenated Waste Container B->C D Is waste solid or liquid? C->D E Collect solid waste, contaminated labware, and PPE D->E Solid F Collect liquid waste in separate liquid container D->F Liquid G Affix Hazardous Waste Label (Chemical Name, Hazards) E->G F->G H Seal Container Securely G->H I Store in Designated Satellite Accumulation Area (SAA) H->I J Use Secondary Containment I->J K Container Full or Time Limit Reached? J->K L Contact EHS for Pickup K->L M Complete Waste Manifest/Documentation L->M

Disposal Workflow Diagram

References

  • Santa Cruz Biotechnology. (n.d.). 4-Aminobenzyl alcohol Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminobenzyl alcohol, 99%.
  • Flinn Scientific. (n.d.). Laboratory Chemical Disposal.
  • Chemsrc. (2025, August 27). (4-Amino-3,5-difluorophenyl)methanol | CAS#:1935359-63-9.
  • PubChem. (n.d.). 4-Aminobenzyl alcohol. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet - 2-Aminobenzyl alcohol.
  • ChemScene. (2024, June 4). Safety Data Sheet - Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - ((2,6-Difluorophenyl)sulfonyl)phenylalanine.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet - 4-Aminobenzyl alcohol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - (4-Bromo-2,6-difluorophenyl)methanamine hydrochloride.
  • AiFChem. (2025, October 21). 1935359-63-9 | (4-Amino-3,5-difluorophenyl)methanol.
  • BenchChem. (2025). Proper Disposal of 2-(Aminomethyl)-4-fluoronaphthalene: A Guide for Laboratory Professionals.
  • Van Diest Supply Company. (n.d.). Safety Data Sheet.
  • Unknown. (n.d.).
  • VSBIT. (n.d.). Safety Reference.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • Chem Service. (2014, September 23). Safety Data Sheet.
  • Spectrum Chemical. (2019, June 18). Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • NextSDS. (n.d.). [4-(aminomethyl)-3-fluorophenyl]methanol hydrochloride — Chemical Substance Information.
  • Capot Chemical. (2018, November 28). Material Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Amino-3,5-difluorophenol | 135086-76-9.
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
  • ThermoFisher Scientific. (2025, September 7). Safety Data Sheet.

Sources

Handling

Personal protective equipment for handling (4-Amino-3,5-difluorophenyl)methanol

As a Senior Application Scientist, establishing a rigorous, fail-safe operational protocol is paramount when handling dual-functional chemical intermediates. (4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9)[1] is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, fail-safe operational protocol is paramount when handling dual-functional chemical intermediates. (4-Amino-3,5-difluorophenyl)methanol (CAS: 1935359-63-9)[1] is a highly specialized building block that contains both a fluorinated aniline moiety and a benzyl alcohol group.

To ensure absolute laboratory safety, we cannot simply memorize a list of hazards; we must understand the chemical causality behind them. This guide provides the mechanistic rationale for your Personal Protective Equipment (PPE) and operational workflows, serving as a self-validating system for your daily laboratory practices.

Mechanistic Hazard Profile: The "Why" Behind the Danger

The unique structure of (4-Amino-3,5-difluorophenyl)methanol dictates its specific interaction with human biology and the environment. Understanding these mechanisms is the foundation of our safety strategy.

  • Dermal Absorption & Methemoglobinemia (The Aniline Threat): Aniline derivatives present a severe systemic toxicity risk. They are highly lipophilic and rapidly bypass the skin barrier. Once absorbed, they undergo hepatic metabolism into phenylhydroxylamine, an active metabolite that oxidizes the oxygen-carrying ferrous iron (Fe²⁺) in your hemoglobin to the ferric state (Fe³⁺)[2][3]. This forms methemoglobin, drastically impairing oxygen transport and potentially leading to insidious cyanosis and hypoxia[2].

  • Fluorine-Enhanced Lipophilicity: The presence of two fluorine atoms on the benzene ring significantly increases the molecule's overall lipophilicity[4]. This means the transdermal permeation rate of this compound is higher than that of standard non-fluorinated anilines, rendering standard latex gloves entirely ineffective[5].

  • Sensitization & Oxidative Instability (The Benzyl Alcohol Threat): The benzyl alcohol functional group acts as a primary irritant and a potential skin sensitizer, known to cause serious eye irritation[6]. Furthermore, both moieties are susceptible to photo-oxidation and thermal degradation, which can generate pressurized gas and toxic impurities if stored improperly[7].

Quantitative PPE Matrix

Based on the mechanistic hazards outlined above, your PPE configuration must act as an impermeable, chemical-specific barrier.

Protection ZoneRecommended EquipmentMechanistic RationaleReplacement Frequency
Hand Protection Butyl Rubber or Viton (Fluoroelastomer) GlovesStandard nitrile/latex offers zero permeation resistance against highly lipophilic fluorinated anilines.Immediately upon known contamination, or after 2 hours of continuous use.
Eye/Face Protection Chemical Safety Goggles (with side shields)Prevents ocular exposure to fine dust/aerosols which cause severe mucosal irritation[8].Inspect seal and strap elasticity prior to every single use.
Respiratory Protection N95/P100 Particulate Respirator or Half-Mask (OV/P100)Prevents inhalation of aerosolized powders, which bypass the skin barrier and rapidly induce methemoglobinemia[3].Replace cartridges monthly or immediately upon detecting any odor/breathing resistance.
Body Protection Impermeable Tyvek Suit or Heavy-Duty Lab CoatPrevents the accumulation of micro-dust on porous clothing, which leads to delayed, continuous dermal absorption.Launder/dispose weekly, or immediately if a spill occurs.

Operational Workflow & Handling Protocol

Every protocol described below acts as a self-validating system. For example, if you observe static cling during weighing, your environmental humidity or tool choice is incorrect, immediately signaling a need to pause and recalibrate.

Workflow A Pre-Operation: Verify Fume Hood & PPE B Material Retrieval: Remove from 2-8°C Storage A->B Airflow >0.5 m/s C Weighing & Transfer: Use Anti-Static Tools B->C Equilibrate to RT D Solubilization / Reaction: Seal & Agitate C->D Minimize Dust/Aerosol E Decontamination: Solvent Wipe Down D->E Process Complete F Disposal: Halogenated Organic Waste E->F Dispose Contaminated PPE

Safe Handling and Transfer Workflow of (4-Amino-3,5-difluorophenyl)methanol.

Step-by-Step Methodology:
  • Environmental Preparation: Conduct all handling inside a certified chemical fume hood with a minimum face velocity of 0.5 m/s. Retrieve the chemical from its required 2-8°C dark storage[7]. Crucial Step: Allow the sealed container to equilibrate to room temperature before opening. Opening a cold container introduces condensation, which accelerates chemical degradation.

  • PPE Donning & Verification: Inspect your Viton/butyl rubber gloves for micro-tears by trapping air and applying pressure. Ensure your safety goggles form a complete, airtight seal around your eyes.

  • Weighing and Transfer: Use exclusively anti-static spatulas and weighing boats. Fluorinated powders hold static charges easily, leading to sudden aerosolization and severe inhalation risks. Transfer the solid slowly; avoid sweeping or dropping motions to minimize dust generation.

  • Decontamination: Upon completing the transfer, wipe down all spatulas, analytical balances, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual chemical, followed by a water wash[8]. Remove gloves using the "glove-in-glove" technique to avoid secondary skin contamination.

Spill Response & Disposal Plan

In the event of a spill, rapid containment is necessary to prevent aerosolization and subsequent inhalation toxicity.

  • Small Spills (<50g): Do NOT dry sweep. Dry sweeping forces the toxic powder into the air. Instead, cover the spill with a damp universal binder or diatomaceous earth to suppress dust and absorb the material[7][8]. Collect the absorbed mass using non-sparking tools and place it in a sealable, compatible waste container.

  • Surface Decontamination: Decontaminate the affected surfaces by scrubbing with alcohol, as the compound is highly soluble in organic solvents[8].

  • Disposal: Label the container explicitly as "Halogenated Organic Waste - Toxic." Never flush this compound down the sink or mix it with strong oxidizing agents. Dispose of it strictly via a licensed hazardous waste contractor in accordance with local environmental regulations.

References

  • "4-Fluoroaniline - Toxicity and Health Hazards", Grokipedia. URL: [Link]

  • "Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications", PMC - NIH. URL: [Link]

  • "Aniline | Medical Management Guidelines | Toxic Substance Portal", CDC. URL: [Link]

  • "Aniline Acute Exposure Guideline Levels", NCBI - NIH. URL: [Link]

Sources

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